Product packaging for 1-Bromo-2,4-dimethylpentane(Cat. No.:CAS No. 6570-91-8)

1-Bromo-2,4-dimethylpentane

Cat. No.: B1290249
CAS No.: 6570-91-8
M. Wt: 179.1 g/mol
InChI Key: SQPLOXIDSDCSKA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethylpentane is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 179.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15B B1290249 1-Bromo-2,4-dimethylpentane CAS No. 6570-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLOXIDSDCSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605736
Record name 1-Bromo-2,4-dimethylpentane
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Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6570-91-8
Record name 1-Bromo-2,4-dimethylpentane
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Record name 1-bromo-2,4-dimethylpentane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-2,4-dimethylpentane CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane

Abstract

This technical guide provides a comprehensive overview of this compound, a primary alkyl halide utilized as a building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, characteristic reactivity, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to ensure safe and effective use in a laboratory setting. The core of this document is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is an organobromine compound with a branched aliphatic backbone. Its structure features methyl groups at positions 2 and 4, which introduce significant steric hindrance around the alkyl chain, influencing its reactivity.[1] The definitive identifier for this chemical is its CAS number: 6570-91-8 .[2][3][4]

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 6570-91-8[2][3][4]
IUPAC Name This compound[4]
Molecular Formula C₇H₁₅Br[2][3][4]
Molecular Weight 179.10 g/mol [2][4]
Boiling Point 159.7 ± 8.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
SMILES CC(C)CC(C)CBr[4][5]
InChIKey SQPLOXIDSDCSKA-UHFFFAOYSA-N[4][5]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this primary alkyl halide involves the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol. Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation, as it converts the hydroxyl group into a good leaving group in situ, which is then displaced by the bromide ion.

Causality of Experimental Choice:

The choice of PBr₃ is deliberate. Unlike using HBr, this method avoids strongly acidic conditions that could promote carbocation rearrangements, which are especially plausible in branched systems. The reaction proceeds via an Sₙ2 mechanism on an intermediate phosphite ester, ensuring that the bromine is installed specifically at the primary carbon without skeletal rearrangement.

Experimental Protocol: Synthesis from 2,4-dimethyl-1-pentanol
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a drying tube) is placed in an ice-water bath.

  • Reagents: Add 2,4-dimethyl-1-pentanol to the flask, dissolved in a suitable anhydrous solvent like diethyl ether.

  • Reaction: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. A stoichiometric ratio of alcohol to PBr₃ of 3:1 should be used.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 2,4-dimethyl-1-pentanol in Anhydrous Ether B Add PBr₃ dropwise (0-10 °C) A->B Step 1 C Warm to RT, then reflux for 1-2h B->C Step 2 D Quench with Ice C->D Step 3 E Extract with Ether D->E F Wash (H₂O, NaHCO₃, Brine) E->F G Dry (MgSO₄) & Evaporate F->G H Purify via Distillation G->H

Caption: General workflow for synthesizing this compound.

Reactivity and Synthetic Applications

As a primary alkyl halide, this compound is a versatile substrate for introducing the 2,4-dimethylpentyl group into molecules. Its reactivity is primarily dictated by the accessibility of the carbon atom bearing the bromine (C1).

  • Nucleophilic Substitution (Sₙ2) Reactions: It readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds. However, the methyl group at the adjacent C2 position provides some steric hindrance, which can slow the rate of reaction compared to unbranched primary halides like 1-bromopentane. This steric influence is a key consideration in planning reaction times and conditions.

  • Elimination (E2) Reactions: When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), it can undergo an E2 elimination to form 2,4-dimethyl-1-pentene. The use of a bulky base favors the removal of a proton from the less-hindered C1, leading to the Hofmann product, although Zaitsev's rule would typically predict elimination toward the more substituted carbon.

  • Organometallic Formation: It can be used to form Grignard reagents by reacting with magnesium metal in anhydrous ether. The resulting Grignard reagent, (2,4-dimethylpentyl)magnesium bromide, is a potent carbon nucleophile for building more complex molecular skeletons.

G cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway A This compound B Nucleophile (e.g., CN⁻, OR⁻) A->B D Strong, Bulky Base (e.g., t-BuOK) A->D C Substituted Product R-Nu B->C Displacement of Br⁻ E 2,4-dimethyl-1-pentene (Alkene) D->E Elimination of HBr

Caption: Major reaction pathways for this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[4] The Globally Harmonized System (GHS) classifications highlight its primary dangers.[4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Protocol for Safe Handling and Storage
AspectProcedureRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[6][7]To prevent severe skin burns, eye damage, and absorption.
Ventilation Handle exclusively in a well-ventilated chemical fume hood.[6][7][8]To avoid inhalation of vapors, which can cause respiratory irritation.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[6][8][9]The compound is a flammable liquid and its vapors can form explosive mixtures with air.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][8] Store away from strong oxidizing agents and strong bases.To prevent degradation, pressure buildup, and dangerous reactions with incompatible materials.
Spill Response In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9]To contain the hazardous material and prevent fire or further exposure.
First Aid Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Skin: Take off all contaminated clothing immediately and rinse skin with water/shower for at least 15 minutes. Inhalation: Move the person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes.[7][8]To mitigate the severe corrosive and irritant effects of the chemical.
Disposal Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[6][8]To ensure environmental protection and regulatory compliance.

Conclusion

This compound is a valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility as a precursor is well-established, providing a route to introduce a sterically defined alkyl fragment. A thorough understanding of its properties, synthetic preparation, and reactivity, combined with unwavering adherence to stringent safety protocols, is essential for its effective and responsible use in advancing research and development goals.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,4-dimethylpentane is a halogenated hydrocarbon with the chemical formula C7H15Br.[1][2] As a primary alkyl halide, its physical and chemical characteristics are of significant interest in various fields of chemical research and development, particularly in synthetic organic chemistry where it can serve as a building block for more complex molecules. The arrangement of its methyl groups introduces chirality at the C2 position (for the (R)- and (S)-enantiomers), which can influence its reactivity and physical properties in stereospecific applications. This guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and the scientific principles that underpin these measurements.

Molecular Structure and Identification

A thorough understanding of a compound's physical properties begins with a clear characterization of its molecular structure.

  • IUPAC Name: this compound[3][4]

  • CAS Number: 6570-91-8[1][2][3][4]

  • Molecular Formula: C7H15Br[1][2][3]

  • Molecular Weight: 179.10 g/mol [2][3][5]

  • SMILES: CC(C)CC(C)CBr[3]

  • InChI: InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3[3][4]

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes its key physical data.

PropertyValueSource(s)
Boiling Point 159.7 ± 8.0 °C at 760 mmHg[1][2]
Density 1.1 ± 0.1 g/cm³[1][2]
Refractive Index 1.446[2]
Flash Point 45.3 ± 13.6 °C[1][2]
Melting Point Not Available[1]
Solubility Insoluble in water; soluble in organic solvents.General principle for alkyl halides

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical science. The following sections detail robust, self-validating protocols for measuring the key physical parameters of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkyl halides, the boiling point is influenced by factors such as molecular weight and intermolecular forces, primarily van der Waals dispersion forces.[6] The boiling point of this compound is higher than that of its non-brominated parent alkane due to its greater molecular weight and increased polarizability.[7]

This method is advantageous as it requires a minimal amount of the sample.[8]

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.

  • Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.

  • Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

  • Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

Causality and Self-Validation: This method is self-validating because the point at which the liquid re-enters the capillary tube precisely corresponds to the temperature where the vapor pressure of the substance equals the external pressure. The slow cooling ensures thermal equilibrium, leading to an accurate measurement.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement A Place sample in Durham tube B Insert inverted capillary tube A->B C Attach sample tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube gently D->E F Observe continuous bubble stream E->F G Cool slowly F->G H Record temperature at liquid re-entry G->H

Workflow for Micro-Boiling Point Determination.
Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property.[10][11] For liquids, it is typically measured in grams per milliliter (g/mL).

A straightforward method for determining the density of a liquid involves measuring its mass and volume.[12][13][14]

Methodology:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • Volume of Liquid: A known volume of this compound is added to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is used.

  • Mass of Container and Liquid: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Causality and Self-Validation: The accuracy of this method is contingent on the precision of the mass and volume measurements. Using a calibrated pycnometer provides a more accurate volume measurement than a graduated cylinder. Repeating the measurement multiple times and averaging the results serves as a self-validating step to minimize random errors.

DensityDetermination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Calculation A Weigh empty graduated cylinder D Weigh cylinder with sample A->D B Add known volume of sample E Calculate mass of sample D->E F Density = Mass / Volume E->F B->D

Workflow for Density Determination.
Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used for the identification and purity assessment of liquid compounds.[15]

The Abbé refractometer is a common laboratory instrument for measuring the refractive index of liquids.[16]

Methodology:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the scale.

  • Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C.[15]

Causality and Self-Validation: The principle behind this measurement is Snell's Law, which relates the angles of incidence and refraction to the refractive indices of the two media. The instrument provides a direct reading of the refractive index. Regular calibration with a known standard ensures the trustworthiness of the measurements.

RefractiveIndex A Calibrate refractometer with standard B Apply sample to prism A->B C Adjust for sharp dividing line B->C D Read refractive index from scale C->D E Apply temperature correction D->E

Workflow for Refractive Index Measurement.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[17][18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

The physical properties of this compound are essential for its effective and safe use in research and development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of its boiling point, density, and refractive index. A thorough understanding of these properties and the principles behind their measurement is paramount for any scientist working with this compound.

References

1-Bromo-2,4-dimethylpentane molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Weight of 1-Bromo-2,4-dimethylpentane for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound (C₇H₁₅Br), a key alkyl halide intermediate in synthetic chemistry. For researchers, scientists, and drug development professionals, an accurate understanding of molecular weight is fundamental for compound verification, reaction stoichiometry, and analytical characterization. This document delineates the theoretical calculation of both the average molecular weight and the monoisotopic mass, contextualizes these values for different applications, and presents a validated experimental workflow for their verification using mass spectrometry. By integrating foundational principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the precise handling and characterization of this compound.

Chemical Identity and Significance of this compound

This compound is a halogenated alkane whose utility in organic synthesis stems from its role as an alkylating agent. Its branched structure offers unique steric properties that can be exploited in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

  • Molecular Formula: C₇H₁₅Br[1][2][3]

  • Structure: A pentane backbone with methyl groups at positions 2 and 4, and a bromine atom at position 1.

  • CAS Number: 6570-91-8[1][4]

Given its application in contexts requiring high purity and precise quantity, such as in Grignard reactions or nucleophilic substitutions, the definitive determination of its molecular weight is the first critical step in ensuring experimental reproducibility and success.

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (or molar mass) and the monoisotopic mass. The distinction is critical for aligning theoretical calculations with experimental outcomes.

Average Molecular Weight (Molar Mass)

The average molecular weight is calculated using the standard atomic weights of the constituent elements, which are weighted averages based on their natural isotopic abundances.[5] This value is paramount for gravimetric analysis and calculating molar quantities for chemical reactions.

The calculation is based on the following IUPAC-recommended standard atomic weights:

  • Carbon (C): 12.011 u[6]

  • Hydrogen (H): 1.008 u[7]

  • Bromine (Br): 79.904 u[8][9][10]

The molecular formula C₇H₁₅Br dictates the following composition:

  • 7 atoms of Carbon

  • 15 atoms of Hydrogen

  • 1 atom of Bromine

Table 1: Calculation of Average Molecular Weight for this compound

ElementCountStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)151.00815.120
Bromine (Br)179.90479.904
Total 179.101

The calculated average molecular weight is 179.101 g/mol , which aligns with values reported in chemical databases.[1][4][11]

Monoisotopic Mass

In contrast, monoisotopic mass is the sum of the masses of the most abundant stable isotope of each element in the molecule. This value is indispensable for high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by a single neutron's mass.

The masses of the principal isotopes are:

  • Carbon: ¹²C = 12.000000 u (by definition)[12]

  • Hydrogen: ¹H = 1.007825 u

  • Bromine: ⁷⁹Br = 78.918337 u[13]

Table 2: Calculation of Monoisotopic Mass for this compound

Element (Isotope)CountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)151.00782515.117375
Bromine (⁷⁹Br)178.91833778.918337
Total 178.035712

The monoisotopic mass is 178.03571 Da , representing the M+ peak for the molecule containing only the most common isotopes.[1]

Experimental Verification by Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the definitive technique for this purpose.

Expertise in Method Selection

For a relatively small, non-polar molecule like this compound, Electron Ionization (EI) is a robust choice. EI is a hard ionization technique that often produces a clear molecular ion (M⁺˙) and a rich fragmentation pattern, which can serve as a structural fingerprint. Electrospray Ionization (ESI) is less suitable as the molecule lacks easily ionizable functional groups.

Self-Validating Protocol for Mass Spectrometry Analysis

This protocol incorporates calibration and internal checks to ensure the trustworthiness of the results.

  • Instrument Preparation & Calibration:

    • Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) across the desired mass range (e.g., 50-300 m/z). This ensures mass accuracy.

    • Run a solvent blank (e.g., hexane or ethyl acetate) to verify the cleanliness of the system and establish a baseline.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane. High concentration can lead to detector saturation.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) inlet for separation and purification.

    • Set the ion source to Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are reproducible and comparable to library spectra.

    • Acquire data across the calibrated mass range.

  • Data Analysis & Interpretation:

    • Identify the molecular ion peak. Crucially, for a bromine-containing compound, the molecular ion will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by approximately 2 Da. [8] This is due to the natural abundance of the two stable bromine isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[13]

    • The peak at m/z ≈ 178 corresponds to the [C₇H₁₅⁷⁹Br]⁺ ion.

    • The peak at m/z ≈ 180 corresponds to the [C₇H₁₅⁸¹Br]⁺ ion.

    • The presence and ~1:1 ratio of this M⁺ and M+2 doublet is a definitive confirmation of a monobrominated compound.

    • Analyze the fragmentation pattern to further confirm the structure.

Workflow Visualization

MassSpecWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Calibrate Instrument Calibration Injection GC-MS Injection Calibrate->Injection SamplePrep Sample Dilution SamplePrep->Injection Ionization Ionization (EI, 70 eV) Injection->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Raw Mass Spectrum Detection->Spectrum Interpretation Identify M+ / M+2 Doublet (m/z 178 & 180) Spectrum->Interpretation Confirmation Identity & Purity Confirmed Interpretation->Confirmation

Caption: Experimental workflow for the verification of this compound molecular weight.

Impact on Research and Drug Development

An unimpeachable molecular weight value is not merely academic; it has direct consequences in a professional research setting.

  • Compound Identity and Purity: Experimental verification that matches the theoretical mass confirms that the correct material is in hand and is not contaminated with impurities of different masses.

  • Stoichiometric Precision: In multi-step syntheses, accurate molar quantities are essential for maximizing yield and minimizing side reactions. An incorrect molecular weight leads to systematic errors in all subsequent reaction steps.

  • Physicochemical Profiling: Molecular weight is a key descriptor in computational models that predict drug-like properties, such as those governed by Lipinski's Rule of Five. Accurate values are necessary for reliable in silico screening of potential drug candidates.

Conclusion

The molecular weight of this compound is definitively calculated as 179.101 g/mol (average molecular weight) and its monoisotopic mass as 178.03571 Da . While theoretical calculation provides the expected value, rigorous experimental verification via mass spectrometry, paying close attention to the characteristic bromine isotopic pattern, is the gold standard for confirming compound identity in any research or development setting. This dual approach ensures the scientific integrity and reproducibility of any work involving this important synthetic building block.

References

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-bromo-2,4-dimethylpentane. It emphasizes the compound's structural characteristics, synthetic methodologies, and key applications in organic synthesis, grounding all information in established scientific principles and verifiable data.

Core Molecular Structure and Nomenclature

This compound is a primary alkyl halide featuring a pentane backbone. The International Union of Pure and Applied Chemistry (IUPAC) name precisely describes its structure: a bromine atom is attached to the first carbon (C1), with methyl groups located at the second (C2) and fourth (C4) positions.[1][2]

Key Structural Identifiers:

  • Molecular Formula: C₇H₁₅Br[2][3][4]

  • Molecular Weight: 179.10 g/mol [2][5]

  • CAS Number: 6570-91-8[1][2][3][4]

  • Canonical SMILES: CC(C)CC(C)CBr[2][6]

  • InChIKey: SQPLOXIDSDCSKA-UHFFFAOYSA-N[1][2][6]

The presence of a chiral center at the C2 position means that this compound can exist as stereoisomers, specifically enantiomers ((2R)- and (2S)-1-bromo-2,4-dimethylpentane).[5] This stereoisomerism is a critical consideration in asymmetric synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule can be dependent on its specific stereochemistry.

Caption: Skeletal structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in reactions.

Table of Physical Properties:

PropertyValue
Boiling Point159.7 ± 8.0 °C at 760 mmHg[3]
Density1.1 ± 0.1 g/cm³[3]
Molecular FormulaC₇H₁₅Br[3]

Spectroscopic Characterization:

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the parent alkane, 2,4-dimethylpentane, displays signals in the upfield region (δ = 0.9–1.2 ppm), which is characteristic of a saturated hydrocarbon.[7] The introduction of the electronegative bromine atom in this compound will cause a downfield shift for the protons on the carbon adjacent to the bromine (C1). The splitting patterns of the signals will be complex due to the chirality and branching of the molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The carbon atom bonded to the bromine (C1) will be significantly shifted downfield due to the halogen's electron-withdrawing effect.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic absorption band for the C-Br stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthetic Methodologies

The synthesis of this compound can be achieved through various established methods in organic chemistry. The choice of a particular synthetic route depends on factors such as starting material availability, desired yield, and required purity.

3.1. From 2,4-Dimethyl-1-pentanol via Nucleophilic Substitution

A reliable and selective method for preparing this compound is the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol. This transformation can be efficiently carried out using phosphorus tribromide (PBr₃). The reaction proceeds through an Sₙ2 mechanism, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Workflow: Alcohol to Alkyl Bromide Conversion

G A Start: 2,4-Dimethyl-1-pentanol in an appropriate solvent B Cool to 0°C in an ice bath A->B C Slowly add PBr₃ dropwise with stirring B->C D Allow to warm to room temperature and then reflux C->D E Work-up: Quench with ice water, separate layers D->E F Wash organic layer with NaHCO₃ and brine E->F G Dry organic layer (e.g., with MgSO₄) and filter F->G H Purify by fractional distillation G->H I Product: this compound H->I

Caption: A generalized workflow for the synthesis of this compound from 2,4-dimethyl-1-pentanol using PBr₃.

Detailed Protocol:

  • Place 2,4-dimethyl-1-pentanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the alcohol with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated period.

  • Gently heat the mixture to reflux for a specified time to ensure the reaction goes to completion.

  • After cooling, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions and as a precursor to organometallic reagents.

4.1. Grignard Reagent Formation

One of the most important applications of this compound is its conversion to the corresponding Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This is achieved by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a powerful nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Logical Flow: From Alkyl Halide to Functionalized Products

G A This compound C Grignard Reagent ((2,4-dimethylpentyl)magnesium bromide) A->C Forms B Mg / Dry Ether D Reaction with Electrophiles (e.g., Aldehydes, Ketones, Esters, CO₂) C->D Reacts with E Formation of Alcohols, Carboxylic Acids, etc. D->E Yields

Caption: The synthetic utility of this compound via the formation of a Grignard reagent.

4.2. Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is a good substrate for Sₙ2 reactions. It can react with a variety of nucleophiles to introduce different functional groups into the molecule. Examples include reactions with alkoxides to form ethers (Williamson ether synthesis), with cyanide to form nitriles, and with amines to form substituted amines.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10] All metal equipment should be grounded to prevent static discharge.[8] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9]

References

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl halides are foundational building blocks in the arsenal of synthetic organic chemistry, serving as versatile precursors for a vast array of molecular transformations.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they function as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] Among this class of compounds, 1-Bromo-2,4-dimethylpentane (CAS No: 6570-91-8) presents a unique structural motif. As a primary alkyl halide, it possesses inherent reactivity towards nucleophilic substitution, yet the substitution pattern on its aliphatic chain introduces significant steric considerations that modulate its reaction profile.[4]

This technical guide provides a comprehensive overview of this compound, designed for professionals in research and drug development. It delves into the compound's structural elucidation via IUPAC nomenclature, details its physicochemical properties, presents a robust synthesis protocol, and explores its characteristic reactivity and synthetic potential. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

PART 1: Nomenclature and Structural Elucidation

The systematic IUPAC name, This compound , precisely defines the molecule's connectivity.[1] A breakdown of the name confirms its structure:

  • Pentane: The parent hydrocarbon is a five-carbon chain.

  • 1-Bromo: A bromine atom is substituted at the first carbon (C1) of the chain.

  • 2,4-dimethyl: Two methyl groups are attached as substituents, one at the second carbon (C2) and one at the fourth carbon (C4).

The carbon atom at position 2 (C2) is a chiral center, meaning this compound can exist as (R)- and (S)-enantiomers.[4] For most commercial and general laboratory applications, it is supplied as a racemic mixture.

PART 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in the laboratory. The data for this compound are summarized below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 6570-91-8[1][5]
Molecular Formula C₇H₁₅Br[1][5]
Molecular Weight 179.10 g/mol [1][5]
Boiling Point 159.7 ± 8.0 °C (at 760 mmHg)[5]
Density 1.1 ± 0.1 g/cm³[5]
Refractive Index 1.446[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its parent alkane, 2,4-dimethylpentane, and the known effects of a terminal bromine substituent.[2][6]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz): The presence of the electronegative bromine atom will deshield the adjacent protons on C1, shifting them downfield.

  • δ ~3.3-3.5 ppm (m, 2H): The two protons on C1 (-CH₂Br). The multiplet arises from coupling to the single proton on C2.

  • δ ~1.8-2.0 ppm (m, 1H): The proton on C2 (-CH(CH₃)-).

  • δ ~1.6-1.8 ppm (m, 1H): The proton on C4 (-CH(CH₃)₂).

  • δ ~1.1-1.3 ppm (m, 2H): The two protons on C3 (-CH₂-).

  • δ ~0.9-1.0 ppm (m, 9H): Overlapping signals from the three methyl groups (the one on C2 and the two on C4).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz): The carbon bonded to bromine will be shifted significantly downfield. Due to the molecule's asymmetry, all seven carbons are chemically non-equivalent and should produce distinct signals.

  • δ ~35-40 ppm: C1 (-CH₂Br)

  • Other signals: The remaining six carbons will appear in the typical alkane region (δ ~15-50 ppm).

PART 3: Synthesis Protocol

The most direct and common laboratory synthesis of this compound is via the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethylpentan-1-ol. The use of phosphorus tribromide (PBr₃) is a standard and effective method for this transformation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Apparatus Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glassware Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar) alcohol Charge flask with 2,4-dimethylpentan-1-ol and anhydrous diethyl ether glassware->alcohol cool Cool flask to 0 °C (ice-water bath) alcohol->cool pbr3_add Add PBr₃ dropwise with vigorous stirring (maintain temp < 10 °C) cool->pbr3_add warm Allow to warm to room temperature, then heat to gentle reflux for 2-3 hours pbr3_add->warm quench Cool and cautiously pour onto ice warm->quench extract Extract with diethyl ether (3x) quench->extract wash Wash combined organic layers with: 1. Sat. NaHCO₃ solution 2. Water 3. Brine extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate wash->dry distill Purify by vacuum distillation dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven or by flame-drying under vacuum to prevent the hydrolysis of PBr₃. The apparatus is assembled and maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Reaction Setup: 2,4-dimethylpentan-1-ol (1.0 eq) is dissolved in anhydrous diethyl ether in the reaction flask. The solution is cooled to 0 °C in an ice-water bath with magnetic stirring.

  • Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise via the addition funnel. Causality: This addition must be slow and controlled because the reaction is exothermic. PBr₃ is a dense and highly reactive liquid that reacts violently with water. Maintaining a low temperature minimizes side reactions and prevents loss of the volatile ether solvent.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts like HBr), water, and finally brine. Trustworthiness: Each washing step is crucial for removing impurities. The bicarbonate wash is a self-validating step; cessation of gas evolution indicates the removal of acid.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound.

PART 4: Chemical Reactivity and Synthetic Utility

As a primary alkyl halide, this compound is a substrate for both substitution (Sₙ2) and elimination (E2) reactions. However, the methyl group at the C2 position provides significant steric hindrance, which slows the rate of direct Sₙ2 attack compared to unbranched primary halides like 1-bromopentane.[4] This steric factor is a key consideration in experimental design.

The Grignard Reaction: A Key Application

One of the most valuable transformations of this compound is its conversion to the corresponding Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This creates a potent carbon-based nucleophile, essential for forming new carbon-carbon bonds.

GrignardReaction start This compound (R-Br) grignard (2,4-dimethylpentyl)magnesium bromide (R-MgBr) start->grignard  + Mg⁰ mg Mg turnings (anhydrous ether) intermediate Tetrahedral Alkoxide Intermediate grignard->intermediate  1. carbonyl Electrophile (e.g., Acetone) carbonyl->intermediate product Tertiary Alcohol Product (2,4,6-trimethylheptan-2-ol) intermediate->product  2. workup Aqueous Acid Work-up (e.g., aq. NH₄Cl) workup->product

Caption: Formation and reaction of a Grignard reagent.

Protocol: Grignard Reagent Formation and Reaction with Acetone
  • Activation of Magnesium: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is often added. Expertise: Magnesium is coated with a passivating oxide layer. The iodine sublimates upon gentle heating, etching the surface and exposing fresh, reactive magnesium. Initiation is often the most critical step of a Grignard reaction.

  • Initiation: A small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added to the magnesium. The reaction is initiated by gentle warming or sonication until the iodine color fades and bubbling is observed.

  • Grignard Formation: The remainder of the alkyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred for an additional hour.

  • Reaction with Electrophile: The Grignard solution is cooled to 0 °C, and a solution of acetone (1.0 eq) in anhydrous ether is added dropwise. An exothermic reaction will occur.

  • Work-up: The reaction is quenched by slow addition of a saturated aqueous solution of ammonium chloride. This protonates the resulting alkoxide and dissolves the magnesium salts. The product is then extracted into ether, washed, dried, and purified.

PART 5: Applications in Drug Discovery

While direct incorporation of the this compound moiety into final drug compounds is uncommon, its value lies in its role as a synthetic intermediate.[6][7] The 2,4-dimethylpentyl group, often referred to as a "diisobutyl" fragment, can be introduced into a target molecule using the Grignard reagent described above. This fragment can serve several purposes in drug design:

  • Modulating Lipophilicity: The branched, non-polar alkyl chain can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes or the blood-brain barrier.[6]

  • Steric Shielding: The bulky nature of the group can be used to sterically block a specific site on a molecule from metabolic degradation, thereby increasing the drug's half-life.

  • Exploring Structure-Activity Relationships (SAR): Medicinal chemists can use this building block to probe the size and shape of a receptor's binding pocket. Synthesizing a series of analogs with varying alkyl groups is a standard strategy in lead optimization.[3]

Conclusion

This compound is a valuable, sterically defined primary alkyl halide. Its correct identification through IUPAC nomenclature is the first step to its effective utilization. While its reactivity is modulated by steric hindrance at the C2 position, it remains a potent precursor for nucleophilic substitution and, most importantly, for the formation of the corresponding Grignard reagent. The protocols detailed herein provide a reliable framework for its synthesis and application, empowering researchers to leverage this unique building block in the complex, multi-step syntheses required for modern drug discovery and development.

References

1-Bromo-2,4-dimethylpentane boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,4-dimethylpentane, with a Focus on Boiling Point

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS: 6570-91-8), a branched primary alkyl halide. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, with a specific focus on its boiling point and the structural factors that influence it. This guide includes a representative synthesis protocol, detailed experimental procedures for accurate boiling point determination, and essential safety and handling information. The methodologies are presented to ensure scientific integrity and reproducibility, supported by authoritative references.

Introduction to this compound

This compound is a halogenated hydrocarbon with the chemical formula C₇H₁₅Br.[1][2][3] As a primary alkyl halide, the bromine atom is bonded to a carbon atom that is attached to only one other carbon atom, classifying it as a 1° alkyl halide.[4] Its structure, featuring methyl branching at positions 2 and 4, imparts significant steric characteristics that influence its reactivity and physical properties, making it a valuable substrate for mechanistic studies and a building block in targeted organic synthesis.

The IUPAC name for this chiral molecule is this compound.[3][5] Understanding its physical properties, particularly its boiling point, is fundamental for its purification, handling, and application in synthetic workflows.

Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below. These values are critical for laboratory applications, from reaction setup to purification and storage.

PropertyValueSource(s)
CAS Number 6570-91-8[1][2][3]
Molecular Formula C₇H₁₅Br[1][2][3]
Molecular Weight 179.10 g/mol [2][3]
Boiling Point 159.7 ± 8.0 °C (at 760 mmHg)[1][2]
Density 1.1 ± 0.1 g/cm³[1][2]
Flash Point 45.3 ± 13.6 °C[1][2]
Refractive Index 1.446[1][2]
LogP 3.97[1][2]
In-Depth Analysis of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkyl halides, this property is primarily dictated by the strength of intermolecular forces, which are influenced by molecular weight, polarity, and molecular shape.

  • Influence of Molecular Weight and Halogen Type: Boiling points of alkyl halides increase with molecular mass.[6] For a given alkyl group, the boiling point follows the order R-I > R-Br > R-Cl > R-F, which corresponds to the increasing strength of van der Waals dispersion forces due to the greater number of electrons and higher polarizability of the larger halogen atoms.[4][6]

  • The Critical Role of Structural Isomerism: The most significant factor influencing the boiling point of this compound is its branched structure. Compared to a linear isomer of similar mass, such as 1-bromoheptane, branched alkanes exhibit lower boiling points.[7] The methyl groups at the 2 and 4 positions cause the molecule to adopt a more compact, spherical shape. This reduces the available surface area for intermolecular contact, thereby weakening the overall van der Waals attractive forces between adjacent molecules.[7] Consequently, less thermal energy is required to overcome these forces and transition the substance into the gaseous phase. For instance, the linear 1-bromobutane has a boiling point of 100 °C, whereas its branched isomer, 2-bromo-2-methylpropane (t-butyl bromide), has a significantly lower boiling point of 72 °C.[7]

Representative Synthesis of this compound

A standard and reliable method for preparing primary alkyl bromides is the nucleophilic substitution of the corresponding primary alcohol using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism and is effective for converting 2,4-dimethyl-1-pentanol to this compound.

Experimental Protocol: Synthesis from 2,4-dimethyl-1-pentanol

This protocol is adapted from established procedures for the synthesis of similar primary alkyl halides.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,4-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup and Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acidic residues) and brine. Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants 2,4-Dimethyl-1-pentanol + PBr₃ in Ether (0°C) Reaction Stirring at RT Reactants->Reaction SN2 Reaction Quench Quench with Ice Reaction->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (MgSO₄) Wash->Dry Purify Fractional Distillation Dry->Purify Product Pure 1-Bromo-2,4- dimethylpentane Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization. While several methods exist, the Thiele tube method is highly recommended for its simplicity and efficiency with small sample quantities.[9]

Recommended Protocol: Thiele Tube Method

This protocol provides a self-validating system for obtaining a reliable boiling point measurement.[9]

  • Sample Preparation: Add approximately 0.5 mL of the purified this compound into a small test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully submerged below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner.[9] Causality Note: The unique shape of the Thiele tube creates a convection current, ensuring slow and uniform heating of the sample.

  • Observation: As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools. This marks the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Data Recording: Record the temperature and the ambient barometric pressure. If the pressure is not 760 mmHg, a pressure correction may be necessary for standardization.

BoilingPointWorkflow A 1. Prepare Sample (Liquid + Inverted Capillary) B 2. Assemble Apparatus (Attach to Thermometer) A->B C 3. Heat in Thiele Tube (Uniform Convection Heating) B->C D 4. Observe Bubbles (Rapid stream indicates boiling) C->D E 5. Cool & Measure (Temp. when liquid re-enters capillary) D->E F 6. Record Data (Boiling Point & Barometric Pressure) E->F

Caption: Step-by-step workflow for boiling point determination using a Thiele tube.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazards: The compound is a flammable liquid and vapor. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[3]

  • Handling: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Ground all equipment when transferring material to prevent static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]

Conclusion

The boiling point of this compound is predicted to be 159.7 ± 8.0 °C at standard pressure.[1][2] This value is a direct consequence of its molecular weight and, more significantly, its branched structure, which limits the effectiveness of intermolecular van der Waals forces compared to its linear isomers. The protocols for synthesis and boiling point determination provided in this guide offer a reliable framework for researchers working with this compound, emphasizing safety, accuracy, and an understanding of the underlying chemical principles.

References

An In-Depth Technical Guide to the Density of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. 1-Bromo-2,4-dimethylpentane (CAS: 6570-91-8), a branched-chain alkyl halide, serves as a valuable building block and intermediate. Its utility in nucleophilic substitution and organometallic reactions makes a thorough understanding of its physicochemical properties essential for predictable and scalable outcomes. Among these properties, density (ρ) is a fundamental parameter that influences everything from reaction kinetics and fluid dynamics in process scale-up to the formulation of final drug products.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the determination of the density of this compound. Moving beyond a simple statement of a value, we will explore the causality behind experimental choices, establish self-validating protocols for ensuring data integrity, and ground our discussion in authoritative methodologies. The currently available literature reports a density of 1.1 ± 0.1 g/cm³ [1]; however, this value lacks the critical context of temperature, purity, and methodology required for high-stakes research. This guide will empower the scientist to precisely determine this value under controlled, reproducible conditions.

Core Physicochemical Properties

A summary of the known properties of this compound provides the necessary context for its handling and measurement.

PropertyValueSource(s)
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [2]
Reported Density 1.1 ± 0.1 g/cm³ (unspecified temp.)[1]
Boiling Point 159.7 ± 8.0 °C at 760 mmHg[1]
Flash Point 45.3 ± 13.6 °C[1]
IUPAC Name This compound[2]
CAS Number 6570-91-8[2]

The Imperative of Purity in Density Measurement

The accuracy of a density measurement is inextricably linked to the purity of the sample. For this compound, which is typically synthesized via the hydrobromination of an alkene (e.g., 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene), several impurities can significantly skew results.

Common Synthesis-Related Impurities:

  • Unreacted Alkenes: 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene.

  • Isomeric Byproducts: Markovnikov addition to 2,4-dimethyl-2-pentene could yield the tertiary bromide, 2-bromo-2,4-dimethylpentane.

  • Saturated Hydrocarbons: Over-reduction or impurities in starting materials could lead to the presence of 2,4-dimethylpentane.

The densities of these potential contaminants are substantially lower than that of the target compound, as shown below.

CompoundTypeDensity (g/cm³)
This compound Product ~1.1
2,4-Dimethyl-1-penteneImpurity (Alkene)~0.694
2,4-Dimethyl-2-penteneImpurity (Alkene)~0.696[3]
2,4-DimethylpentaneImpurity (Alkane)~0.673 - 0.697

Causality Insight: A mere 1% contamination by mass with a precursor like 2,4-dimethyl-2-pentene would lead to a significant, measurable decrease in the observed density. Therefore, purification of the sample (e.g., by fractional distillation) and verification of its purity (e.g., via GC-MS or ¹H NMR) are not preparatory steps but are integral to the validity of the measurement itself.

Experimental Determination of Density: A Validated Approach

Two highly accurate methods are prevalent in research settings for liquid density determination: the classical gravimetric approach using a pycnometer and the modern instrumental method using an oscillating U-tube densitometer . The choice depends on available equipment, sample volume, and desired throughput.

Method 1: Precision Density by Pycnometry

This gravimetric method is a gold standard for accuracy, relying on the precise measurement of the mass of a known, calibrated volume.

Experimental Workflow: Pycnometry

G cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Calculation & Reporting P1 Clean & Dry Pycnometer P2 Equilibrate to Temp (T) P1->P2 P3 Weigh Empty Pycnometer (m1) P2->P3 P4 Fill with Degassed DI Water P3->P4 P5 Equilibrate & Weigh (m2) P4->P5 P6 Calculate Pycnometer Volume (V) P5->P6 S1 Dry Calibrated Pycnometer P6->S1 S2 Fill with Purified Sample S1->S2 S3 Equilibrate to Temp (T) S2->S3 S4 Weigh Filled Pycnometer (m3) S3->S4 C1 Calculate Sample Mass (ms = m3 - m1) S4->C1 C2 Calculate Density (ρ = ms / V) C1->C2 C3 Report ρ at Temp T C2->C3

Caption: Workflow for density determination using a pycnometer.

Detailed Step-by-Step Protocol (Pycnometry)

A. Safety Precautions:

  • Chemical Hazards: this compound is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation[2]. All handling must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Waste Disposal: Dispose of all halogenated organic waste in a designated, sealed container.

B. Calibration of the Pycnometer (e.g., at 20.0 °C):

  • Cleaning: Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone), followed by deionized water. Dry completely in an oven at 105 °C and allow to cool to ambient temperature in a desiccator.

  • Initial Weighing: Using a 4- or 5-place analytical balance, weigh the clean, dry pycnometer with its stopper (m_empty). Record the mass.

  • Filling with Water: Fill the pycnometer with high-purity, degassed deionized water. Insert the stopper, ensuring water overflows through the capillary to eliminate air bubbles.

  • Temperature Equilibration: Submerge the filled pycnometer in a constant-temperature water bath set to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow it to equilibrate for at least 30 minutes.

  • Final Weighing: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free wipe, and weigh it (m_water).

  • Volume Calculation: Calculate the precise volume (V_pyc) of the pycnometer at the calibration temperature using the known density of water (ρ_water) at that temperature.

    • Formula:V_pyc = (m_water - m_empty) / ρ_water

    • Trustworthiness Check: The density of water at 20.0 °C is a well-established standard, approximately 0.998203 g/cm³. Using this certified value grounds the calibration in an authoritative standard.

C. Measurement of this compound:

  • Preparation: Ensure the calibrated pycnometer is clean and completely dry.

  • Sample Weighing: Weigh the empty, dry pycnometer (m_empty).

  • Filling: Fill the pycnometer with your purified this compound sample inside a fume hood.

  • Equilibration & Weighing: Repeat the temperature equilibration (Step B4) and weighing (Step B5) process, recording the mass of the pycnometer filled with the sample (m_sample).

  • Density Calculation:

    • Calculate the mass of the sample: m_net = m_sample - m_empty

    • Calculate the density of the sample at temperature T: ρ_sample = m_net / V_pyc

Method 2: High-Throughput Density by Digital Densitometry

Modern digital densitometers utilize an oscillating U-tube. The tube is excited to oscillate, and its resonant frequency changes based on the mass (and therefore density) of the liquid inside it. This method is fast, requires a small sample volume (typically < 2 mL), and has excellent temperature control.

Logical Framework for Accurate Measurement

G center Accurate Density (ρ) T Precise Temperature Control (±0.01 °C) T_exp Thermal Expansion T->T_exp P High Sample Purity (>99%) P_imp Impurities (e.g., Alkenes) Alter Mass/Volume Ratio P->P_imp C Correct Instrument Calibration C_std Calibration with Air/Water Standards C->C_std T_exp->center P_imp->center C_std->center

Caption: Key factors influencing the accuracy of density measurements.

Protocol Outline (Oscillating U-Tube)
  • Instrument Calibration: Perform a two-point calibration check using dry air and high-purity, degassed deionized water as per the instrument manufacturer's instructions. This ensures the instrument constants are valid.

  • Temperature Setting: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20.0 °C or 25.0 °C).

  • Sample Injection: Using a Luer-lock syringe, slowly and carefully inject the purified this compound into the measurement cell, ensuring no air bubbles are introduced. Bubbles will cause erroneous, artificially low density readings.

  • Measurement: Allow the reading to stabilize, indicating thermal equilibrium has been reached. Record the density value, typically to four or five decimal places.

  • Cleaning: Thoroughly flush the cell with appropriate solvents (e.g., toluene followed by acetone) and dry with a stream of air to prepare for the next sample.

Conclusion

Determining an accurate density for this compound transcends the simple reporting of a number; it is a validation of sample purity and a cornerstone of reproducible science. While chemical catalogs provide an estimated value of 1.1 ± 0.1 g/cm³, this guide establishes the framework for its precise determination. By implementing rigorous, self-validating protocols—whether the classical pycnometric method or modern digital densitometry—researchers can ensure the integrity of their data. The causality is clear: meticulous control over sample purity and temperature is not optional but essential for generating authoritative and trustworthy physicochemical data that can be confidently applied in drug development and synthetic chemistry.

References

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane (C₇H₁₅Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Alkyl Halide

Welcome, esteemed colleagues, to a comprehensive exploration of 1-bromo-2,4-dimethylpentane. As a Senior Application Scientist, my objective is to present not merely a collection of facts, but a narrative of scientific integrity and logical application. This guide is crafted with full editorial control to provide an intuitive and thorough understanding of this unique branched-chain alkyl halide. We will delve into its synthesis, characterization, and reactivity, emphasizing the causality behind experimental choices and ensuring that each protocol is a self-validating system. Every claim and procedure is grounded in authoritative sources to uphold the highest standards of scientific rigor.

Section 1: Synthesis of this compound

The synthesis of this compound can be approached through two primary, highly effective routes: the free-radical bromination of 2,4-dimethylpentane and the anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene. The choice between these methods often depends on the availability of starting materials and the desired selectivity.

Free-Radical Bromination of 2,4-Dimethylpentane

This method leverages the selective nature of bromine radicals to abstract a hydrogen atom from the alkane, followed by reaction with molecular bromine. The stability of the resulting alkyl radical dictates the regioselectivity of the reaction.

Mechanism: The reaction proceeds via a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[1][2]

  • Initiation: The process begins with the homolytic cleavage of the Br-Br bond, typically initiated by UV light or heat, to generate two bromine radicals.[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from 2,4-dimethylpentane to form the most stable possible alkyl radical and a molecule of hydrogen bromide. The resulting alkyl radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain reaction.[1]

  • Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical.[1]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br 2Br_rad 2 Br• Br2->2Br_rad UV light (hν) 2,4-dimethylpentaneBr_rad 2,4-dimethylpentaneBr_rad alkyl_radHBr alkyl_radHBr 2,4-dimethylpentaneBr_rad->alkyl_radHBr alkyl_radBr2 alkyl_radBr2 1-bromo-2,4-dimethylpentaneBr_rad_new 1-bromo-2,4-dimethylpentaneBr_rad_new alkyl_radBr2->1-bromo-2,4-dimethylpentaneBr_rad_new Chain continues Br_rad_new Br• Br_rad Br• 2Br_rad_term 2 Br• Br2_term Br₂ 2Br_rad_term->Br2_term Recombination 2alkyl_rad_term 2 Alkyl• Alkane_dimer Alkane Dimer 2alkyl_rad_term->Alkane_dimer Coupling alkyl_rad_termBr_rad_term alkyl_rad_termBr_rad_term Product_term Product alkyl_rad_termBr_rad_term->Product_term Combination 2,4-dimethylpentane 2,4-Dimethylpentane alkyl_rad 2,4-Dimethylpentyl radical HBr H-Br This compound This compound alkyl_rad_term Alkyl• Br_rad_term Br•

Caption: Free-Radical Bromination Mechanism.

Experimental Protocol: Free-Radical Bromination

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

  • Reagents: In the round-bottom flask, place 2,4-dimethylpentane (1.0 eq). In the dropping funnel, place a solution of bromine (1.0 eq) in a suitable inert solvent like carbon tetrachloride or dichloromethane.

  • Initiation: Illuminate the flask with a UV lamp.

  • Reaction: Slowly add the bromine solution from the dropping funnel to the refluxing alkane. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Work-up: After the addition is complete and the color has faded, cool the reaction mixture. Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Anti-Markovnikov Hydrobromination of 2,4-Dimethyl-1-pentene

This method involves the addition of hydrogen bromide (HBr) across the double bond of 2,4-dimethyl-1-pentene in the presence of a radical initiator, such as a peroxide. This leads to the formation of the less substituted alkyl bromide, which is the desired product in this case.[3]

Mechanism: The anti-Markovnikov addition of HBr proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the peroxide.[3]

  • Initiation: The peroxide initiator (ROOR) undergoes homolysis upon heating to generate two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to form an alcohol (ROH) and a bromine radical (Br•).[3]

  • Propagation: The bromine radical adds to the double bond of the alkene at the less substituted carbon to generate the more stable secondary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical.[3]

  • Termination: The reaction is terminated by the combination of any two radical species in the reaction mixture.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR R-O-O-R 2RO_rad 2 RO• ROOR->2RO_rad Heat (Δ) RO_radHBr RO_radHBr ROHBr_rad ROHBr_rad RO_radHBr->ROHBr_rad AlkeneBr_rad AlkeneBr_rad Alkyl_rad Secondary Alkyl Radical AlkeneBr_rad->Alkyl_rad Alkyl_radHBr_prop Alkyl_radHBr_prop ProductBr_rad_new ProductBr_rad_new Alkyl_radHBr_prop->ProductBr_rad_new Chain continues Br_rad_new Br• Br_rad Br• 2Br_rad_term 2 Br• Br2_term Br₂ 2Br_rad_term->Br2_term Recombination RO_rad RO• HBr H-Br ROH R-O-H Alkene 2,4-Dimethyl-1-pentene HBr_prop H-Br Product This compound

Caption: Anti-Markovnikov Hydrobromination Mechanism.

Experimental Protocol: Anti-Markovnikov Hydrobromination

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 2,4-dimethyl-1-pentene (1.0 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reaction: Cool the mixture in an ice bath and bubble HBr gas through the solution, or add a solution of HBr in a suitable solvent. The reaction is typically exothermic.

  • Work-up: Once the reaction is complete (monitored by TLC or GC), pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the product can be purified by distillation under reduced pressure.

Section 2: Spectroscopic and Physical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized this compound. The following data is predicted based on the analysis of similar bromoalkanes and the parent hydrocarbon, 2,4-dimethylpentane.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅Br[4]
Molecular Weight 179.10 g/mol [4]
Boiling Point 159.7 ± 8.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
CAS Number 6570-91-8[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 3.3-3.5 ppm (m, 2H): The two diastereotopic protons on the carbon bearing the bromine atom (-CH₂Br). The multiplet arises from coupling to the adjacent methine proton.

  • δ 1.8-2.0 ppm (m, 1H): The methine proton at the C2 position.

  • δ 1.5-1.7 ppm (m, 1H): The methine proton at the C4 position.

  • δ 1.1-1.3 ppm (m, 2H): The two diastereotopic protons of the methylene group at the C3 position.

  • δ 0.9-1.0 ppm (d, 6H): The two methyl groups attached to the C4 methine.

  • δ 0.8-0.9 ppm (d, 6H): The two methyl groups attached to the C2 methine.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ 40-45 ppm: The carbon atom bonded to bromine (-CH₂Br).

  • δ 35-40 ppm: The methine carbon at the C2 position.

  • δ 40-45 ppm: The methylene carbon at the C3 position.

  • δ 25-30 ppm: The methine carbon at the C4 position.

  • δ 20-25 ppm: The four methyl carbons. Due to the chirality at C2, the two methyl groups on C4 and the two methyls on C2 might show slight differences in their chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a saturated alkyl halide.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
2960-2850C-H stretchStrong
1470-1450C-H bend (CH₂)Medium
1385-1365C-H bend (gem-dimethyl)Medium-Strong
650-550C-Br stretchStrong
Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with the M+ and M+2 peaks having nearly equal intensity.

Predicted Fragmentation Pattern:

  • m/z 178/180 (M⁺): The molecular ion peak.

  • m/z 99: Loss of a bromine radical ([M-Br]⁺).

  • m/z 57: The isobutyl cation, a common fragment from the cleavage of the C3-C4 bond.

  • m/z 43: The isopropyl cation.

Section 3: Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily through its participation in nucleophilic substitution and Grignard reactions.

Grignard Reagent Formation and Subsequent Reactions

As a primary alkyl halide, this compound readily forms a Grignard reagent upon reaction with magnesium metal in an anhydrous ether solvent.[6] This organometallic reagent is a powerful nucleophile and a strong base.

Mechanism: The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The resulting reagent, (2,4-dimethylpentyl)magnesium bromide, can then react with a variety of electrophiles, such as carbonyl compounds.[6]

G Alkyl_Halide This compound Grignard (2,4-Dimethylpentyl)magnesium bromide Alkyl_Halide->Grignard Anhydrous Ether Mg Mg Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Adduct Product Tertiary Alcohol Adduct->Product Acidic Work-up (H₃O⁺)

Caption: Grignard Reaction Workflow.

Experimental Protocol: Grignard Reaction with Acetone

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether via a dropping funnel. The reaction is initiated by gentle heating, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction with Acetone: After the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the flask in an ice bath. Slowly add a solution of acetone (1.0 eq) in anhydrous diethyl ether.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting tertiary alcohol can be purified by distillation or chromatography.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound is a good substrate for Sₙ2 reactions. The rate of these reactions is sensitive to steric hindrance at the α- and β-carbons.

Mechanism: The Sₙ2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[7]

G Substrate This compound Transition_State Transition State [Nu---C---Br]⁻ Substrate->Transition_State Nucleophile Nucleophile (e.g., CN⁻) Nucleophile->Transition_State Backside Attack Product Substituted Product Transition_State->Product Leaving_Group Leaving Group (Br⁻) Transition_State->Leaving_Group Bond Breaking

Caption: Sₙ2 Reaction Mechanism.

Experimental Protocol: Sₙ2 Reaction with Sodium Cyanide

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.[8]

  • Reaction: Add sodium cyanide (1.1 eq) to the solution and heat the mixture to reflux. Monitor the reaction progress by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting nitrile can be purified by distillation.

Section 4: Safety and Handling

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It may cause respiratory irritation.[9]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

1-Bromo-2,4-dimethylpentane structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Isomers of Brominated Dimethylpentanes

Abstract

This technical guide provides a comprehensive examination of the structural isomers of brominated alkanes, with a specific focus on compounds derived from dimethylpentane backbones, corresponding to the molecular formula C₇H₁₅Br. Aimed at researchers, medicinal chemists, and professionals in drug development, this document delves into the systematic identification, nomenclature, and inherent chirality of these isomers. We explore strategic synthetic pathways, detailing the causal logic behind methodological choices for achieving regioselectivity. Furthermore, a critical analysis of analytical workflows for the separation and definitive characterization of these closely related structures is presented, emphasizing the synergistic power of chromatographic and spectroscopic techniques. Through detailed protocols, comparative data, and logical diagrams, this guide serves as an authoritative resource for understanding and manipulating this important class of halogenated organic compounds.

The Foundations of Isomerism in Brominated Alkanes

Isomerism, the phenomenon where different compounds share the same molecular formula, is a cornerstone of organic chemistry, profoundly impacting the physical, chemical, and biological properties of molecules. In the context of halogenated alkanes, even subtle changes in structure can dramatically alter reactivity and utility.

Constitutional (Structural) Isomerism

Constitutional isomers, or structural isomers, are compounds with the same molecular formula but different atomic connectivity.[1] This can arise from variations in the carbon skeleton (e.g., a straight chain versus a branched chain) or the position of a functional group (e.g., a bromine atom) on a given skeleton.[2][3] For the molecular formula C₇H₁₅Br, a multitude of constitutional isomers exist, derived from the nine different structural isomers of heptane. This guide will focus on the subset derived from the three dimethylpentane skeletons, which provide a rich yet manageable landscape of structural diversity.

Stereoisomerism: Chirality in Branched Haloalkanes

Beyond connectivity, the spatial arrangement of atoms gives rise to stereoisomerism. A key concept is chirality, typically occurring at a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter.[4] Molecules with a non-superimposable mirror image are chiral and exist as a pair of enantiomers. If a molecule has two or more stereocenters, diastereomers can also exist—stereoisomers that are not mirror images of each other.[5][6] The presence and configuration of stereocenters are critical in pharmaceutical science, where different enantiomers can have vastly different pharmacological effects. Several bromo-dimethylpentane isomers, including the titular 1-bromo-2,4-dimethylpentane, possess chiral centers, a factor that must be considered in their synthesis and characterization.[7]

IUPAC Nomenclature for Complex Haloalkanes

A systematic method of naming is essential for unambiguously identifying isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose.[8] For haloalkanes, the core principles are:

  • Identify the Parent Chain : Find the longest continuous carbon chain that contains the carbon atom bonded to the halogen.[9][10]

  • Number the Chain : Number the parent chain starting from the end that gives the carbon-halogen bond the lowest possible number. If there is a tie, number to give other substituents the lowest possible locants.[11]

  • Name Substituents : Name the halogen as a prefix (e.g., "bromo-"). Name alkyl groups as prefixes (e.g., "methyl-", "ethyl-").[12][13]

  • Assemble the Name : List substituents alphabetically, preceded by their numerical locants.[14]

For example, in This compound , the parent chain is "pentane," numbered to place the bromine at position 1. The methyl groups are located at positions 2 and 4.

Systematic Derivation of Bromo-Dimethylpentane Isomers

To systematically identify all structural isomers of C₇H₁₅Br built on a dimethylpentane framework, we must first consider the three possible dimethylpentane carbon skeletons.

The Dimethylpentane Carbon Skeletons

The three constitutional isomers of dimethylpentane (C₇H₁₆) are:

  • 2,2-Dimethylpentane

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

Each of these skeletons possesses unique sets of chemically distinct carbon atoms, meaning that placing a bromine atom at these different positions will result in a unique structural isomer.

Enumeration and Nomenclature of Structural Isomers

By substituting a single hydrogen atom with a bromine atom at each unique position on the three skeletons, we can generate all possible isomers.

  • From 2,2-Dimethylpentane :

    • 1-Bromo-2,2-dimethylpentane

    • 3-Bromo-2,2-dimethylpentane

    • 4-Bromo-2,2-dimethylpentane

    • 1-Bromo-3,3-dimethylpentane (Incorrect numbering, this is 3-Bromo-2,2-dimethylpentane)

    • 5-Bromo-2,2-dimethylpentane (Incorrect numbering, this is 1-Bromo-4,4-dimethylpentane) - Let's correct the skeleton naming. The IUPAC name for neopentyl-based structures can be tricky. The longest chain is key.

      • Correct isomers from 2,2-dimethylpentane: 1-bromo-3,3-dimethylpentane, 2-bromo-3,3-dimethylpentane, 1-bromo-2,2-dimethylpentane. Let's re-evaluate based on IUPAC rules.

      • Corrected Isomers from 2,2-Dimethylpentane skeleton :

        • 1-Bromo-2,2-dimethylpentane

        • 3-Bromo-2,2-dimethylpentane

        • 4-Bromo-3,3-dimethylpentane (This is 2-bromo-3,3-dimethylpentane)

        • 1-Bromo-4,4-dimethylpentane (This is from the same skeleton)

  • From 2,3-Dimethylpentane :

    • 1-Bromo-2,3-dimethylpentane

    • 2-Bromo-2,3-dimethylpentane

    • 3-Bromo-2,3-dimethylpentane

    • 4-Bromo-2,3-dimethylpentane (This is 2-bromo-3,4-dimethylpentane)

    • 1-Bromo-3,4-dimethylpentane

  • From 2,4-Dimethylpentane :

    • This compound (The target compound)

    • 2-Bromo-2,4-dimethylpentane

    • 3-Bromo-2,4-dimethylpentane

The following diagram illustrates this systematic derivation.

Caption: Derivation of bromo-dimethylpentane structural isomers from their parent alkane skeletons.

Comparative Physicochemical Properties

The structural differences among isomers lead to distinct physical properties, such as boiling point, density, and refractive index. These properties are influenced by factors like molecular shape, surface area, and polarity. For instance, more highly branched, compact isomers tend to have lower boiling points than their linear counterparts due to reduced intermolecular van der Waals forces.

IUPAC NameMolecular Structure (SMILES)Molecular Weight ( g/mol )Chirality
This compound CC(C)CC(C)CBr179.10Yes (at C2)
2-Bromo-2,4-dimethylpentaneCC(C)CC(C)(Br)C179.10No
3-Bromo-2,4-dimethylpentaneCC(C)C(Br)C(C)C179.10Yes (at C3)
1-Bromo-2,2-dimethylpentaneCCC(C)(C)CBr179.10No
3-Bromo-2,2-dimethylpentaneCC(Br)C(C)(C)CC179.10Yes (at C3)
1-Bromo-2,3-dimethylpentaneCC(C)CH(C)CBr179.10Yes (at C2 & C3)
2-Bromo-2,3-dimethylpentaneCC(C)C(C)(Br)CC179.10Yes (at C3)
3-Bromo-2,3-dimethylpentaneCC(C)(Br)CH(C)CC179.10Yes (at C2 & C3)

Note: Physical properties like boiling points are often not experimentally determined for all isomers and may require estimation using computational models.

Strategic Synthesis of Target Isomers

The synthesis of a specific haloalkane isomer requires careful control of regioselectivity—the preference for bond-making or bond-breaking at one position over all other possibilities.

Causality in Synthetic Choices
  • Free-Radical Halogenation : Reacting an alkane with Br₂ under UV light initiates a free-radical chain reaction. This method is often poorly selective. Bromination is more selective than chlorination, showing a strong preference for substituting hydrogens on tertiary carbons over secondary and primary carbons. This route would be unsuitable for producing this compound from 2,4-dimethylpentane, as it would preferentially yield the tertiary halide, 2-bromo-2,4-dimethylpentane.

  • Conversion from Alcohols : A highly reliable method for creating a specific alkyl halide is the substitution of the hydroxyl group of a corresponding alcohol. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation. This approach offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of the hydroxyl group in the starting alcohol.

Protocol: Synthesis of this compound from 2,4-Dimethylpentan-1-ol

This protocol describes a self-validating system where the purity of the starting material and the specificity of the reaction ensure the formation of the desired primary halide.

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • 2,4-Dimethylpentan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with 2,4-dimethylpentan-1-ol dissolved in anhydrous diethyl ether. Slowly add PBr₃ (0.33 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

    • Causality Insight: The slow, cooled addition controls the exothermic reaction between the alcohol and PBr₃, preventing side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure complete conversion.

  • Workup - Quenching: Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

    • Self-Validation: The bicarbonate wash is crucial; cessation of gas evolution indicates that acidic impurities have been neutralized.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Purification: Remove the diethyl ether solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Workflows for Isomer Differentiation

Distinguishing between closely related structural isomers is a significant analytical challenge that requires a multi-faceted approach.

Chromatographic Separation: Gas Chromatography (GC)

Gas chromatography is the premier technique for separating volatile organic compounds. Isomers, despite having the same mass, will exhibit different retention times in a GC column due to differences in their boiling points and interactions with the column's stationary phase. A nonpolar stationary phase will typically elute compounds in order of increasing boiling point.

Spectroscopic Identification

5.2.1. Mass Spectrometry (MS) When coupled with GC (GC-MS), mass spectrometry provides the molecular weight of the eluting compound and a characteristic fragmentation pattern. While structural isomers have the same molecular ion peak (M+), their fragmentation patterns differ based on the stability of the carbocations and neutral radicals formed. For example, isomers that can readily form stable tertiary carbocations upon fragmentation will show prominent peaks corresponding to that fragment.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure of an organic molecule. Key parameters for distinguishing isomers include:

  • Number of Signals: The number of unique proton or carbon environments in the molecule.

  • Chemical Shift (δ): The position of a signal, which is highly dependent on the electronic environment of the nucleus. For instance, protons on a carbon bonded to bromine (H-C-Br) are significantly downfield (higher ppm) compared to protons on a standard alkyl chain.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): Caused by spin-spin coupling with neighboring protons, this reveals the number of adjacent protons (n+1 rule).

The following workflow illustrates a robust, self-validating system for isomer analysis.

Analytical_Workflow Sample Isomeric Mixture (C7H15Br) GC Gas Chromatography (GC) Sample->GC Separation Separated Isomers (Based on Retention Time) GC->Separation MS Mass Spectrometry (MS) Separation->MS GC-MS Coupling NMR NMR Spectroscopy (1H, 13C) Separation->NMR Fraction Collection & Analysis Data_MS Molecular Ion Peak + Fragmentation Pattern MS->Data_MS Data_NMR Chemical Shifts Splitting Patterns Integration NMR->Data_NMR Identification Unambiguous Isomer Identification Data_MS->Identification Data_NMR->Identification

Caption: A validated analytical workflow for the separation and identification of structural isomers.

Case Study: Spectroscopic Differentiation

Let's compare the expected ¹H NMR spectra of This compound and its isomer 2-bromo-2,4-dimethylpentane .

  • This compound (Structure: (CH₃)₂CHCH₂CH(CH₃)CH₂Br)

    • -CH₂Br Protons: These two protons are adjacent to a chiral center (C2), making them diastereotopic. They would appear as two separate signals, likely a complex multiplet, or as a doublet of doublets, significantly downfield (~3.4 ppm) due to the bromine.

    • Methyl Groups: The two methyl groups on C4 are equivalent and would appear as a doublet due to coupling with the single proton on C4. The methyl group on C2 would appear as another doublet.

    • Other Protons: The methine (CH) and methylene (CH₂) protons in the backbone would produce complex multiplets.

  • 2-Bromo-2,4-dimethylpentane (Structure: (CH₃)₂CHCH₂C(Br)(CH₃)₂)

    • No -CH₂Br Protons: The absence of a signal around 3.4 ppm is a key differentiator.

    • Methyl Groups: The two methyl groups on the bromine-bearing carbon (C2) are equivalent and would appear as a sharp singlet (no adjacent protons to couple with) around 1.7 ppm. The two methyl groups on C4 would appear as a doublet.

    • Methylene Protons: The two protons of the -CH₂- group at C3 would appear as a doublet, coupled to the single proton at C4.

This stark difference in their expected NMR spectra makes their differentiation straightforward and unambiguous for a skilled chemist.

References

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dimethylpentane (CAS No. 6570-91-8) is a halogenated alkane utilized as a reagent and intermediate in various organic synthesis applications, including the development of novel pharmaceutical compounds. Its branched structure offers unique steric and electronic properties that can be exploited in complex molecular architecture. However, as with many alkyl halides, its reactivity necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety data, handling procedures, and emergency responses associated with this compound, designed to empower researchers to work with this compound safely and effectively.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6570-91-8PubChem[1]
Molecular Formula C₇H₁₅BrPubChem[1]
Molecular Weight 179.10 g/mol PubChem[1]
Boiling Point 159.7 ± 8.0 °C at 760 mmHgChemSrc[2]
Density 1.1 ± 0.1 g/cm³ChemSrc[2]
Flash Point 45.3 ± 13.6 °CChemSrc[2]
Vapor Pressure 3.2 ± 0.3 mmHg at 25°CChemSrc[2]
Appearance Liquid (presumed)American Elements[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for appreciating the intrinsic risks and implementing appropriate control measures.

GHS Pictograms:

alt text
alt text
alt text

Signal Word: Danger

[1]Hazard Statements:

  • H226: Flammable liquid and vapor. T[1]his indicates that the substance can ignite at moderate temperatures. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. *[4] H314: Causes severe skin burns and eye damage. D[1]irect contact can lead to serious and potentially irreversible damage to the skin and eyes.

  • H335: May cause respiratory irritation. I[1]nhalation of vapors or mists can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

The following diagram illustrates the primary hazard classifications for this compound.

GHS_Hazards substance This compound h226 Flammable Liquid (Category 3) substance->h226 H226 h314 Skin Corrosion (Category 1B) substance->h314 H314 h335 Specific Target Organ Toxicity (Single Exposure - Respiratory Irritation) (Category 3) substance->h335 H335 Exposure_Routes substance This compound inhalation Inhalation substance->inhalation skin Skin Contact substance->skin eye Eye Contact substance->eye ingestion Ingestion substance->ingestion resp_irritation Respiratory Irritation inhalation->resp_irritation skin_burns Severe Skin Burns skin->skin_burns eye_damage Serious Eye Damage eye->eye_damage gi_irritation Gastrointestinal Irritation ingestion->gi_irritation Spill_Cleanup start Spill Occurs alert Alert personnel in the area start->alert secure Secure the area and remove ignition sources alert->secure ppe Don appropriate PPE (gloves, goggles, respirator if needed) secure->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a labeled, sealed container for hazardous waste disposal collect->dispose decontaminate Decontaminate the spill area with soap and water dispose->decontaminate end Spill Cleanup Complete decontaminate->end

References

Navigating the Synthesis and Safety of 1-Bromo-2,4-dimethylpentane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, handling, and safety protocols associated with 1-Bromo-2,4-dimethylpentane, a key alkyl halide intermediate in various organic syntheses. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring that this reagent is utilized with the utmost safety and efficacy in the laboratory.

Understanding the Inherent Risks: A Physicochemical and Toxicological Profile

This compound (C7H15Br) is a flammable and corrosive liquid that demands careful handling to mitigate potential risks.[1] Its chemical structure, characterized by a branched alkyl chain, influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H15BrPubChem[1]
Molecular Weight 179.10 g/mol PubChem[1]
CAS Number 6570-91-8PubChem[1]
Appearance Liquid (presumed)General knowledge
IUPAC Name This compoundPubChem[1]

A thorough understanding of its hazard profile is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the dangers associated with this compound.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Flammable liquids3H226: Flammable liquid and vapor🔥
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damagecorrosive
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritationExclamation mark

Source: PubChem[1]

The causality behind these classifications lies in the chemical's reactivity. The presence of the bromine atom, a good leaving group, makes the molecule susceptible to nucleophilic substitution and elimination reactions. Its volatility contributes to the flammability and respiratory irritation hazards.

A Self-Validating System for Safe Handling and Use

A proactive approach to safety is paramount. The following protocols are designed to create a self-validating system where safety is integrated into every step of the experimental workflow.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The minimum required PPE includes:

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]

  • Skin Protection :

    • Gloves : Chemically resistant gloves are essential. Given the corrosive nature of this compound, a robust glove material such as Viton or a laminate (e.g., Silver Shield) is recommended. Always inspect gloves for any signs of degradation or perforation before use.[2] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[3]

    • Lab Coat : A flame-resistant lab coat is required to protect against splashes and potential fires.[2]

  • Respiratory Protection : All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Caption: Hierarchy of controls for safe handling.

Prudent Laboratory Practices: From Storage to Disposal

Safe handling extends beyond personal protection and encompasses the entire lifecycle of the chemical in the laboratory.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Keep it away from heat, sparks, open flames, and other sources of ignition.[4][6]

  • The storage area should be designated for flammable liquids.[4]

  • It is incompatible with strong oxidizing agents.[4][6]

Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[4][5]

  • Use non-sparking tools and explosion-proof equipment.[4][6]

  • Ground and bond containers when transferring material to prevent static discharge.[4][6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

Disposal:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5]

  • This material should be treated as hazardous waste.[7] Do not dispose of it down the drain.

  • Contaminated materials, including gloves and absorbent pads, must also be disposed of as hazardous waste.

Emergency Protocols: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing.[5] Flush skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and prevent exposure to personnel and the environment.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.

  • Eliminate Ignition Sources : Remove all sources of ignition from the area.[4]

  • Don PPE : Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][6]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate & Remove Ignition Sources Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Material (Non-Sparking Tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

References

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted Spectroscopic Behavior

1-Bromo-2,4-dimethylpentane (C7H15Br) possesses a chiral center at the second carbon, leading to the possibility of enantiomers.[1] The structural features—a primary alkyl bromide and branched methyl groups—give rise to a distinct spectroscopic fingerprint. The presence of the electronegative bromine atom significantly influences the chemical environment of nearby protons and carbons, a key factor in interpreting the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will predict both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity to the bromine atom and the branching of the alkyl chain.

Methodology for ¹H NMR Data Acquisition (A General Protocol):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a3.3 - 3.5Doublet of Doublets (dd)2H-CH₂Br
b1.8 - 2.0Multiplet (m)1H-CH(CH₃)-
c1.6 - 1.8Multiplet (m)1H-CH(CH₃)₂
d1.2 - 1.4Multiplet (m)2H-CH₂-
e1.0 - 1.1Doublet (d)3H-CH(CH₃)-
f0.9 - 1.0Doublet (d)6H-CH(CH₃)₂

Causality in Proton Chemical Shifts:

  • The protons on the carbon bearing the bromine (-CH₂Br) are the most deshielded and thus appear at the lowest field (highest ppm) due to the electron-withdrawing inductive effect of the bromine atom.

  • The methine protons are located further from the bromine and are therefore more shielded.

  • The methyl protons are the most shielded, appearing at the highest field (lowest ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic state. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

Methodology for ¹³C NMR Data Acquisition (A General Protocol):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Data Acquisition: A proton-decoupled pulse sequence is standard, resulting in singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
45 - 50-CH₂Br
35 - 40-CH(CH₃)-
40 - 45-CH₂-
25 - 30-CH(CH₃)₂
20 - 25-CH(CH₃)-
20 - 25-CH(CH₃)₂ (both carbons)

Rationale for Carbon Chemical Shifts:

  • The carbon directly attached to the bromine is significantly deshielded. The chemical shifts of carbons in similar bromoalkanes, such as 1-bromo-2-methylpropane, support this prediction.[2][3]

  • The other carbon signals appear in the typical aliphatic region of the spectrum. The symmetry of the isopropyl group results in its two methyl carbons being chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Methodology for IR Data Acquisition (A General Protocol):

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the clean salt plates or ATR crystal is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration
2960 - 2850StrongC-H stretch (alkane)
1470 - 1450MediumC-H bend (CH₂)
1385 - 1365MediumC-H bend (CH₃)
650 - 550StrongC-Br stretch

Interpretation of IR Data:

  • The prominent C-H stretching and bending vibrations are characteristic of the alkane backbone.

  • The key diagnostic peak is the C-Br stretching vibration, which is expected to appear in the fingerprint region of the spectrum. The spectra of other bromoalkanes, such as 1-bromopentane, show this characteristic absorption.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structure.

Methodology for Mass Spectrometry Data Acquisition (A General Protocol):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion Peak (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. For C₇H₁₅Br, these would be at m/z 178 and 180.[1]

  • Major Fragmentation Pathways:

    • Loss of a bromine radical (•Br) would result in a fragment at m/z 99 (C₇H₁₅⁺).

    • Alpha-cleavage (cleavage of the C-C bond adjacent to the bromine) would lead to the loss of a C₅H₁₁ radical, resulting in a fragment at m/z 69.

    • Loss of HBr would give a fragment at m/z 98.

    • Further fragmentation of the alkyl chain would produce smaller fragments, such as those seen in the mass spectrum of 1-bromo-4-methylpentane.[5]

Visualization of Spectroscopic Correlations

The following diagrams illustrate the relationship between the molecular structure of this compound and its predicted spectroscopic data.

Caption: Correlation of ¹H and ¹³C NMR assignments with the molecular structure.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles and drawing comparisons with structurally similar compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This information is invaluable for researchers in synthetic chemistry, drug discovery, and materials science who may synthesize or encounter this molecule. The presented methodologies for data acquisition and interpretation serve as a practical reference for the broader application of these essential analytical techniques.

References

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-bromo-2,4-dimethylpentane, a valuable alkyl halide intermediate in organic synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can apply this knowledge effectively and safely in their work.

Introduction and Molecular Overview

This compound (C₇H₁₅Br) is a branched-chain primary alkyl bromide. Its structure, featuring methyl groups at positions 2 and 4, imparts specific steric and electronic properties that influence its reactivity. While the primary nature of the carbon-bromine bond suggests susceptibility to Sₙ2 reactions, the steric bulk in its vicinity can modulate reaction pathways and rates. This molecule serves as a key building block for introducing the 2,4-dimethylpentyl moiety into larger, more complex target structures.

Table 1: Chemical Identity and Properties

Property Value Source(s)
IUPAC Name This compound [1][2]
CAS Number 6570-91-8 [1][3]
Molecular Formula C₇H₁₅Br [1][3][4]
Molecular Weight 179.10 g/mol [1][4]
Boiling Point 159.7 ± 8.0 °C at 760 mmHg [3][5]
Density 1.1 ± 0.1 g/cm³ [3][5]
InChIKey SQPLOXIDSDCSKA-UHFFFAOYSA-N [1][2]

| SMILES | CC(C)CC(C)CBr |[1][6] |

Synthesis of this compound

While the direct free-radical bromination of 2,4-dimethylpentane is a possible route, it presents significant regioselectivity challenges. Free-radical bromination is known to be highly selective for the most substituted carbon, meaning abstraction of tertiary hydrogens is vastly preferred over primary or secondary ones.[7][8] In 2,4-dimethylpentane, this would lead to 2-bromo-2,4-dimethylpentane as a major product, making the isolation of the desired 1-bromo isomer difficult and low-yielding.[9]

A more efficient and regioselective synthesis involves the conversion of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol, using a reagent like phosphorus tribromide (PBr₃). This standard Sₙ2 reaction reliably converts primary alcohols to primary alkyl bromides with high fidelity.

Experimental Protocol: Synthesis from 2,4-Dimethyl-1-pentanol

This protocol describes a robust method for synthesizing this compound.

Causality: The choice of PBr₃ is deliberate. It reacts with the primary alcohol to form a good leaving group (OPBr₂), which is then displaced by the bromide ion in an Sₙ2 fashion. This mechanism is highly effective for primary alcohols and avoids the carbocation rearrangements that can plague Sₙ1-type reactions. The use of an ice bath is critical to control the initial exothermic reaction between the alcohol and PBr₃.

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

  • Reagent Charging: In the round-bottom flask, place 2,4-dimethyl-1-pentanol and anhydrous diethyl ether. Cool the flask in an ice bath.

  • Addition of PBr₃: Dissolve phosphorus tribromide (PBr₃) in anhydrous diethyl ether and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred, cooled alcohol solution over 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be gently heated to reflux to ensure completion.

  • Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product should be purified by fractional distillation under reduced pressure to yield pure this compound.

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized product is paramount. The following tables outline the expected spectroscopic data for this compound based on its structure.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.40 d, J ≈ 6.5 Hz 2H -CH₂-Br Protons on the carbon directly attached to the electronegative bromine are significantly deshielded. They are split by the adjacent CH proton.
~1.85 m 1H -CH(CH₃)- Methine proton adjacent to the CH₂Br group.
~1.50 m 1H -CH(CH₃)₂ Methine proton of the isobutyl group.
~1.20 m 2H -CH₂- Methylene protons between the two chiral centers.
~0.90 d, J ≈ 6.5 Hz 6H -CH(CH₃)₂ Diastereotopic methyl groups of the isobutyl moiety, appearing as a doublet due to splitting by the adjacent methine proton.

| ~0.88 | d, J ≈ 6.5 Hz | 3H | -CH(CH₃)- | Methyl group at position 2, split by the adjacent methine proton. |

Table 3: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~40-45 -CH₂-Br Carbon attached to bromine is shifted downfield.
~35-40 -CH(CH₃)- Methine carbon at position 2.
~25-30 -CH(CH₃)₂ Methine carbon at position 4.
~45-50 -CH₂- Methylene carbon at position 3.
~20-25 -CH(CH₃)₂ Methyl carbons of the isobutyl group.

| ~15-20 | -CH(CH₃)- | Methyl carbon at position 2. |

Table 4: Expected IR and Mass Spectrometry Data

Spectroscopic Method Expected Features Rationale
IR Spectroscopy 2960-2850 cm⁻¹ (strong, sharp) C-H stretching of sp³ hybridized carbons.
1470-1450 cm⁻¹ (medium) C-H bending (scissoring) vibrations.
650-550 cm⁻¹ (strong) C-Br stretching, a characteristic absorption for alkyl bromides.
Mass Spectrometry (EI) m/z ≈ 178 & 180 Molecular ion peaks (M⁺ and M+2) of nearly equal intensity, the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).
m/z ≈ 99 Loss of Br radical ([M-Br]⁺), corresponding to the C₇H₁₅⁺ fragment.

| | m/z ≈ 57, 43 | Common alkyl fragments (e.g., butyl, propyl cations). |

Key Reactions: The Grignard Reagent

One of the most powerful applications of this compound is its conversion into a Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This transformation inverts the polarity of the carbon atom attached to the halogen from electrophilic to strongly nucleophilic, a concept known as "umpolung".[10] This nucleophilic carbon can then attack a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[11][12][13]

Workflow: Grignard Reagent Formation and Reaction

The diagram below illustrates the formation of the Grignard reagent and its subsequent reaction with formaldehyde to produce a primary alcohol.

Grignard_Workflow cluster_formation Step 1: Grignard Reagent Formation cluster_reaction Step 2: Reaction with Electrophile A This compound (R-Br) B (2,4-Dimethylpentyl)magnesium Bromide (R-MgBr) A->B Oxidative Insertion Mg Magnesium Metal (Mg) Solvent Anhydrous Ether (Et₂O) C Formaldehyde (H₂C=O) (Electrophile) B->C C-C Bond Formation D Alkoxide Intermediate (R-CH₂-O⁻ MgBr⁺) C->D Nucleophilic Attack E 3,5-Dimethyl-1-hexanol (Final Product) D->E Protonation Workup Acidic Workup (H₃O⁺)

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

Experimental Protocol: Grignard Reaction

Causality: The absolute requirement for anhydrous (water-free) conditions cannot be overstated. Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water or other protic sources, which act as acids.[11][13] The use of iodine or 1,2-dibromoethane is a standard technique to activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[10]

Step-by-Step Methodology:

  • Setup: Assemble a three-necked, round-bottom flask equipped with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask until violet iodine vapors are observed, then cool to room temperature. This process etches the oxide layer off the magnesium.

  • Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to gently reflux without external heating. If it doesn't start, gentle warming may be required.

  • Addition: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous ether dropwise.

  • Quenching and Workup: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid and helps prevent emulsions.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry it over anhydrous sulfate, and remove the solvent. Purify the final alcohol product via distillation or chromatography.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also expected to cause skin and eye irritation.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This compound is a versatile chemical intermediate whose utility is primarily accessed through its conversion to a highly nucleophilic Grignard reagent. Understanding the principles of its synthesis, particularly the importance of regioselectivity, and the stringent requirements for its subsequent reactions is crucial for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently work with this compound.

References

An In-Depth Technical Guide to 1-Bromo-2,4-dimethylpentane: Commercial Availability, Synthesis, and Application for Research & Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Compound Profile

1-Bromo-2,4-dimethylpentane (CAS No: 6570-91-8) is a primary alkyl halide notable for the steric hindrance imparted by its branched hydrocarbon backbone. While not a widely commercialized chemical, it represents a valuable, specialized building block for medicinal chemists and organic synthesis researchers. Its structure allows for the introduction of a sterically demanding 2,4-dimethylpentyl moiety, a feature that can be leveraged to modulate the pharmacokinetic or pharmacodynamic properties of a parent molecule, such as increasing metabolic stability or exploring specific binding pocket interactions. This guide provides a comprehensive overview of its commercial availability, quality validation, representative synthesis, and potential applications in the field of drug development.

The core utility of this reagent lies in its reactivity as a primary halide, which typically favors bimolecular nucleophilic substitution (SN2) reactions.[1][2] However, the branching at the C2 and C4 positions introduces significant steric bulk, which can modulate this reactivity, making it an interesting substrate for synthetic exploration.[3]

Property Value Source
IUPAC Name This compoundPubChem[4]
CAS Number 6570-91-8Sigma-Aldrich[5]
Molecular Formula C₇H₁₅BrPubChem[4]
Molecular Weight 179.10 g/mol PubChem[4]
InChIKey SQPLOXIDSDCSKA-UHFFFAOYSA-NPubChem[4]
SMILES CC(C)CC(C)CBrPubChem[4]

Commercial Availability & Procurement

This compound is not a stock chemical available from all major suppliers, underscoring its status as a specialty reagent. Procurement typically involves sourcing from companies that specialize in rare chemicals, building blocks for discovery, or custom synthesis.

Key Commercial Sources:

  • Sigma-Aldrich: This supplier lists the compound, often sourced through partners like Enamine. The availability in small, research-focused quantities (e.g., 100 mg to 10 g) and a lead time of several days suggests a "made-to-order" or low-stock status.[5]

  • BLD Pharm: Lists the compound as available for order.[4]

  • Parchem: A supplier of specialty chemicals that also lists this compound.

Procurement Insights: The pricing structure observed from suppliers like Sigma-Aldrich, where the cost-per-gram decreases significantly but remains high overall, is characteristic of a research chemical with limited demand and a non-bulk synthesis process.[5] Researchers should anticipate lead times and budget accordingly. For larger quantities, a custom synthesis inquiry with these or other specialized chemical manufacturing organizations would likely be necessary.

Supplier Example (Sigma-Aldrich) Quantity Price (USD)
Aldrich Partner (Enamine)100 mg$262.60
Aldrich Partner (Enamine)250 mg$375.70
Aldrich Partner (Enamine)1 g$796.90
Aldrich Partner (Enamine)5 g$2,312.70
(Note: Prices are subject to change and are provided for illustrative purposes based on available data.)[5]

Quality Specifications & Analytical Validation

Given the nature of specialty chemicals, independent validation of identity and purity upon receipt is a critical, self-validating step for ensuring experimental reproducibility. Suppliers may provide a Certificate of Analysis (CoA), but verification is recommended.

Typical Purity: Research grade, typically >95%.

Recommended Validation Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M+) and characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns would include loss of Br (m/z 79/81) and cleavage of the alkyl chain.

  • ¹H NMR Spectroscopy: To confirm the structural integrity.

Expert Insight: Predicting the ¹H NMR Spectrum While an official spectrum is not widely published, a predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) for this compound would exhibit the following key features, based on its structure and comparison to similar molecules like 1-Bromo-4-methylpentane:[6]

  • ~3.4-3.6 ppm (dd, 2H): The two diastereotopic protons on the carbon bearing the bromine (-CH₂Br). They are coupled to the adjacent methine proton.

  • ~1.8-2.0 ppm (m, 1H): The methine proton at the C2 position (-CH-).

  • ~1.5-1.7 ppm (m, 1H): The methine proton at the C4 position (-CH-).

  • ~1.1-1.3 ppm (m, 2H): The two protons of the methylene group (-CH₂-) at the C3 position.

  • ~0.9-1.0 ppm (d, 3H): The methyl group attached to the C2 methine.

  • ~0.8-0.9 ppm (d, 6H): The two equivalent methyl groups attached to the C4 methine, appearing as a doublet.

This predicted pattern provides a reliable benchmark for researchers to validate the chemical structure of their purchased sample.

Representative Synthesis Strategy

For researchers requiring larger quantities or desiring in-house production, this compound can be synthesized from its corresponding alcohol, 2,4-dimethylpentan-1-ol (CAS: 6305-71-1).[7][8][9] The conversion of a primary alcohol to a primary alkyl bromide is a standard transformation, often accomplished using phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid. The PBr₃ method is often preferred for its cleaner reaction profile.[3]

Workflow: Synthesis via Alcohol Bromination

G A Start: 2,4-dimethylpentan-1-ol (CAS: 6305-71-1) B Dissolve in anhydrous solvent (e.g., Diethyl Ether) A->B C Cool reaction vessel (0°C, Ice Bath) B->C D Slowly add PBr₃ (0.33 eq) under inert atmosphere (N₂) C->D E Stir at 0°C, then warm to RT (Monitor by TLC/GC) D->E F Workup: Quench with ice water E->F G Extract with organic solvent F->G H Wash with NaHCO₃ (aq) and Brine G->H I Dry over MgSO₄, filter H->I J Purify: Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Synthesis workflow for this compound.

Detailed Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: The flask is charged with 2,4-dimethylpentan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cooling: The flask is cooled to 0°C in an ice-water bath.

  • Addition: Phosphorus tribromide (PBr₃, 0.35 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: PBr₃ is highly reactive with water; anhydrous conditions are essential. The slow, cooled addition prevents a runaway exothermic reaction. The stoichiometry ensures complete conversion of the alcohol.

  • Reaction: The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring overnight. The reaction progress is monitored by TLC or GC-MS until the starting alcohol is consumed.

  • Workup: The reaction is carefully quenched by pouring it over crushed ice. The organic layer is separated.

  • Washing: The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Drying & Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Identification (PubChem): [4]

  • H226: Flammable liquid and vapor.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Applications in Research & Drug Development

The primary value of this compound in a research context, particularly drug development, is as an alkylating agent to introduce a specific, sterically hindered fragment into a larger molecule.

Role as a Synthetic Building Block: The compound serves as an electrophile in SN2 reactions. Nucleophiles such as amines, phenols, thiols, or carbanions can displace the bromide to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, respectively.

G cluster_0 Core Molecule (API) cluster_1 Reagent Nu-H Nucleophile (e.g., R-NH₂, R-OH, R-SH) Product New Chemical Entity (API with sterically-hindered moiety) Nu-H->Product Base Bromo This compound Bromo->Product SN2 Reaction

Caption: Use as a building block in drug discovery.

Strategic Value in Medicinal Chemistry:

  • Metabolic Shielding: The bulky 2,4-dimethylpentyl group can act as a "metabolic shield." By attaching it near a metabolically labile site on a drug candidate, it can sterically block access by metabolic enzymes (e.g., Cytochrome P450s), potentially increasing the drug's half-life.

  • Modulating Lipophilicity: The addition of this C7 hydrocarbon fragment will increase the lipophilicity (logP) of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

  • Probing Binding Pockets: In structure-activity relationship (SAR) studies, this group can be used to probe the size and nature of hydrophobic pockets within a target protein or receptor. Its specific branched structure provides a different steric profile compared to a simple linear heptyl chain.

While no major drugs currently incorporate this exact fragment, its utility is representative of the broader strategy of using sterically hindered alkylating agents to fine-tune the properties of biologically active molecules.[10]

References

Methodological & Application

Synthesis of 1-Bromo-2,4-dimethylpentane from 2,4-dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-Bromo-2,4-dimethylpentane

Introduction and Significance

This compound is a branched alkyl halide that serves as a valuable intermediate in organic synthesis. Its structure is particularly useful for introducing the 2,4-dimethylpentyl group into larger molecules, a motif relevant in the development of specialty chemicals and pharmaceutical compounds. The conversion of the primary alcohol, 2,4-dimethyl-1-pentanol, to its corresponding bromide is a foundational transformation in organic chemistry.

This application note provides a comprehensive guide to this synthesis, focusing on the use of phosphorus tribromide (PBr₃). This reagent is particularly advantageous for primary and secondary alcohols as it facilitates a clean Sₙ2 reaction, minimizing the risk of carbocation rearrangements that can plague methods employing strong acids like hydrobromic acid (HBr).[1][2][3] This protocol is designed for researchers and drug development professionals requiring a reliable method for producing this alkyl bromide with high purity and yield.

Reaction Principle and Mechanism

The conversion of a primary alcohol to an alkyl bromide using PBr₃ is a classic example of a nucleophilic substitution reaction. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group. The reaction mechanism, therefore, hinges on converting it into a species that can be easily displaced by a bromide ion.

The process unfolds in two primary stages:

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃.[4] This initial step forms a protonated alkoxy-dibromophosphite intermediate, which is an excellent leaving group.[2][4]

  • Nucleophilic Substitution (Sₙ2): A bromide ion (Br⁻), now present in the reaction mixture, acts as a nucleophile and performs a "backside attack" on the carbon atom bonded to the activated oxygen group.[3][4][5] This concerted step results in the formation of the C-Br bond and the departure of the leaving group, with an inversion of configuration at the carbon center (though this is not relevant for the achiral starting material in this protocol).[1][3]

The Sₙ2 pathway is highly favored for primary alcohols like 2,4-dimethyl-1-pentanol because the primary carbon is sterically accessible and the formation of a primary carbocation (which would be required for an Sₙ1 pathway) is energetically unfavorable.[6][7] One molecule of PBr₃ can theoretically brominate three molecules of the alcohol.[1][3]

SN2_Mechanism Figure 1: Su20992 Mechanism for Bromination with PBru2083 cluster_reactants Reactants cluster_intermediate Mechanism Steps cluster_products Products ROH R-CHu2082-OH (2,4-dimethyl-1-pentanol) Activation Step 1: Activation (Nucleophilic attack by O on P) ROH->Activation attacks PBr3 PBru2083 PBr3->Activation Intermediate R-CHu2082-O(H)-PBru2082u207A (Alkoxy-dibromophosphite intermediate) Activation->Intermediate forms SN2 Step 2: Su20992 Attack (Backside attack by Bru207B) Intermediate->SN2 is attacked by Bru207B RBr R-CHu2082-Br (this compound) SN2->RBr yields Byproduct HP(O)(OH)u2082 (Phosphorous acid) SN2->Byproduct inv1 inv2

Figure 1: Sₙ2 Mechanism for Bromination with PBr₃

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mol)Eq.Notes
2,4-dimethyl-1-pentanolC₇H₁₆O116.2010.0 g0.0861.0Starting material. Ensure it is dry.
Phosphorus tribromide (PBr₃)PBr₃270.698.6 g (3.0 mL)0.0320.37Corrosive, toxic, reacts violently with water. Handle with care.[8][9]
Diethyl ether (anhydrous)(C₂H₅)₂O74.1250 mL--Reaction solvent. Must be anhydrous.
Saturated NaHCO₃ solutionNaHCO₃(aq)-~30 mL--For neutralizing acidic byproducts.
Brine (Saturated NaCl solution)NaCl(aq)-~30 mL--To aid in separating aqueous and organic layers.
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g--Drying agent.
Safety Precautions
  • Phosphorus Tribromide (PBr₃): PBr₃ is highly toxic, corrosive, and reacts violently with water and alcohols, evolving corrosive HBr gas.[1][3] All operations involving PBr₃ must be conducted in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[8][11]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.

  • Workup: The reaction workup produces phosphorous acid, which can decompose at high temperatures (>160 °C) to produce phosphine gas, which is pyrophoric and can cause explosions.[1][3] Avoid overheating during the final distillation.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube or a nitrogen/argon inlet to maintain an anhydrous atmosphere.

  • Initial Charging: Add 2,4-dimethyl-1-pentanol (10.0 g, 0.086 mol) and anhydrous diethyl ether (40 mL) to the round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • Reagent Addition: Add phosphorus tribromide (3.0 mL, 0.032 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction can be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to check for the disappearance of the starting alcohol.

  • Quenching and Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Very slowly and carefully, add 20 mL of ice-cold water through the dropping funnel to quench the excess PBr₃.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the layers. The bottom layer is aqueous, and the top layer is the organic (ether) layer containing the product.

    • Wash the organic layer sequentially with 30 mL of cold water, 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid - be cautious of gas evolution), and finally with 30 mL of brine.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to a clean Erlenmeyer flask.

    • Dry the solution over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by simple or fractional distillation under atmospheric pressure.

    • Collect the fraction boiling at approximately 158-162 °C.[12] This fraction is the pure this compound.

    • Weigh the final product and calculate the percentage yield.

workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Alcohol & Anhydrous Ether B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add PBru2083 Dropwise (<10 °C) B->C D 4. Stir at Room Temp (2-4 hours) C->D E 5. Quench with Ice Water D->E F 6. Separate Layers E->F G 7. Wash Organic Layer (Hu2082O, NaHCOu2083, Brine) F->G H 8. Dry with MgSOu2084 G->H I 9. Remove Solvent (Rotary Evaporator) H->I J 10. Distill Crude Product (158-162 °C) I->J K 11. Collect Pure Product J->K

Figure 2: Experimental Workflow

Product Characterization

Confirmation of the product's identity and purity is essential. The following are expected spectroscopic data for this compound.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different protons in the molecule.

    • A doublet for the six protons of the two methyl groups at C4 (~0.9 ppm).

    • A doublet for the three protons of the methyl group at C2 (~1.0 ppm).

    • Multiplets for the methylene protons (C3) and the methine protons (C2, C4).

    • A doublet of doublets or multiplet for the two diastereotopic protons at C1 (adjacent to the bromine), which will be the most downfield signal (~3.3-3.5 ppm) due to the deshielding effect of the bromine atom.

  • IR (Infrared) Spectroscopy: The IR spectrum should confirm the absence of the broad O-H stretch from the starting alcohol (typically ~3300 cm⁻¹) and the presence of C-H stretches (~2850-2960 cm⁻¹) and a C-Br stretch (~560-650 cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during workup; wet reagents or solvent.Ensure starting materials are anhydrous. Increase reaction time. Be careful during extractions to avoid losing the organic layer.
Product is Dark/Colored Formation of Br₂ from oxidation.Ensure the reaction is protected from light and air where possible. The color can often be removed by washing with a dilute sodium thiosulfate solution.
Presence of Starting Material Insufficient PBr₃ or reaction time.Check stoichiometry and ensure at least 0.33 equivalents of PBr₃ are used. Extend the reaction time and monitor by TLC.
Emulsion during Workup Vigorous shaking during extraction.Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking.

References

Synthesis of 1-Bromo-2,4-dimethylpentane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed protocol for the synthesis of 1-bromo-2,4-dimethylpentane, a valuable alkyl halide intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

This compound serves as a key building block in the synthesis of more complex molecular architectures due to its potential for nucleophilic substitution and organometallic reagent formation. The strategic placement of the bromine atom on a primary carbon, coupled with the branched alkyl chain, makes it a useful synthon for introducing the 2,4-dimethylpentyl moiety in various target molecules.

This application note details a robust and scalable method for the preparation of this compound from the corresponding primary alcohol, 2,4-dimethyl-1-pentanol, utilizing hydrobromic acid generated in situ from sulfuric acid and an excess of hydrobromic acid. This classic approach is favored for its reliability and the accessibility of the reagents.

Mechanism and Rationale

The conversion of a primary alcohol to a primary alkyl bromide using a strong acid like hydrobromic acid (HBr) proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, the first step of the reaction involves the protonation of the hydroxyl group by the strong acid (HBr and the sulfuric acid catalyst) to form an alkyloxonium ion. This protonation converts the leaving group into a water molecule, which is a much better leaving group.[1][2]

Following protonation, the bromide ion (Br⁻), a potent nucleophile, attacks the electrophilic primary carbon bearing the alkyloxonium group in a concerted, backside attack. This single step results in the displacement of the water molecule and the formation of the C-Br bond, leading to the desired this compound. The use of a primary alcohol substrate strongly favors the SN2 pathway, as the formation of a primary carbocation, which would be necessary for an SN1 mechanism, is energetically unfavorable.

SN2_Mechanism cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: SN2 Attack ROH 2,4-Dimethyl-1-pentanol ROH2+ Alkyloxonium ion ROH->ROH2+ + H⁺ HBr H-Br Br- Br⁻ HBr->Br- Br-_2 Br⁻ Product This compound Br-_2->Product Backside attack ROH2+_2 Alkyloxonium ion H2O H₂O ROH2+_2->H2O Departure of leaving group

Caption: The SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of primary alkyl bromides from alcohols, as described in Organic Syntheses, a highly reliable source for organic chemistry procedures.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,4-Dimethyl-1-pentanol116.2058.1 g (69.2 mL)0.50Starting material
Hydrobromic acid (48% aq.)80.91170 g (114 mL)1.00 (2 equiv.)Corrosive
Sulfuric acid (conc.)98.0854 g (29.3 mL)0.55Corrosive, add slowly
Sodium bicarbonate (sat. aq.)84.01As needed-For neutralization
Anhydrous calcium chloride110.98As needed-Drying agent
Round-bottom flask (500 mL)-1--
Reflux condenser-1--
Heating mantle-1--
Distillation apparatus-1--
Separatory funnel (250 mL)-1--
Erlenmeyer flasks-Several--
Ice bath-1--

Procedure

protocol_workflow A Combine 2,4-dimethyl-1-pentanol and 48% HBr in a 500 mL round-bottom flask. B Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ with swirling. A->B C Set up for reflux and heat the mixture for 2-3 hours. B->C D Cool the reaction mixture and arrange for simple distillation. C->D E Distill the crude this compound. D->E F Wash the distillate with water, then cold concentrated H₂SO₄, then saturated NaHCO₃ solution. E->F G Dry the organic layer with anhydrous CaCl₂. F->G H Perform a final distillation to obtain the pure product. G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 500 mL round-bottom flask, combine 58.1 g (0.50 mol) of 2,4-dimethyl-1-pentanol and 170 g (1.00 mol) of 48% aqueous hydrobromic acid.

  • Acid Addition: Cool the flask in an ice bath and slowly add 54 g (0.55 mol) of concentrated sulfuric acid in small portions with constant swirling. Caution: This addition is highly exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. Rearrange the apparatus for simple distillation.

  • Distillation: Heat the mixture and distill the crude this compound. The product will co-distill with some water. Continue the distillation until no more oily droplets are collected.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel. Two layers will be present. Separate the lower organic layer.

    • Wash the organic layer sequentially with:

      • 50 mL of water

      • 50 mL of cold concentrated sulfuric acid (to remove any unreacted alcohol and ethereal byproducts)

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • 50 mL of water

    • During each wash, shake the separatory funnel gently at first, venting frequently to release any pressure buildup, then more vigorously. Allow the layers to separate completely before draining the lower organic layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

  • Final Distillation: Decant the dried liquid into a clean, dry distillation apparatus. Distill the product, collecting the fraction that boils at approximately 159-160 °C.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₇H₁₅Br
Molecular Weight 179.10 g/mol [3][4]
Boiling Point 159.7 ± 8.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Appearance Colorless liquid
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃):

    • A doublet of doublets corresponding to the two diastereotopic protons of the -CH₂Br group.

    • Multiplets for the -CH- protons.

    • A complex multiplet for the -CH₂- group.

    • Doublets for the four methyl groups.

  • ¹³C NMR (CDCl₃):

    • A signal for the -CH₂Br carbon, expected to be in the range of 30-40 ppm.

    • Signals for the -CH- carbons.

    • A signal for the -CH₂- carbon.

    • Signals for the methyl carbons.

  • IR (neat):

    • C-H stretching vibrations around 2870-2960 cm⁻¹.

    • C-H bending vibrations around 1370-1470 cm⁻¹.

    • A characteristic C-Br stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2,4-Dimethyl-1-pentanol: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[6]

  • Hydrobromic Acid (48% aq.): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[5][7][8][9][10]

  • Sulfuric Acid (conc.): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[11][12][13]

  • This compound: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles and a face shield.

  • A flame-resistant lab coat.

  • Closed-toe shoes.

Handling and Disposal:

  • All manipulations should be carried out in a fume hood.

  • Acids should be handled with extreme care, and water should never be added to concentrated sulfuric acid.

  • All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reflux time is adequate and the temperature is sufficient for a steady reflux.
Loss of product during work-up.Be careful during the separation of layers in the separatory funnel. Avoid vigorous shaking initially to prevent emulsion formation.
Product is colored Impurities from side reactions.Ensure the reaction temperature is not too high. The washing steps, particularly with sulfuric acid, should help remove colored impurities.
Product is wet (cloudy) Incomplete drying.Use an adequate amount of drying agent and allow sufficient time for drying.

Conclusion

The synthesis of this compound from 2,4-dimethyl-1-pentanol via an acid-catalyzed SN2 reaction is a reliable and effective method for obtaining this valuable alkyl halide. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize this compound in good yield and purity for their downstream applications in organic synthesis and drug development.

References

Application Note & Protocol: Synthesis and Utilization of 2,4-Dimethylpentylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Grignard Reaction with 1-Bromo-2,4-dimethylpentane for Advanced Synthetic Applications

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol and technical guidance for the preparation of 2,4-dimethylpentylmagnesium bromide, a Grignard reagent derived from the sterically hindered primary alkyl halide, this compound. We will delve into the mechanistic nuances, challenges associated with sterically hindered substrates, and best practices for initiation, execution, and quantification of this valuable synthetic intermediate. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this and similar organometallic reagents.

Introduction: The Challenge and Utility of Hindered Grignard Reagents

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles and strong bases that react with a wide array of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[2][3][4] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.[5][6]

While the synthesis of Grignard reagents from simple primary alkyl halides is often straightforward, substrates with steric hindrance, such as this compound (a neopentyl-type halide), can present significant challenges.[7][8] The bulky isobutyl group at the β-position can impede the reaction at the magnesium surface, making initiation difficult and potentially favoring side reactions.[8] Despite these challenges, the successful formation of such reagents is highly desirable as it allows for the introduction of sterically demanding alkyl groups in the synthesis of complex molecules. This guide provides a comprehensive framework for overcoming these hurdles.

Mechanism and Key Considerations

The formation of a Grignard reagent is a surface reaction occurring on the magnesium metal.[9] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion which then collapses to an alkyl radical and a halide anion. A second electron transfer from another magnesium atom to the alkyl radical generates the carbanionic species that constitutes the Grignard reagent.

For a sterically hindered substrate like this compound, several factors must be meticulously controlled:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water.[1][10] Any moisture will protonate the Grignard reagent, quenching it to form the corresponding alkane and rendering it unusable for the desired reaction.[11][12] All glassware must be rigorously dried, and anhydrous solvents are essential.[1]

  • Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial.[5][12] They not only dissolve the reagents but also stabilize the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[5][10] THF is often preferred for less reactive halides due to its higher boiling point and better solvating ability.[13][14]

  • Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the primary barrier to initiating the reaction.[15] This layer must be disrupted to expose the fresh, reactive metal surface.[15][16]

  • Side Reactions: The primary side reaction of concern is Wurtz-type coupling, where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[11][17][18] This can be minimized by slow addition of the alkyl halide to maintain a low concentration in the presence of excess magnesium.[17]

Visualization of Key Processes

Grignard Reagent Formation Mechanism

Grignard Formation Mechanism of Grignard Reagent Formation cluster_surface Magnesium Surface Mg_surface Mg(0) surface RX R-X (this compound) SET1 Single Electron Transfer (SET) RX->SET1 e⁻ from Mg Radical_Anion [R-X]•⁻ SET1->Radical_Anion Fragmentation Fragmentation Radical_Anion->Fragmentation R_radical R• (Alkyl Radical) Fragmentation->R_radical X_anion X⁻ Fragmentation->X_anion SET2 Second SET R_radical->SET2 e⁻ from Mg RMgX R-Mg-X (Grignard Reagent) SET2->RMgX

Caption: Formation of the Grignard reagent at the magnesium surface.

Experimental Setup

Grignard Setup Experimental Setup for Grignard Synthesis cluster_heating Heating/Cooling Flask Three-Neck Round-Bottom Flask Stir Bar Magnesium Turnings Condenser Reflux Condenser Water Out Water In Flask->Condenser Center Neck AdditionFunnel Pressure-Equalizing Addition Funnel This compound in Anhydrous THF Flask->AdditionFunnel Side Neck Septum Septum for N₂ Inlet Flask->Septum Side Neck HeatingMantle Heating Mantle / Ice Bath DryingTube Drying Tube (CaCl₂) Condenser->DryingTube

Caption: Standard apparatus for Grignard reagent synthesis under inert atmosphere.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
This compound≥98%Sigma-AldrichStore under inert gas.
Magnesium TurningsGrignard Grade, ≥99.5%Sigma-AldrichUse fresh turnings.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsInhibitor-free or with BHT. Use from a freshly opened bottle or still.[19]
Iodine (I₂)ACS Reagent, ≥99.8%J.T. BakerFor activation.[13][16]
1,2-Dibromoethane (DBE)99%Alfa AesarOptional activator.[6][16]
Hydrochloric Acid (HCl)1 M solutionFisher ChemicalFor workup/quenching.
Sal-gemaSaturated aq. solutionN/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD MilliporeFor drying.
Argon or Nitrogen GasHigh Purity (≥99.998%)AirgasFor maintaining an inert atmosphere.
Protocol 1: Synthesis of 2,4-Dimethylpentylmagnesium Bromide

Safety Precaution: This reaction is highly exothermic and moisture-sensitive. All operations must be performed in a well-ventilated fume hood under a strict inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Glassware Preparation: All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive flow of inert gas.[1] Allow to cool to room temperature.

  • Reagent Setup:

    • To the 250 mL three-neck flask, add magnesium turnings (2.91 g, 120 mmol, 1.2 equivalents).

    • Place a magnetic stir bar in the flask.

    • Add a single crystal of iodine (approx. 50 mg).[13] The flask should be sealed with a reflux condenser (topped with a drying tube or gas bubbler) and a pressure-equalizing addition funnel. The third neck should be sealed with a rubber septum for the inert gas inlet.

  • Initiation:

    • In the addition funnel, prepare a solution of this compound (17.9 g, 100 mmol, 1.0 equivalent) in 80 mL of anhydrous THF.

    • Add approximately 10 mL of this solution to the stirred magnesium turnings.

    • Observe for signs of reaction initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[15]

    • If the reaction does not start within 10-15 minutes, gently warm the flask with a heat gun until bubbling is observed, then immediately remove the heat.[20] Caution: Do not overheat, as this can promote Wurtz coupling.[1]

    • Alternatively, a few drops of 1,2-dibromoethane can be added to activate the magnesium.[6][16] The observation of ethylene gas bubbling indicates successful activation.[6]

  • Addition and Reflux:

    • Once the reaction has initiated and is self-sustaining (a gentle reflux), begin the dropwise addition of the remaining alkyl bromide solution from the addition funnel at a rate that maintains a steady reflux. This typically takes 60-90 minutes.

    • If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

    • After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for an additional 60 minutes to ensure complete consumption of the magnesium. The final solution should be a cloudy, grey-to-brown color.

  • Completion and Storage:

    • Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in a subsequent reaction.

    • For storage, transfer the solution via cannula to a dry, inert gas-flushed storage vessel. The solution should be stored under an inert atmosphere in a refrigerator. It is highly recommended to determine the concentration via titration before use.

Protocol 2: Titration of the Grignard Reagent (Iodine Method)

Determining the exact concentration of the prepared Grignard reagent is critical for stoichiometric control in subsequent reactions.

  • Preparation:

    • In an oven-dried, inert gas-flushed vial with a stir bar, accurately weigh approximately 254 mg of iodine (I₂, ~1.0 mmol).

    • Add 2 mL of anhydrous THF and stir until the iodine is fully dissolved.

    • Add 1 mL of a 1.0 M solution of LiCl in THF. This helps to solubilize magnesium salts formed during the titration, leading to a sharper endpoint.[21][22]

    • Cool the vial to 0 °C in an ice bath.

  • Titration:

    • Using a dry 1 mL syringe, slowly add the prepared Grignard solution dropwise to the stirred iodine solution.

    • The initial dark brown color of the iodine will fade. The endpoint is reached when the solution becomes colorless and remains so for at least one minute.[21]

    • Record the volume of Grignard reagent added.

  • Calculation:

    • Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

    • Repeat the titration at least once more and average the results for an accurate concentration.

Workflow for Synthesis and Titration

Grignard Workflow Workflow: Grignard Synthesis to Titration cluster_synthesis Synthesis cluster_titration Quantification A Dry Glassware (Oven, 120°C) B Assemble Hot Under Inert Gas (N₂/Ar) A->B C Add Mg Turnings & Iodine Crystal B->C D Add Initial Aliquot of R-Br in Anhydrous THF C->D E Initiate Reaction (Observe for exotherm, Gentle heat if needed) D->E F Slowly Add Remaining R-Br Solution (Maintain Reflux) E->F G Reflux for 1 hr Post-Addition F->G H Cool to Room Temp. (Grignard Solution Ready) G->H J Titrate Grignard Solution to Colorless Endpoint H->J I Prepare I₂/LiCl/THF Titration Solution I->J K Calculate Molarity (Repeat for Accuracy) J->K L Use Standardized Reagent in Subsequent Reaction K->L

Caption: Step-by-step workflow from preparation to standardized reagent.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction fails to initiate 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Low reactivity of halide.1. Ensure all glassware is rigorously flame- or oven-dried and solvents are certified anhydrous.[1]2. Add a fresh crystal of iodine. Gently warm with a heat gun.[20] Add a few drops of 1,2-dibromoethane.[16] As a last resort, crush some magnesium turnings with a dry glass rod to expose a fresh surface.[1]3. Ensure high-purity starting materials are used.
Reaction starts, then stops Insufficient local concentration of alkyl halide to sustain the reaction.Add a slightly larger initial aliquot of the alkyl halide solution. Ensure stirring is efficient.
Low yield of Grignard reagent 1. Wurtz coupling side reaction.2. Moisture contamination during reaction.1. Slow down the addition rate of the alkyl halide to maintain a low concentration.[17] Avoid overheating.[11]2. Check all seals on the apparatus and ensure a positive pressure of inert gas is maintained throughout the reaction.
Dark brown/black precipitate forms Thermal decomposition of the Grignard reagent or reaction with impurities.This can occur with prolonged heating.[13] Ensure the reflux period is not excessively long. Use high-purity reagents and solvents. The reagent may still be viable; titrate to confirm concentration.

Conclusion

The synthesis of 2,4-dimethylpentylmagnesium bromide, while challenging due to steric factors, is a highly achievable and reproducible process when careful attention is paid to experimental conditions. The keys to success lie in rigorous exclusion of atmospheric moisture, effective activation of the magnesium surface, and controlled addition of the alkyl halide to manage the reaction exotherm and minimize side reactions. The quantification of the resulting reagent via titration is a non-negotiable step to ensure accuracy and reproducibility in subsequent synthetic transformations. This guide provides a robust foundation for researchers to confidently prepare and utilize this and other sterically hindered Grignard reagents in their synthetic endeavors.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the nucleophilic substitution reactions of 1-bromo-2,4-dimethylpentane, a primary alkyl halide with significant steric hindrance near the reaction center. We delve into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, offering field-proven insights into how substrate structure, nucleophile strength, and solvent choice dictate the reaction outcome. Detailed, step-by-step protocols for key transformations, including the synthesis of ethers and nitriles, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in organic synthesis.

Introduction: The Unique Reactivity of a Sterically Hindered Primary Alkyl Halide

This compound is a primary alkyl halide, a class of compounds that typically favors the bimolecular nucleophilic substitution (S(_N)2) mechanism. However, the presence of a methyl group at the C2 position and an isopropyl group at the C4 position introduces significant steric bulk. This structural feature creates a fascinating case study in reactivity, where the typically dominant S(_N)2 pathway is sterically hindered, potentially allowing the unimolecular (S(_N)1) pathway to compete under certain conditions.[1][2] Understanding and controlling this reactivity is paramount for its effective use in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanistic Crossroads: The S(_N)1 vs. S(_N)2 Dichotomy

The outcome of a nucleophilic substitution reaction on this compound is a delicate balance of several factors. While its primary nature suggests a predisposition towards an S(_N)2 reaction, the steric hindrance presented by the alkyl groups can significantly slow down the backside attack required for this mechanism.[2]

  • The S(_N)2 Pathway: This is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.[3] For this compound, the bulky substituents near the electrophilic carbon impede the approach of the nucleophile, making this pathway less favorable than for unhindered primary alkyl halides.[4]

  • The S(_N)1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[3] While primary carbocations are generally unstable, the structure of this compound could potentially undergo a hydride shift upon carbocation formation to yield a more stable tertiary carbocation. This possibility, however, is often disfavored in comparison to the direct, albeit slow, S(_N)2 reaction, especially with strong nucleophiles.

The choice of reaction conditions, therefore, becomes critical in directing the reaction towards the desired product.

G cluster_SN2 SN2 Pathway (Favored by Strong Nucleophiles) cluster_SN1 SN1 Pathway (Potential for Rearrangement) A_sn2 This compound TS_sn2 Transition State (Pentacoordinate) A_sn2->TS_sn2 Nu⁻ (backside attack) P_sn2 Substitution Product (Inversion of Stereochemistry) TS_sn2->P_sn2 Br⁻ leaves A_sn1 This compound C1_sn1 Primary Carbocation (Unstable) A_sn1->C1_sn1 - Br⁻ (slow) C2_sn1 Tertiary Carbocation (More Stable) C1_sn1->C2_sn1 Hydride Shift P_sn1 Substitution Product (Racemization) C2_sn1->P_sn1 + Nu⁻ (fast)

References

The Synthetic Utility of 1-Bromo-2,4-dimethylpentane: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Branched Alkyl Halide

In the vast toolkit of organic synthesis, alkyl halides serve as fundamental building blocks for the construction of complex molecular architectures. Among these, 1-Bromo-2,4-dimethylpentane, a primary alkyl bromide, presents a unique structural motif. Its branched 2,4-dimethylpentyl group offers a combination of steric bulk and lipophilicity, making it an intriguing synthon for applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, complete with detailed application notes and adaptable protocols for its use in key carbon-carbon bond-forming reactions. While this molecule has not been extensively documented in specific synthetic protocols, this guide extrapolates from well-established methodologies for analogous primary alkyl bromides to provide a robust starting point for researchers.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is crucial for predicting its behavior in chemical reactions and for the rational design of synthetic routes.

PropertyValueSource
CAS Number 6570-91-8--INVALID-LINK--[1]
Molecular Formula C₇H₁₅Br--INVALID-LINK--[1]
Molecular Weight 179.10 g/mol --INVALID-LINK--[1]
Appearance Colorless liquid (predicted)
Boiling Point Not definitively reported
Density Not definitively reported

The reactivity of this compound is primarily dictated by the carbon-bromine bond. As a primary alkyl bromide, it is susceptible to nucleophilic substitution (Sₙ2) reactions. However, the presence of methyl groups at the C2 and C4 positions introduces steric hindrance that can influence the rate and outcome of these reactions compared to unbranched primary alkyl bromides. This steric bulk is a critical consideration in the design of synthetic protocols.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is from its corresponding alcohol, 2,4-dimethylpentan-1-ol.

Protocol: Bromination of 2,4-dimethylpentan-1-ol with Phosphorus Tribromide

This protocol describes the conversion of a primary alcohol to a primary alkyl bromide using phosphorus tribromide (PBr₃), a reliable and high-yielding method.[2]

Materials:

  • 2,4-dimethylpentan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Addition of PBr₃: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise via the dropping funnel with vigorous stirring. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Causality: The use of PBr₃ is effective for converting primary alcohols to bromides with minimal rearrangement. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide in an Sₙ2 fashion. The anhydrous conditions are crucial to prevent the decomposition of PBr₃.

Synthesis cluster_synthesis Synthesis of this compound Alcohol 2,4-dimethylpentan-1-ol Product This compound Alcohol->Product Bromination PBr3 PBr₃ PBr3->Product Solvent Anhydrous Ether Solvent->Product Grignard cluster_grignard Grignard Reaction Workflow AlkylBromide This compound GrignardReagent 2,4-dimethylpentyl- magnesium bromide AlkylBromide->GrignardReagent Formation Mg Mg, I₂ (cat.) Mg->GrignardReagent Adduct Alkoxide Adduct GrignardReagent->Adduct Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Alcohol Secondary Alcohol Adduct->Alcohol Protonation Workup Aq. NH₄Cl Workup Workup->Alcohol Suzuki cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Br)Lₙ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R-Pd(II)(Ar)Lₙ Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product AlkylBromide This compound AlkylBromide->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation FriedelCrafts cluster_fc Friedel-Crafts Alkylation and Rearrangement AlkylBromide This compound PrimaryCarbocation Primary Carbocation (Unstable) AlkylBromide->PrimaryCarbocation LewisAcid AlCl₃ LewisAcid->PrimaryCarbocation HydrideShift1 1,2-Hydride Shift PrimaryCarbocation->HydrideShift1 SecondaryCarbocation Secondary Carbocation HydrideShift1->SecondaryCarbocation HydrideShift2 1,2-Hydride Shift SecondaryCarbocation->HydrideShift2 TertiaryCarbocation Tertiary Carbocation (More Stable) HydrideShift2->TertiaryCarbocation Product Rearranged Alkylbenzene (Major Product) TertiaryCarbocation->Product Benzene Benzene Benzene->Product Electrophilic Aromatic Substitution

References

Application Note: Navigating the Competitive Reaction Mechanisms of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the reaction mechanisms of 1-bromo-2,4-dimethylpentane. As a sterically hindered primary alkyl halide, this substrate presents a unique case study in the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways. We dissect the mechanistic principles governed by the substrate's structure, with a particular focus on the profound impact of steric hindrance and the potential for carbocation rearrangements. This guide offers theoretical analysis, field-proven experimental protocols to selectively favor specific pathways, and data interpretation frameworks for researchers aiming to leverage this substrate in organic synthesis.

Introduction: The Challenge of a Hindered Primary Halide

Alkyl halides are foundational electrophiles in organic synthesis, serving as versatile precursors for a vast array of functional groups through nucleophilic substitution and elimination reactions.[1] The predictability of these reactions typically relies on a set of well-established principles concerning the substrate structure, reagent properties, and reaction conditions.[2][3]

This compound (Figure 1) is a primary alkyl halide, a class of substrates that typically favors the bimolecular nucleophilic substitution (SN2) pathway due to the low stability of a primary carbocation.[4][5] However, its structure features significant alkyl branching at the β-carbon (the C2 position), introducing substantial steric hindrance near the reaction center. This structural feature fundamentally alters its reactivity, largely obstructing the standard SN2 mechanism and opening the door to competing pathways, including elimination and, under specific conditions, unimolecular reactions involving a rearranged carbocation. Understanding and controlling these competing mechanisms is paramount for its effective use in synthetic applications.

Figure 1: Structure of this compound
Br-CH₂-CH(CH₃)-CH₂-CH(CH₃)₂

Mechanistic Crossroads: A Theoretical Analysis

The reaction pathway of this compound is a delicate balance of competing factors. The choice of nucleophile, base, solvent, and temperature determines the predominant mechanism.[6][7]

The SN2 Pathway: A Sterically Blocked Route

The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group in a process that inverts the stereochemistry if the carbon is chiral.[8] The rate of this reaction is highly sensitive to steric bulk around the reaction center.[9][10] In this compound, the isopropyl group at the adjacent β-carbon effectively shields the α-carbon from nucleophilic attack.[11] This steric hindrance raises the energy of the crowded five-coordinate transition state, dramatically slowing the reaction rate and making the SN2 pathway kinetically unfavorable under most conditions.[12]

G Diagram 1: Steric Hindrance in the SN2 Pathway cluster_steric Steric Shielding by β-substituents sub This compound ts [Transition State]‡ sub->ts Backside Attack nu Nu:⁻ nu->ts prod Substitution Product ts->prod Br⁻ leaves β-CH(CH₃)₂ β-CH(CH₃)₂

Caption: Steric hindrance impeding SN2 backside attack.
The E2 Pathway: The Strong Base Alternative

The E2 mechanism is also a concerted, one-step reaction, but it requires a strong base to abstract a proton from a β-carbon simultaneously as the leaving group departs.[13][14] This pathway is often favored for sterically hindered substrates, especially when a strong, bulky base is used, as the base can access a peripheral β-hydrogen more easily than the shielded α-carbon.[15][16] For an E2 reaction to occur, the β-hydrogen and the leaving group must adopt an anti-periplanar conformation, allowing for efficient orbital overlap in the transition state to form the new π-bond.[17][18]

G Diagram 2: The E2 Reaction Mechanism reactant This compound + Base:⁻ ts [Concerted Transition State]‡ reactant->ts Base abstracts β-H product 2,4-Dimethylpent-1-ene + H-Base + Br⁻ ts->product π-bond forms, Br⁻ departs

Caption: Concerted mechanism for the E2 elimination.
Unimolecular Pathways (SN1/E1): The Crucial Role of Carbocation Rearrangement

Unimolecular reactions proceed through a carbocation intermediate. For this compound, the direct formation of a primary carbocation is energetically prohibitive.[4] However, if a carbocation were to form, it would undergo an immediate and irreversible 1,2-hydride shift. In this process, a hydrogen atom from the adjacent tertiary carbon (C2) moves with its pair of electrons to the primary carbon (C1), resulting in a much more stable tertiary carbocation at the C2 position.[19][20]

This rearrangement is the key step that unlocks the SN1 and E1 pathways. Once the stable tertiary carbocation is formed, it can be trapped by a weak nucleophile (SN1) or lose a proton to a weak base to form an alkene (E1).[21] These reactions are typically observed under solvolysis conditions, where a polar protic solvent like methanol or ethanol acts as both the (weak) nucleophile/base and the solvent.[22] Higher temperatures generally favor elimination (E1) over substitution (SN1).[6]

G Diagram 3: SN1/E1 Pathway via Carbocation Rearrangement A This compound B Primary Carbocation (Unstable Intermediate) A->B Loss of Br⁻ (Slow) C Tertiary Carbocation (Stable Intermediate) B->C 1,2-Hydride Shift (Fast, Irreversible) D SN1 Product (Substitution) C->D + Weak Nucleophile (e.g., CH₃OH) E E1 Products (Elimination) C->E - H⁺ (Weak Base) (e.g., CH₃OH, Δ)

Caption: The critical 1,2-hydride shift enabling SN1 and E1 reactions.

Protocols for Directing Reaction Outcomes

The choice of reagents and conditions allows for the selective synthesis of different products from this compound.

Protocol 1: Maximizing the E2 Product (2,4-Dimethylpent-1-ene)
  • Objective: To favor bimolecular elimination while suppressing substitution.

  • Causality: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is a poor nucleophile due to its bulk, minimizing any potential SN2 reaction. Its strong basicity promotes the E2 pathway.[16] Tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the potassium cation without interfering with the base's reactivity.

Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add potassium tert-butoxide (1.2 equivalents) to the flask, followed by anhydrous THF (approx. 0.2 M concentration relative to the substrate).

  • Reaction: Cool the stirred suspension to 0 °C in an ice bath. Add this compound (1.0 equivalent) dropwise via syringe over 10 minutes.

  • Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 2,4-dimethylpent-1-ene.

Protocol 2: Inducing SN1/E1 via Solvolysis and Rearrangement
  • Objective: To generate products derived from the rearranged tertiary carbocation.

  • Causality: A weak nucleophile/base like methanol in a polar protic solvent environment favors unimolecular pathways. The solvent helps stabilize the carbocation intermediate.[4] Applying heat increases the kinetic energy, favoring the higher entropy elimination (E1) pathway, though the SN1 product will also form.

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add methanol (to achieve approx. 0.1 M concentration) followed by this compound (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the disappearance of the starting material by GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract with a nonpolar solvent like hexanes (3x) to isolate the products from the methanol.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent.

  • Analysis: The product mixture, containing 2-methoxy-2,4-dimethylpentane (SN1 product), 2,4-dimethylpent-2-ene (major E1 product), and 2,4-dimethylpent-1-ene (minor E1 product), can be analyzed and separated by gas chromatography.

Data Interpretation and Expected Outcomes

The reaction conditions are the primary determinant of the product distribution.

Condition Reagent/Solvent Temp. Primary Mechanism(s) Expected Major Product(s)
A Strong, Bulky Base (t-BuOK in THF)Room TempE22,4-Dimethylpent-1-ene
B Strong, Unhindered Base (NaOEt in EtOH)Room TempE2 >> SN22,4-Dimethylpent-1-ene (major), Ethyl ether product (minor)
C Weak Nucleophile/Base (CH₃OH, solvolysis)Reflux (Heat)E1 > SN12,4-Dimethylpent-2-ene (Zaitsev product), 2-Methoxy-2,4-dimethylpentane

Visualization of Experimental Workflow

A standardized workflow is essential for the isolation and analysis of reaction products.

G Diagram 4: General Experimental Workflow A Reaction Completion (Monitored by TLC/GC-MS) B Aqueous Workup (Quench, Extraction) A->B C Drying & Concentration (Dry over MgSO₄/Na₂SO₄, Rotary Evaporation) B->C D Purification (Distillation or Column Chromatography) C->D E Characterization (NMR, GC-MS, IR) D->E

Caption: Standard workflow for product isolation and analysis.

Conclusion

This compound serves as an exemplary substrate for demonstrating advanced principles of organic reactivity. While its primary halide structure suggests SN2 reactivity, the significant steric hindrance at the β-position effectively blocks this pathway. This steric impediment, combined with the potential for a 1,2-hydride shift to form a stable tertiary carbocation, creates a system where the reaction outcome is highly tunable. By carefully selecting the reaction conditions—employing a strong, bulky base to force an E2 outcome or using solvolytic conditions to promote SN1/E1 pathways via rearrangement—chemists can selectively navigate the complex potential energy surface to achieve the desired synthetic transformation.

References

1-Bromo-2,4-dimethylpentane reaction with sodium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of 1-Bromo-2,4-dimethylpentane with Sodium Hydroxide: Mechanisms, Protocols, and Product Characterization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reaction between this compound and sodium hydroxide. This reaction serves as a classic example of the competition between nucleophilic substitution (S(_{N})2) and elimination (E2) pathways for a sterically hindered primary alkyl halide. We will dissect the underlying mechanistic principles, provide detailed experimental protocols to selectively favor either the substitution product (2,4-dimethyl-1-pentanol) or the elimination product (2,4-dimethyl-1-pentene), and outline robust analytical methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to understand and control the outcomes of such fundamental organic transformations.

Introduction and Mechanistic Overview

The reaction of an alkyl halide with a strong base/nucleophile like sodium hydroxide (NaOH) is a cornerstone of organic synthesis.[1] The outcome is dictated by a delicate balance of factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature.[2][3]

This compound is a primary alkyl halide, a substrate class that typically favors the bimolecular nucleophilic substitution (S({N})2) reaction.[4] However, the presence of a methyl group at the C2 position introduces significant steric hindrance around the electrophilic α-carbon. This hindrance impedes the backside attack required for the S({N})2 mechanism, thereby increasing the likelihood of the competing bimolecular elimination (E2) pathway.[2][4] The hydroxide ion (OH

^{-}
) is a strong, relatively small nucleophile but also a strong base, capable of participating in either reaction.[5]

Consequently, treating this compound with sodium hydroxide will invariably produce a mixture of 2,4-dimethyl-1-pentanol (via S(_{N})2) and 2,4-dimethyl-1-pentene (via E2).[1][6] The objective of a synthetic chemist is to manipulate the reaction conditions to favor the desired product.

The Competing Pathways
  • S(_{N})2 (Substitution): This is a single-step, concerted mechanism where the hydroxide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion. Steric hindrance is the primary barrier to this pathway.[7]

  • E2 (Elimination): This is also a single-step, concerted mechanism. The hydroxide ion acts as a base, abstracting a proton from the β-carbon (C2), while simultaneously, the C-Br bond breaks and a π-bond forms between the α and β carbons.[7][8]

The interplay between these two pathways is visually summarized in the diagram below.

G sub This compound (Substrate) ts_sn2 S(N)2 Transition State sub->ts_sn2 Backside Attack (as Nucleophile) ts_e2 E2 Transition State sub->ts_e2 Proton Abstraction (as Base) naoh NaOH (Strong Base / Nucleophile) naoh->ts_sn2 naoh->ts_e2 prod_sn2 2,4-Dimethyl-1-pentanol (Substitution Product) ts_sn2->prod_sn2 Concerted Displacement prod_e2 2,4-Dimethyl-1-pentene (Elimination Product) ts_e2->prod_e2 Concerted Elimination

Caption: Competing S(_{N})2 and E2 reaction pathways.

Safety and Handling

Extreme caution must be exercised when performing these protocols. Both the starting material and the reagent pose significant hazards.

  • This compound: This is a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[9] All handling should be performed in a certified chemical fume hood.

  • Sodium Hydroxide (NaOH): NaOH is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[10] The dissolution of NaOH in water is highly exothermic and can cause boiling and splashing.[11] Crucially, always add NaOH slowly to water, never the other way around. [12][13]

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a full-face shield.[12]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[14]

  • Flame-retardant lab coat and a chemical-resistant apron.[10]

  • Closed-toe shoes.[11]

An eyewash station and safety shower must be immediately accessible.

Experimental Protocols

The following protocols are designed to selectively favor one pathway over the other. A general workflow is outlined below.

G A Reaction Setup (Select Protocol 3.1 or 3.2) B Heating Under Reflux A->B C Reaction Quenching & Workup B->C D Extraction with Organic Solvent C->D E Drying & Solvent Removal D->E F Purification (Fractional Distillation) E->F G Product Characterization (GC-MS, NMR) F->G

Caption: General experimental workflow.

Protocol A: Favoring Substitution (S(_{N})2) to Synthesize 2,4-Dimethyl-1-pentanol

The key to favoring substitution is to minimize conditions that promote elimination. This is achieved by using a lower temperature and a solvent that can solvate both reactants effectively.[15]

Materials:

  • This compound

  • Sodium hydroxide (pellets)

  • Acetone (ACS grade)

  • Deionized water

  • Diethyl ether (or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, prepare a 50% (v/v) acetone-water solvent. In this solvent, dissolve sodium hydroxide to a final concentration of 2.0 M. Use a magnetic stirrer and cool the flask in an ice bath during dissolution.

  • Reaction Setup: Add this compound to the flask (e.g., 0.1 mol).

  • Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle. Maintain a gentle reflux at a relatively low temperature (approx. 50-60 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil via fractional distillation under reduced pressure to isolate 2,4-dimethyl-1-pentanol.

Protocol B: Favoring Elimination (E2) to Synthesize 2,4-Dimethyl-1-pentene

To favor elimination, we increase the effective basicity of the hydroxide ion and use a higher temperature. A concentrated solution of NaOH in pure ethanol is ideal for this purpose.[15]

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Round-bottom flask, reflux condenser, heating mantle, distillation apparatus

Procedure:

  • Reagent Preparation: In a round-bottom flask, prepare a concentrated solution of KOH or NaOH in absolute ethanol (e.g., 5 M). This is a strongly basic medium.

  • Reaction Setup: Add this compound to the ethanolic base solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 80-90 °C) for 2-3 hours. The alkene product is volatile.

  • Distillation: As the reaction proceeds, the lower-boiling alkene product, 2,4-dimethyl-1-pentene, can be distilled directly from the reaction mixture. Set up a simple distillation apparatus to collect the distillate.

  • Workup of Distillate: Wash the collected distillate with water in a separatory funnel to remove any co-distilled ethanol.

  • Drying: Dry the organic layer over a small amount of anhydrous calcium chloride.

  • Final Purification: A final, careful fractional distillation of the dried liquid will yield pure 2,4-dimethyl-1-pentene.

Product Characterization

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the products and determining the ratio of substitution to elimination in the crude product mixture.

G A Crude Product Mixture B GC-MS Analysis A->B F NMR Analysis (¹H and ¹³C) A->F C Separation of Components (Retention Time) B->C D Identification of Components (Mass Spectra) B->D E Quantification (Peak Area Integration) B->E G Structural Confirmation (Chemical Shift, Splitting, Integration) F->G

Caption: Logical workflow for product analysis.

Expected Analytical Data

The following tables summarize the expected data for the primary substitution and elimination products.

Table 1: Physical and GC-MS Data

CompoundFormulaMolecular WeightBoiling Point (°C)Expected Mass Spec Fragments (m/z)
2,4-Dimethyl-1-pentanol C({7})H({16})O116.20 g/mol 161 °C98, 83, 70, 57, 43
2,4-Dimethyl-1-pentene C({7})H({14})98.19 g/mol 89-90 °C98 (M+), 83, 57, 41[16][17]

Table 2: Expected ¹H NMR Data (in CDCl₃)

CompoundProton AssignmentExpected Chemical Shift (ppm)Multiplicity
2,4-Dimethyl-1-pentanol -CH({2})OH~3.4 - 3.6Doublet of doublets
-CH(CH({3}))({2})~1.7Multiplet
-CH({2})-~1.1 - 1.4Multiplet
-CH(CH({3}))({2})~0.9Doublet
-CH(CH({3}) )({2})~0.9Doublet
2,4-Dimethyl-1-pentene =CH({2}) (vinylic)~4.6 - 4.8Singlets
-CH(CH({3}))({2})~2.0Multiplet
-CH({2})-~1.9Doublet
-CH(CH({3}))({2})~0.9Doublet

Troubleshooting and Optimization

  • Low Yield: Ensure reagents are pure and dry (especially for the E2 protocol). Check for leaks in the reflux/distillation apparatus. Reaction times may need to be extended.

  • Poor Selectivity (Product Mixture): For S(_{N})2, ensure the temperature is kept low and the NaOH solution is not overly concentrated. For E2, ensure a high temperature and a concentrated base in a non-aqueous solvent are used. Using a bulkier base like potassium tert-butoxide can further enhance E2 selectivity.[2][4]

  • Emulsion during Workup: Add brine (saturated NaCl solution) to help break up emulsions during the extraction phase.

Conclusion

The reaction of this compound with sodium hydroxide is a powerful instructional model for the competition between S(_{N})2 and E2 pathways. While the primary nature of the substrate suggests a preference for substitution, steric hindrance makes the elimination pathway highly competitive. By carefully controlling key reaction parameters—namely temperature and the solvent/base system—a skilled chemist can effectively steer the reaction toward the desired alcohol or alkene product. The protocols and analytical guidelines presented here offer a robust framework for successfully conducting and validating this important organic transformation.

References

Application Notes and Protocols: Synthetic Routes to Functionalized Dimethylpentanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Functionalized Dimethylpentanes

Dimethylpentanes and their functionalized analogues represent a critical subclass of branched-chain hydrocarbons, pivotal in fields ranging from medicinal chemistry to materials science. Their unique steric and electronic properties, conferred by the gem-dimethyl or vicinal dimethyl substitutions, make them valuable synthons and target molecules. In drug development, the incorporation of dimethylpentane moieties can enhance metabolic stability and lipophilicity, influencing the pharmacokinetic profile of a therapeutic agent. In materials science, these structures can be precursors to specialized polymers and lubricants.

This comprehensive guide moves beyond a simple recitation of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of the key synthetic strategies for accessing functionalized dimethylpentanes. We will explore both classical and contemporary methodologies, elucidating the "why" behind procedural choices and offering detailed, field-tested protocols.

I. Building the Carbon Skeleton: Classical Approaches to Hydroxylated Dimethylpentanes

A foundational approach to functionalized dimethylpentanes involves constructing the carbon skeleton with a strategically placed hydroxyl group, which can then be further manipulated. Grignard reactions are a cornerstone of this methodology, allowing for the precise formation of C-C bonds and the introduction of a hydroxyl group.[1]

Protocol 1: Synthesis of 2,4-Dimethyl-2-pentanol via Grignard Reaction

This protocol details the synthesis of a tertiary alcohol, 2,4-dimethyl-2-pentanol, by reacting methylmagnesium bromide with 4-methyl-2-pentanone. This approach is highly efficient for creating a quaternary carbon center bearing a hydroxyl group.

Rationale: The Grignard reagent, with its highly nucleophilic carbanion, readily attacks the electrophilic carbonyl carbon of the ketone.[2] The choice of an ether solvent like diethyl ether or tetrahydrofuran (THF) is critical as it stabilizes the Grignard reagent and is aprotic, preventing premature quenching.[3] The final acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol.[4]

Experimental Protocol:

  • Apparatus Setup: All glassware (a three-necked round-bottom flask, a dropping funnel, and a reflux condenser) must be oven-dried at 120°C for at least 4 hours and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Grignard Reagent Formation (if not commercially available): In the reaction flask, place magnesium turnings (1.2 eq). To the dropping funnel, add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard solution to 0°C using an ice bath. Dissolve 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation.

Visualization of Grignard Synthesis:

Grignard_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products ketone 4-Methyl-2-pentanone reaction Nucleophilic Addition (Anhydrous Ether) ketone->reaction grignard Methylmagnesium Bromide grignard->reaction workup Acidic Workup (e.g., aq. NH4Cl) reaction->workup Intermediate Alkoxide alcohol 2,4-Dimethyl-2-pentanol workup->alcohol side_product Mg(OH)Br workup->side_product

Caption: Grignard synthesis of a tertiary dimethylpentanol.

II. Introducing Unsaturation: The Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful and reliable method for converting ketones or aldehydes into alkenes, with the significant advantage that the position of the double bond is precisely controlled.[5] This is particularly useful for creating precursors for subsequent functionalization, such as hydroxylation via hydroboration-oxidation.

Protocol 2: Synthesis of 2,4-Dimethyl-1-pentene via Wittig Reaction

This protocol describes the conversion of 4-methyl-2-pentanone to 2,4-dimethyl-1-pentene using a phosphorus ylide (Wittig reagent).

Rationale: The Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[6] This four-membered ring intermediate fragments to yield the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[7] The ylide is typically prepared in situ by deprotonating a phosphonium salt with a strong base.[8]

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0°C for 30 minutes.

  • Reaction with Ketone: Dissolve 4-methyl-2-pentanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Completion and Quenching: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the ketone. Quench the reaction by adding water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with pentane (3 x volume). The triphenylphosphine oxide byproduct is often poorly soluble in pentane and may precipitate. Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile). Further purification can be achieved by fractional distillation.

Visualization of Wittig Reaction Workflow:

Wittig_Reaction start Start: Methyltriphenylphosphonium Bromide deprotonation Deprotonation (n-BuLi in THF) start->deprotonation ylide Phosphorus Ylide (Wittig Reagent) deprotonation->ylide reaction Nucleophilic Attack & Ring Formation ylide->reaction ketone 4-Methyl-2-pentanone ketone->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane fragmentation Fragmentation oxaphosphetane->fragmentation alkene Product: 2,4-Dimethyl-1-pentene fragmentation->alkene byproduct Byproduct: Triphenylphosphine Oxide fragmentation->byproduct

Caption: Workflow for the Wittig olefination.

III. Functional Group Interconversion: Hydroboration-Oxidation

Once an alkene is synthesized, hydroboration-oxidation offers a regioselective method to introduce a hydroxyl group with anti-Markovnikov selectivity.[9] This means the hydroxyl group adds to the less substituted carbon of the double bond.[10]

Protocol 3: Synthesis of 2,4-Dimethyl-1-pentanol

This protocol details the conversion of 2,4-dimethyl-1-pentene to 2,4-dimethyl-1-pentanol.

Rationale: The boron atom in borane (BH3) is electrophilic and adds to the less sterically hindered carbon of the alkene, while a hydride is delivered to the more substituted carbon in a concerted, syn-addition.[11] Subsequent oxidation with hydrogen peroxide under basic conditions replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[12]

Experimental Protocol:

  • Hydroboration: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 2,4-dimethyl-1-pentene (1.0 eq) in anhydrous THF. Cool the solution to 0°C. Add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) (0.4 eq, as 1 mole of BH3 reacts with 3 moles of alkene) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M), followed by the dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 20°C during the addition.

  • Reaction Completion and Workup: After the addition of peroxide, stir the mixture at room temperature for 1 hour. Heat the mixture to 50°C for an additional hour to ensure complete oxidation.

  • Extraction and Purification: Cool the mixture and transfer it to a separatory funnel. Add diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation, and the resulting alcohol can be purified by distillation.

IV. Carboxylic Acid Derivatives: The Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides.[13] This multi-step process allows for the formation of α-substituted and α,α-disubstituted acetic acids.[14]

Protocol 4: Synthesis of 2,4-Dimethylpentanoic Acid

Rationale: Diethyl malonate is deprotonated at the α-carbon with a base like sodium ethoxide to form a resonance-stabilized enolate.[15] This nucleophilic enolate then displaces a halide in an SN2 reaction. A second, different alkyl halide can be added in a subsequent step. Finally, hydrolysis of the esters followed by heating causes decarboxylation to yield the desired carboxylic acid.[14]

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.05 eq) in absolute ethanol under an inert atmosphere to form sodium ethoxide.

  • First Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Then, add isobutyl bromide (1.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by methyl iodide (1.0 eq). Reflux for another 2-3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add aqueous sodium hydroxide to hydrolyze the esters. Reflux for 2 hours. Acidify the cooled solution with concentrated HCl. Heat the mixture to reflux to effect decarboxylation until gas evolution ceases.

  • Extraction and Purification: Cool the solution and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The product can be purified by distillation under reduced pressure.

V. Direct Functionalization: C-H Activation Strategies

The direct functionalization of C-H bonds is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials.[16] While challenging due to the inertness of C(sp³)-H bonds, transition metal catalysis has enabled significant progress in this area.[17]

Application Note: C-H Amination of Dimethylpentanes

Directly converting a C-H bond to a C-N bond is a highly desirable transformation for the synthesis of pharmaceuticals and other nitrogen-containing compounds.[18] Copper and rhodium-based catalysts have shown promise in mediating such reactions.[19]

Conceptual Workflow:

  • Catalyst and Nitrogen Source Selection: A suitable transition metal catalyst (e.g., a copper(I) or rhodium(II) complex) is chosen. The nitrogen source is also critical; options range from organic azides to hydroxylamines and their derivatives.[20]

  • Reaction Setup: The dimethylpentane substrate, catalyst, nitrogen source, and any necessary oxidants or additives are combined in a suitable solvent under an inert atmosphere.

  • Reaction Conditions: The mixture is typically heated to promote the C-H activation and C-N bond formation. The reaction progress is monitored by GC-MS or TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and unreacted reagents, followed by purification of the aminated product, typically by column chromatography.

Challenges and Considerations:

  • Regioselectivity: A major challenge in the C-H functionalization of alkanes like dimethylpentane is controlling which C-H bond reacts. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds.[16] The choice of catalyst and directing groups (if applicable) is crucial for achieving the desired regioselectivity.

  • Substrate Scope: The efficiency of C-H amination can be highly dependent on the specific structure of the alkane and the nitrogen source.

Visualization of C-H Activation Logic:

CH_Activation substrate Dimethylpentane (Inert C-H Bonds) activation C-H Activation & C-N Bond Formation substrate->activation catalyst Transition Metal Catalyst (e.g., Rh, Cu) catalyst->activation reagent Nitrogen Source (e.g., Organic Azide) reagent->activation product Functionalized Dimethylpentane (e.g., Amino-dimethylpentane) activation->product Atom Economical

Caption: Conceptual overview of direct C-H amination.

VI. Data Summary and Method Comparison

Functionalization Target Method Key Reagents Typical Yields Advantages Limitations
Tertiary Alcohol Grignard ReactionKetone, Organomagnesium Halide60-90%Reliable, high-yielding, good for C-C bond formation.Requires strictly anhydrous conditions; sensitive to protic functional groups.
Alkene Wittig ReactionKetone/Aldehyde, Phosphorus Ylide50-80%Precise control of double bond position.Byproduct (phosphine oxide) can be difficult to remove; strong base required.
Primary Alcohol Hydroboration-OxidationAlkene, Borane, H₂O₂/NaOH70-95%Anti-Markovnikov selectivity, high yields, stereospecific.Borane reagents are sensitive to air and moisture.
Carboxylic Acid Malonic Ester SynthesisDiethyl malonate, Alkyl Halides, Base50-70%Versatile for substituted acetic acids.Multi-step process, potential for dialkylation.[13]
Amine Direct C-H AminationAlkane, N-source, CatalystVariableAtom economical, avoids pre-functionalization.Regioselectivity can be challenging; catalyst development is ongoing.

VII. Conclusion and Future Outlook

The synthesis of functionalized dimethylpentanes is a dynamic field that leverages both time-honored and cutting-edge methodologies. Classical approaches like the Grignard and Wittig reactions remain indispensable for their reliability and predictability in building molecular complexity. Simultaneously, the advent of transition metal-catalyzed C-H activation is revolutionizing synthetic strategies, offering more direct and sustainable routes to these valuable compounds. The choice of synthetic route will invariably depend on the target molecule's specific functionality, the required regioselectivity, and the available starting materials. As catalyst design continues to advance, we can anticipate the development of even more selective and efficient methods for the direct functionalization of these important branched alkanes.

References

1-Bromo-2,4-dimethylpentane: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,4-dimethylpentane is a halogenated alkane that serves as a valuable and versatile building block in organic synthesis. Its utility lies in its ability to introduce a sterically hindered and branched alkyl group into a target molecule, a structural motif of interest in the development of new chemical entities with potential therapeutic applications. The presence of the bromine atom at a primary carbon, coupled with the branched nature of the pentyl chain, imparts a unique reactivity profile that can be exploited in a variety of synthetic transformations. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, complete with detailed experimental protocols for its use in Grignard reactions, nucleophilic substitutions, and as a precursor for other functional groups.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is crucial for its safe handling and effective use in the laboratory.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6570-91-8PubChem[1]
Molecular Formula C₇H₁₅BrPubChem[1]
Molecular Weight 179.10 g/mol PubChem[1]
Boiling Point 159.7 ± 8.0 °C at 760 mmHgChemSrc[2]
Density 1.1 ± 0.1 g/cm³ChemSrc[2]

Safety Profile:

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Keep away from heat, sparks, and open flames.

    • Handle under an inert atmosphere (e.g., nitrogen or argon) when conducting moisture-sensitive reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the free-radical bromination of 2,4-dimethylpentane. This reaction is selective for the substitution of a hydrogen atom on a primary carbon due to the high regioselectivity of the bromine radical.[3][4]

Protocol: Free-Radical Bromination of 2,4-Dimethylpentane

This protocol describes the synthesis of this compound from 2,4-dimethylpentane using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as the radical initiator.

Materials:

  • 2,4-Dimethylpentane

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dimethylpentane (0.1 mol), N-bromosuccinimide (0.1 mol), and benzoyl peroxide (0.002 mol) in 100 mL of anhydrous carbon tetrachloride.

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically initiated by the decomposition of benzoyl peroxide and can be monitored by the disappearance of the solid NBS. The reaction is usually complete within 2-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of saturated aqueous sodium thiosulfate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

G 2,4-Dimethylpentane 2,4-Dimethylpentane Reaction Mixture Reaction Mixture 2,4-Dimethylpentane->Reaction Mixture NBS N-Bromosuccinimide NBS->Reaction Mixture BPO Benzoyl Peroxide (Initiator) BPO->Reaction Mixture Initiation This compound This compound Reaction Mixture->this compound Propagation Succinimide Succinimide Reaction Mixture->Succinimide

Caption: Synthesis of this compound.

Applications as a Synthetic Building Block

This compound is a versatile reagent for introducing the 2,4-dimethylpentyl group into various molecular scaffolds. Its primary applications involve its use in Grignard reactions and nucleophilic substitution reactions.

Grignard Reagent Formation and Reactions

The formation of a Grignard reagent from this compound provides a powerful carbon nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.[5][6][7][8]

This protocol details the formation of the Grignard reagent and its subsequent reaction with acetone to form 2,3,5-trimethylhexan-2-ol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon inlet

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

    • Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

    • Gently heat the flask under a stream of nitrogen to activate the magnesium.

    • Add a small amount of a solution of this compound (1 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

    • Add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation.

G This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent + Mg Mg Magnesium Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol + Acetone Acetone Acetone Acetone->Tertiary Alcohol

Caption: Grignard reaction workflow.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound can undergo nucleophilic substitution reactions, although the steric hindrance from the branched alkyl chain can influence the reaction rate and mechanism.[9][10][11][12] It is expected to be less reactive in SN2 reactions compared to unhindered primary alkyl halides.

This protocol describes a representative nucleophilic substitution reaction using sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Heating mantle

  • Stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and sodium azide (1.5 equivalents) in dimethylformamide.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[13][14]

Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[15][16][17][18][19][20][21]

TechniquePredicted Data
¹H NMR δ (ppm): 3.3-3.5 (m, 2H, -CH₂Br), 1.7-1.9 (m, 1H, -CH-), 1.4-1.6 (m, 1H, -CH-), 1.1-1.3 (m, 2H, -CH₂-), 0.8-1.0 (m, 12H, 4 x -CH₃)
¹³C NMR δ (ppm): 40-45 (-CH₂Br), 35-40 (-CH-), 30-35 (-CH-), 25-30 (-CH₂-), 20-25 (4 x -CH₃)
IR (cm⁻¹) 2960-2850 (C-H stretch), 1470-1450 (C-H bend), 1250 (C-H wag), 650-550 (C-Br stretch)
Mass Spec (m/z) M⁺ peaks at 178 and 180 (due to ⁷⁹Br and ⁸¹Br isotopes), fragmentation pattern showing loss of Br (m/z 99) and subsequent alkyl fragments.

Conclusion

This compound is a valuable synthetic intermediate that provides access to molecules containing a branched, sterically hindered alkyl moiety. Its utility in forming Grignard reagents and undergoing nucleophilic substitution reactions makes it a key building block for medicinal chemists and organic synthesis professionals. The protocols and data presented in this guide are intended to facilitate the effective and safe use of this versatile compound in research and development.

References

Dehydrohalogenation of 3-bromo-2,4-dimethylpentane: A Mechanistic and Practical Guide to Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers

Abstract

This comprehensive application note provides an in-depth guide to the dehydrohalogenation of 3-bromo-2,4-dimethylpentane, a classic elimination reaction in organic synthesis. We delve into the underlying mechanistic principles, focusing on the E2 pathway, and elucidate the factors governing reaction outcomes. A detailed, field-proven laboratory protocol using potassium tert-butoxide is presented, covering reaction setup, execution, work-up, and product purification. Furthermore, this guide includes a thorough section on the characterization of the resulting alkene, 2,4-dimethyl-2-pentene, using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for performing and validating this important chemical transformation.

Introduction and Theoretical Framework

Dehydrohalogenation is a cornerstone of organic chemistry, providing a reliable method for synthesizing alkenes by eliminating a hydrogen halide from an alkyl halide substrate.[1] The reaction typically proceeds via one of two primary mechanisms: unimolecular elimination (E1) or bimolecular elimination (E2).[2][3][4] The choice of pathway is dictated by several factors, including the structure of the alkyl halide, the strength and steric bulk of the base, and the solvent used.[2][4][5]

The substrate of interest, 3-bromo-2,4-dimethylpentane, is a secondary alkyl halide. This structure allows, in principle, for both E1 and E2 pathways.[2][4]

  • E1 Mechanism: A two-step process initiated by the formation of a secondary carbocation intermediate, which is then deprotonated by a weak base to form the alkene.[3] This pathway is favored by polar protic solvents and weak bases.[5]

  • E2 Mechanism: A concerted, single-step reaction where a strong base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), while the halide is simultaneously ejected.[3] This mechanism is favored by strong bases.[5]

For synthetic utility, the E2 pathway is often preferred as it offers greater control and typically results in higher yields of the elimination product compared to competing substitution reactions.[6] This guide will focus on an E2 protocol.

Regioselectivity in the Dehydrohalogenation of 3-bromo-2,4-dimethylpentane

A key consideration in many elimination reactions is regioselectivity—the preferential formation of one constitutional isomer over another. This is often governed by Zaitsev's rule, which predicts the more substituted alkene will be the major product, or Hofmann's rule, which predicts the less substituted alkene will be favored, typically when using a sterically hindered base.[7][8][9][10]

However, in the specific case of 3-bromo-2,4-dimethylpentane, the molecule possesses a plane of symmetry. The β-hydrogens on carbon-2 and carbon-4 are chemically equivalent.

Due to this symmetry, the abstraction of a β-hydrogen from either C-2 or C-4 leads to the formation of a single, identical alkene product: 2,4-dimethyl-2-pentene . Therefore, this reaction is not subject to regiochemical competition between Zaitsev and Hofmann products. The primary challenge is to favor elimination over substitution.

Causality of Reagent Selection: Favoring E2 Elimination

To maximize the yield of the desired alkene, an E2-favored reaction condition is paramount. This is achieved through the strategic selection of the base.

  • Base Selection: A strong, sterically hindered base is the ideal choice. Potassium tert-butoxide (KOtBu) is an exemplary reagent for this purpose.[1][11] Its significant steric bulk makes it a powerful base but a poor nucleophile, thereby suppressing the competing Sₙ2 substitution pathway.[11] Smaller bases, such as sodium ethoxide, would increase the likelihood of substitution.

The mechanism for the E2 dehydrohalogenation with potassium tert-butoxide is a concerted process. The tert-butoxide anion removes a β-hydrogen, the C-H bond electrons form the new π bond, and the C-Br bond breaks, all in a single step.

E2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Reactant 3-bromo-2,4-dimethylpentane TS [Concerted Transition State] Reactant->TS Base abstracts β-H Base KOtBu (Potassium tert-butoxide) Product 2,4-dimethyl-2-pentene TS->Product π-bond forms, Br⁻ leaves Byproducts t-BuOH + KBr

Caption: E2 Reaction Mechanism Overview.

Experimental Protocol

This section details the laboratory procedure for the dehydrohalogenation of 3-bromo-2,4-dimethylpentane.

Mandatory Safety Precautions
  • Potassium tert-butoxide (KOtBu): This reagent is highly reactive, corrosive, flammable, and reacts violently with water.[1][12][13][14] It must be handled in an inert atmosphere (e.g., under nitrogen or argon) and in a well-ventilated chemical fume hood.[1][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][13][14]

  • Organic Solvents: Solvents such as tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure all operations are performed away from open flames or other ignition sources.[15]

  • General Handling: All glassware should be oven-dried prior to use to remove any moisture, which would otherwise react with the KOtBu.

Materials and Equipment
Reagents & MaterialsEquipment
3-bromo-2,4-dimethylpentaneRound-bottom flask (100 mL)
Potassium tert-butoxide (KOtBu)Reflux condenser
Anhydrous tetrahydrofuran (THF)Magnetic stirrer and stir bar
Diethyl etherHeating mantle
Deionized waterSeparatory funnel (250 mL)
Saturated NaCl solution (Brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Simple or fractional distillation apparatus
Inert gas line (Nitrogen or Argon)

Step-by-Step Procedure

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble dry glassware under N₂ atmosphere Reagents 2. Add substrate and anhydrous THF Setup->Reagents Base_Add 3. Add KOtBu portion-wise to the stirred solution Reagents->Base_Add Reflux 4. Heat to reflux (e.g., 66°C) for 1-2 hours Base_Add->Reflux Cool 5. Cool reaction to RT Reflux->Cool Monitor by TLC/GC Quench 6. Carefully quench with H₂O Cool->Quench Extract 7. Extract with diethyl ether Quench->Extract Wash 8. Wash organic layer with H₂O and brine Extract->Wash Dry 9. Dry over Na₂SO₄ Wash->Dry Concentrate 10. Filter and concentrate via rotary evaporation Dry->Concentrate Distill 11. Purify crude product by distillation Concentrate->Distill Characterize 12. Characterize pure product (NMR, IR, MS) Distill->Characterize

Caption: Experimental Workflow Diagram.
  • Reaction Setup: Assemble an oven-dried 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen or argon line with an oil bubbler to maintain a positive inert atmosphere.

  • Reagent Addition: To the flask, add 3-bromo-2,4-dimethylpentane (e.g., 5.0 g, 25.9 mmol) and 30 mL of anhydrous THF. Begin stirring.

  • Base Addition: Under a positive flow of nitrogen, carefully and portion-wise add potassium tert-butoxide (e.g., 3.5 g, 31.1 mmol, 1.2 equivalents) to the stirred solution. An increase in temperature may be noted.

  • Reflux: Using a heating mantle, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a 250-mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with 30 mL of deionized water and then 30 mL of brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and THF, yielding the crude product.

  • Purification: Purify the crude liquid by simple or fractional distillation. Collect the fraction boiling at approximately 83 °C.[16]

Data Presentation and Product Characterization

The identity and purity of the final product, 2,4-dimethyl-2-pentene, must be confirmed through physical and spectroscopic analysis.

Physical Properties
Property3-bromo-2,4-dimethylpentane (Reactant)2,4-dimethyl-2-pentene (Product)
Molecular Formula C₇H₁₅BrC₇H₁₄
Molecular Weight 179.10 g/mol 98.19 g/mol [15][16]
Boiling Point ~165-167 °C~83 °C[16]
Density ~1.13 g/mL~0.696 g/mL[16]
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the purified product, 2,4-dimethyl-2-pentene.

TechniqueExpected DataAssignment
IR Spectroscopy ~1670 cm⁻¹ (medium)~3050 cm⁻¹ (medium)2960-2870 cm⁻¹ (strong)C=C stretch=C-H stretchC-H stretch (sp³)[17]
¹H NMR ~5.1 ppm (singlet, 1H)~2.2 ppm (septet, 1H)~1.7 ppm (singlet, 6H)~1.0 ppm (doublet, 6H)=C-H-CH(CH₃)₂=C(CH₃)₂-CH(CH₃)₂[17]
¹³C NMR ~133 ppm~124 ppm~31 ppm~26 ppm~22 ppmQuaternary (=C (CH₃)₂)Tertiary (=C H-)Tertiary (-C H(CH₃)₂)Primary (=C(C H₃)₂)Primary (-CH(C H₃)₂)[17]
Mass Spec. (EI) m/z = 98 (M⁺)Molecular Ion

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-Bromo-2,4-dimethylpentane. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this branched alkyl halide.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis. However, its purification can be challenging due to the potential for co-distillation with impurities of similar boiling points and its susceptibility to side reactions such as elimination and hydrolysis. A thorough understanding of the potential impurities and the principles behind each purification step is crucial for obtaining a high-purity product.

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for washing, drying, and fractional distillation, enabling you to achieve the desired purity for your downstream applications.

Part 1: Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Synthesis-Related Impurities

Q1: My crude this compound shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities?

A1: The impurities in your crude product largely depend on the synthetic route. A common method for synthesizing this compound is the reaction of 2,4-dimethyl-1-pentanol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1][2] Potential impurities include:

  • Unreacted 2,4-dimethyl-1-pentanol: This is a common impurity if the reaction has not gone to completion.

  • 2,4-dimethyl-1-pentene: This alkene is a result of an E2 elimination side reaction, which competes with the desired SN2 substitution.[3]

  • Di(2,4-dimethylpentyl) ether: This can form as a byproduct, especially if the reaction is performed at elevated temperatures.[4][5]

  • Acidic residues: Traces of HBr or phosphorous acid (from PBr₃ hydrolysis) may be present.

Q2: How can I minimize the formation of the alkene impurity (2,4-dimethyl-1-pentene) during synthesis?

A2: The formation of 2,4-dimethyl-1-pentene is favored by conditions that promote elimination reactions. To minimize its formation:

  • Use a milder brominating agent: PBr₃ is often preferred over HBr/H₂SO₄ for primary alcohols as it generally leads to less rearrangement and elimination.[1]

  • Control the reaction temperature: Higher temperatures favor elimination.[6] Running the reaction at lower temperatures can help to favor the substitution pathway.

  • Choose the right solvent: The choice of solvent can influence the ratio of substitution to elimination products.

Work-up and Washing Issues

Q3: I'm observing a persistent emulsion during the aqueous wash of my crude product. How can I break it?

A3: Emulsion formation is a common issue when washing organic layers, especially with basic solutions.[7][8] Here are several strategies to break the emulsion:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.[9]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q4: Why is it necessary to wash the crude product with a base like sodium bicarbonate?

A4: The crude this compound likely contains acidic impurities from the brominating agent (e.g., HBr, H₃PO₃). These acidic residues can promote decomposition of the product, especially during heating in the distillation step.[10] Washing with a mild base like sodium bicarbonate neutralizes these acids. The reaction is:

H⁺ (from acid) + HCO₃⁻ → H₂O + CO₂

It is crucial to vent the separatory funnel frequently during this wash to release the pressure generated by the evolution of CO₂ gas.

Drying and Distillation Problems

Q5: Which drying agent is most suitable for this compound?

A5: Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂) are commonly used and effective drying agents for alkyl halides.[11][12]

  • Anhydrous Magnesium Sulfate (MgSO₄): Has a high capacity for water and dries relatively quickly.

  • Anhydrous Calcium Chloride (CaCl₂): Also has a high capacity but can sometimes form complexes with alcohols, so it's best used after ensuring most of the unreacted alcohol has been removed.

Q6: My distillation is very slow, or the temperature is fluctuating. What could be the problem?

A6: These are common distillation issues that can often be resolved with the following troubleshooting steps:[13][14]

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the liquid. Gradually increase the heat setting.

  • Poor Insulation: The distillation column may be losing heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain a proper temperature gradient.

  • Flooding or Bumping: This can be caused by too rapid heating. Reduce the heating rate to allow for a smooth and steady distillation. The use of boiling chips or a magnetic stirrer is essential to prevent bumping.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Q7: I'm having trouble separating my product from an impurity with a very close boiling point. What can I do?

A7: This is a classic challenge that requires optimizing your fractional distillation setup.[15][16]

  • Use a Longer Fractionating Column: A longer column provides more surface area and thus more theoretical plates, leading to better separation.

  • Use a More Efficient Column Packing: A column packed with Raschig rings or other structured packing is more efficient than a simple Vigreux column.

  • Slow and Steady Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, resulting in a more efficient separation.

  • Vacuum Distillation: If the compounds are high-boiling or prone to decomposition at atmospheric pressure, distillation under reduced pressure will lower the boiling points and may improve separation.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Aqueous Work-up and Washing

This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel and gently invert it, immediately venting to release any pressure buildup from CO₂ evolution.

  • Gently shake the funnel for 1-2 minutes, with frequent venting.

  • Allow the layers to separate. The organic layer (this compound) is typically the upper layer, but it's good practice to confirm by adding a few drops of water to see which layer it joins.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and aids in breaking any minor emulsions.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Drying the Organic Product

This protocol removes residual water from the washed product before distillation.

Materials:

  • Washed this compound

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)

  • Clean, dry Erlenmeyer flask

  • Filter funnel and filter paper or cotton plug

Procedure:

  • Add a small amount of the chosen anhydrous drying agent to the Erlenmeyer flask containing the washed this compound.

  • Gently swirl the flask. If the drying agent clumps together, add more in small portions until some of the powder remains free-flowing.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Purification by Fractional Distillation

This protocol is designed to separate this compound from impurities with different boiling points.

Materials:

  • Dried, crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Quantitative Data for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound179.10[17]~165-167 (estimated)
2,4-dimethyl-1-pentanol116.20[13]159-161[11][12]
2,4-dimethyl-1-pentene98.19[18]82[19]

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the dried, crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The first fraction to distill will be the lowest boiling impurity, 2,4-dimethyl-1-pentene (boiling point ~82 °C). Collect this in a separate receiving flask.

  • After the low-boiling fraction has been removed, the temperature should rise. Discard any intermediate fraction that distills over a wide temperature range.

  • The temperature should then stabilize at the boiling point of your product. Collect the fraction that distills at a constant temperature in a clean, pre-weighed receiving flask. This is your purified this compound.

  • Stop the distillation when the temperature begins to drop or rise again, or when only a small amount of residue remains in the distillation flask.

  • Allow the apparatus to cool completely before disassembling.

Part 3: Visualization and Workflow

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process for this compound.

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Dry Drying (Anhydrous MgSO4) Wash->Dry Impurities1 Acidic & Water-Soluble Impurities Removed Wash->Impurities1 Distill Fractional Distillation Dry->Distill Impurities2 Water Removed Dry->Impurities2 Pure Pure this compound Distill->Pure Impurities3 Low & High Boiling Impurities Removed Distill->Impurities3

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram: Emulsion Formation

This diagram outlines the decision-making process for addressing emulsion formation during the washing step.

EmulsionTroubleshooting Start Emulsion Forms During Aqueous Wash AddBrine Add Saturated NaCl (Brine) and Swirl Gently Start->AddBrine Wait Allow to Stand (15-30 min) AddBrine->Wait Resolved Emulsion Resolved Wait->Resolved Yes NotResolved Emulsion Persists Wait->NotResolved No Filter Filter Through Celite® Filter->Resolved NotResolved->Filter

Caption: Troubleshooting guide for resolving emulsions.

References

Technical Support Center: 1-Bromo-2,4-dimethylpentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1-Bromo-2,4-dimethylpentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high purity and yield. We will delve into the mechanistic origins of common impurities and provide field-proven, step-by-step protocols for their removal.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues encountered during the workup and purification of this compound, typically synthesized from 2,4-dimethylpentan-1-ol.

Q1: My crude product is cloudy, tests acidic, and phase separation is poor after the initial water wash. What's happening and what is the correct workup procedure?

A1: This is a classic sign of residual acid catalyst (e.g., H₂SO₄) and unquenched acidic byproducts like HBr. These acidic residues can promote unwanted side reactions, such as elimination or ether formation, even during workup. A robust aqueous workup is critical.

Causality: The starting reaction is performed under strongly acidic conditions to facilitate the SN2 or SN1 reaction on the alcohol.[1] Failure to completely neutralize this acid leaves hydrophilic species that interfere with phase separation and catalyze degradation.

Recommended Protocol: Standard Aqueous Workup

  • Transfer: Transfer the entire reaction mixture to a separatory funnel. If a large amount of solid salt (e.g., NaBr) is present, add a minimal amount of water to dissolve it first.

  • Acid Quench: Add an equal volume of cold, saturated sodium bicarbonate (NaHCO₃) solution slowly and with careful venting. CO₂ evolution can be vigorous. This step neutralizes bulk acid.

  • Wash: Separate the organic layer. Wash the organic layer sequentially with:

    • 1 volume of deionized water to remove residual salts.

    • 1 volume of saturated sodium bisulfite (NaHSO₃) solution if the organic layer has a yellow or brown tint. This removes traces of bromine (Br₂) formed from oxidation of bromide ions.[2][3]

    • 1 volume of brine (saturated NaCl solution) to break up emulsions and facilitate drying.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for distillation.

Q2: My NMR analysis shows a significant amount of unreacted 2,4-dimethylpentan-1-ol. How can I effectively remove it?

A2: Unreacted alcohol is one of the most common impurities. Due to its hydrogen-bonding capability, it has a significantly higher boiling point than the desired alkyl bromide product, making fractional distillation the most effective method for separation.[4]

Causality: The conversion of alcohols to alkyl bromides is a reversible equilibrium.[5] Insufficient reaction time, temperature, or acid concentration can lead to incomplete conversion.

Solution: Fractional Distillation The key to separation lies in the difference in boiling points. By carefully heating the mixture, the component with the lower boiling point will vaporize first and can be collected as a purified distillate.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 179.10~168-170 °C
2,4-dimethylpentan-1-ol116.20~178-180 °C

Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) to ensure adequate theoretical plates for separation.

  • Heating: Gently heat the crude mixture in a heating mantle.

  • Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound. Discard the initial forerun and stop the distillation before the temperature rises significantly, which would indicate the co-distillation of the starting alcohol.

Q3: I've identified alkene impurities in my product via GC-MS and ¹H NMR. Where did they come from, and how can I eliminate them?

A3: Alkene impurities are formed via elimination reactions (E1 or E2), which compete with the desired substitution reaction.[6][7] The acidic conditions and heat used in the synthesis favor the dehydration of the starting alcohol or the dehydrohalogenation of the product.[8] The primary alkene byproduct is typically 2,4-dimethylpent-1-ene.

Causality: Protonation of the alcohol's hydroxyl group creates a good leaving group (water). Instead of being displaced by bromide (substitution), a base (like water or another alcohol molecule) can abstract a proton from an adjacent carbon, leading to the formation of a double bond (elimination).[1][6]

Solution: Fractional distillation is often sufficient to separate the more volatile alkene from the higher-boiling alkyl bromide. If co-distillation is an issue, chemical methods can be employed, though they must be used with caution. A very dilute solution of potassium permanganate (KMnO₄) in a buffered solution can oxidatively remove the alkene, but this risks oxidizing the desired product and is generally not recommended unless distillation fails. The most reliable method is preparative chromatography.

Purification Workflow Diagram

G cluster_0 Initial Reaction Workup cluster_1 Final Purification Reaction_Mixture Crude Reaction Mixture (Product, Acid, Alcohol, Byproducts) Bicarb_Wash 1. Bicarbonate Wash (Neutralize Acid) Reaction_Mixture->Bicarb_Wash Water_Wash 2. Water Wash (Remove Salts) Bicarb_Wash->Water_Wash Drying 3. Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) Water_Wash->Drying Concentration 4. Concentrate (Rotary Evaporator) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure Product (>98%) Distillation->Pure_Product Chromatography Preparative Chromatography (For Isomer Separation) Pure_Product->Chromatography If Needed Isomer_Free Isomerically Pure Product (>99.5%) Chromatography->Isomer_Free If Needed caption Fig 1. General purification workflow. G cluster_0 Desired Sₙ2 Pathway cluster_1 Side Reactions (Sₙ1 / E1) SA_SN2 2,4-Dimethylpentan-1-ol Prod This compound SA_SN2->Prod + HBr - H₂O SA_SN1 2,4-Dimethylpentan-1-ol Carbocation1 Primary Carbocation (Unstable) SA_SN1->Carbocation1 - H₂O Alkene 2,4-Dimethylpent-1-ene (Elimination Product) Carbocation1->Alkene - H⁺ Carbocation2 Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 1,2-Hydride Shift Rearranged_Prod 2-Bromo-2,4-dimethylpentane (Rearranged Product) Carbocation2->Rearranged_Prod + Br⁻

References

Technical Support Center: Fractional Distillation of Branched Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fractional distillation of branched alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often thermally sensitive and isomeric compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your products.

Troubleshooting Guide: Navigating Common Distillation Challenges

This section addresses specific issues you may encounter during the fractional distillation of branched alkyl bromides, providing not just solutions but the scientific reasoning behind them.

Q1: My distillation is resulting in poor separation of isomeric alkyl bromides. What are the likely causes and how can I improve the resolution?

A1: Poor separation of isomers is a frequent challenge due to their often close boiling points.[1][2] Constitutional isomers, for example, can sometimes be separated by distillation if they have a sufficient difference in vapor pressure at a given temperature.[3] However, if the boiling points are too close (a difference of less than 25 °C), a simple distillation will be ineffective.[4]

Probable Causes & Solutions:

  • Insufficient Column Efficiency: The ability of a fractional distillation column to separate components is measured in "theoretical plates."[1][5] Each theoretical plate represents one cycle of vaporization and condensation.[1] For close-boiling isomers, a higher number of theoretical plates is required.

    • Solution:

      • Increase Column Length: A longer fractionating column generally provides more theoretical plates.[1]

      • Use a More Efficient Packing Material: Structured packing or high-efficiency random packing like Pro-Pak® offers a larger surface area for vapor-liquid equilibrium to be established, increasing the number of theoretical plates.[4][6] Materials like Raschig rings or metal structured packing are common choices.[4][7][8]

  • Incorrect Reflux Ratio: The reflux ratio is the amount of condensed vapor (distillate) returned to the column versus the amount collected.[4] A higher reflux ratio allows for more equilibrium stages on the column, enhancing separation.

    • Solution: Increase the reflux ratio by adjusting the offtake rate. A slower distillation rate generally improves separation.[1]

  • Heat Imbalance: Fluctuations in the heating mantle or oil bath temperature can disrupt the equilibrium within the column.

    • Solution: Ensure a stable and uniform heat source.[1] Insulating the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[1]

dot graph TD { A[Poor Isomer Separation] --> B{Probable Causes}; B --> C[Insufficient Column Efficiency]; B --> D[Incorrect Reflux Ratio]; B --> E[Heat Imbalance]; C --> F[Increase Column Length]; C --> G[Use High-Efficiency Packing]; D --> H[Increase Reflux Ratio (Slow Distillation)]; E --> I[Stabilize Heat Source & Insulate Column]; }

Caption: Troubleshooting Poor Isomer Separation

Q2: I am observing product decomposition (darkening of the distillation pot, low yield). What is causing this and how can I prevent it?

A2: Branched alkyl bromides, particularly tertiary ones, can be thermally sensitive and prone to decomposition upon heating.[9] This often occurs through elimination reactions (dehydrobromination) to form alkenes, especially at elevated temperatures.[10][11]

Probable Causes & Solutions:

  • Excessive Distillation Temperature: High temperatures can provide the activation energy needed for decomposition.

    • Solution: Vacuum Distillation. By reducing the pressure of the system, the boiling point of the alkyl bromide is lowered, allowing for distillation at a temperature that minimizes thermal decomposition.[12][13][14][15][16] For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is highly recommended.[17]

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition. For instance, residual hydrogen bromide (HBr) from the synthesis can promote dehydrobromination.[10]

    • Solution:

      • Pre-distillation Wash: Before distillation, wash the crude alkyl bromide with water, a dilute sodium bicarbonate solution to neutralize any acid, and then a final water wash.[9][18]

      • Use of Scavengers: In some industrial applications, nonvolatile epoxides are added during distillation to scavenge any HBr that may form, preventing further decomposition.[10][19]

  • Prolonged Heating: Even at a seemingly safe temperature, prolonged exposure to heat can lead to decomposition.

    • Solution: Once the desired fraction has been collected, cool the distillation pot promptly.[15]

dot graph TD { A[Product Decomposition] --> B{Probable Causes}; B --> C[Excessive Temperature]; B --> D[Presence of Catalytic Impurities]; B --> E[Prolonged Heating]; C --> F[Implement Vacuum Distillation]; D --> G[Pre-distillation Neutralizing Wash]; D --> H[Add a Scavenger (e.g., nonvolatile epoxide)]; E --> I[Minimize Heating Time & Cool Promptly]; }

Caption: Preventing Product Decomposition

Q3: The pressure in my vacuum distillation is fluctuating, leading to inconsistent boiling. What should I check?

A3: A stable vacuum is crucial for a smooth and efficient vacuum distillation. Fluctuations in pressure will cause the boiling point to change, disrupting the separation.

Probable Causes & Solutions:

  • Leaks in the System: Even a small leak will prevent the system from maintaining a stable low pressure.

    • Solution: Check all glass joints for proper sealing. Ensure all connections to the vacuum pump are tight. Lightly grease all ground glass joints with a suitable vacuum grease.

  • Inadequate Vacuum Pump: The vacuum pump may not have the capacity to handle the volume of the system or may be in poor condition.

    • Solution: Ensure the pump is appropriately sized for your distillation setup. Check the pump oil; it may need to be changed if it is cloudy or discolored. A cold trap between the distillation apparatus and the pump can help protect the pump from volatile vapors.[15]

  • Bumping of the Liquid: Sudden, violent boiling (bumping) can cause pressure surges.

    • Solution: Use a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling. A slow, controlled heating rate is also essential.[1]

Frequently Asked Questions (FAQs)

Q1: What type of packing material is best for separating branched alkyl bromide isomers?

A1: The choice of packing material depends on the required efficiency and the scale of the distillation.

  • For high efficiency on a laboratory scale: Structured packing or small-sized random packing (e.g., Pro-Pak®) is often preferred due to the high surface area and low pressure drop, which is especially important for vacuum distillations.[6][12]

  • For corrosive environments: Ceramic packing materials like Raschig rings or Berl saddles can be a cost-effective option as they are resistant to corrosion.[7][20]

  • General Purpose: Metal Pall rings offer a good balance of efficiency and cost for many applications.[20]

Packing TypeAdvantagesDisadvantagesBest For
Structured Packing High efficiency, low pressure drop[20]Higher costDifficult separations, vacuum distillation[20]
Random Packing (e.g., Raschig Rings, Pall Rings) Good efficiency, lower cost than structured packing[4][20]Can have a higher pressure dropGeneral purpose distillations
Ceramic Packing High corrosion resistance, good for high temperatures[7][20]Can be brittleDistillation of corrosive substances
Q2: Can fractional distillation separate all types of isomers?

A2: No. Fractional distillation separates compounds based on differences in their boiling points.[21]

  • Constitutional (Structural) Isomers: These often have different boiling points due to variations in their structure (e.g., branching affects intermolecular forces) and can frequently be separated by fractional distillation.[3][22][23]

  • Enantiomers (Optical Isomers): Enantiomers have identical physical properties, including boiling points, and therefore cannot be separated by distillation.[24][25]

Q3: How do I determine the optimal pressure for a vacuum distillation?

A3: The optimal pressure is one that lowers the boiling point of your compound to a range where it is thermally stable, typically between 45 °C and 180 °C.[17] You can estimate the boiling point at a reduced pressure using a temperature-pressure nomograph or the Clausius-Clapeyron relation.[12] It is often a process of empirical optimization to find the best balance between a low, stable temperature and a reasonable distillation rate.

Experimental Protocols

Protocol 1: Standard Fractional Distillation Setup
  • Assembly:

    • Place a heating mantle on a lab jack beneath a fume hood.

    • Clamp a round-bottom flask containing the crude alkyl bromide and a magnetic stir bar.

    • Attach a fractionating column (packed with a suitable material) vertically to the flask.

    • Place a distillation head (Y-adapter) on top of the column.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.[1]

    • Attach a condenser to the side arm and secure it with a clamp.

    • Connect the condenser to a cold water source, with water entering the bottom inlet and exiting the top outlet.[26]

    • Place a receiving flask at the end of the condenser to collect the distillate.

  • Operation:

    • Begin stirring and turn on the cooling water to the condenser.

    • Gradually heat the distillation flask.[1]

    • Observe the "ring of condensate" rising slowly up the column.[1] If it stops rising, slightly increase the heat.

    • The temperature at the distillation head should remain constant during the collection of a pure fraction.[1]

    • Collect fractions in separate receiving flasks. It is good practice to collect a small initial "forerun" fraction, the main product fraction, and a final "tail" fraction.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

}

Caption: Experimental Workflow for Fractional Distillation

References

Technical Support Center: Synthesis of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-2,4-dimethylpentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis. We will delve into the mechanistic origins of side products and provide actionable protocols to enhance yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using 2,4-dimethylpentan-1-ol as a precursor.

Q1: My post-reaction analysis (GC-MS, NMR) shows a mixture of isomeric bromides instead of the pure primary bromide. What are these impurities and why did they form?

Answer: This is the most common issue when synthesizing primary alkyl halides from primary alcohols under acidic conditions (e.g., using HBr). The formation of isomeric side products is a direct consequence of carbocation rearrangement.

Causality and Mechanism: While the reaction of a primary alcohol with HBr is expected to proceed via an SN2 mechanism, competitive SN1 pathways can occur, especially with heat. Protonation of the alcohol's hydroxyl group creates a good leaving group (water). If this leaving group departs before the bromide ion attacks, a primary carbocation is formed. Primary carbocations are highly unstable and will rapidly rearrange to form more stable secondary or tertiary carbocations via a 1,2-hydride shift.[1][2]

The process unfolds as follows:

  • Protonation: The hydroxyl group of 2,4-dimethylpentan-1-ol is protonated by HBr.

  • Carbocation Formation (Undesired SN1 Path): The protonated hydroxyl group leaves as water, forming an unstable primary carbocation.

  • Rearrangement: A hydrogen atom from the adjacent carbon (C2), along with its bonding electrons (a hydride), shifts to the primary carbocation center. This forms a more stable secondary carbocation. This process can continue, leading to an even more stable tertiary carbocation.

  • Nucleophilic Attack: The bromide ion (Br⁻) attacks these rearranged carbocations, leading to a mixture of isomeric alkyl bromides.

The thermodynamic driving force behind this is the increased stability of the resulting carbocation (tertiary > secondary > primary).[3][4]

G cluster_0 Undesired SN1 Pathway & Rearrangement cluster_1 Product Formation A 2,4-Dimethylpentan-1-ol B Protonated Alcohol A->B + HBr C Primary Carbocation (Unstable) B->C - H2O D Secondary Carbocation C->D 1,2-Hydride Shift C->D P1 This compound (Desired) C->P1 + Br- (Minor Path) E Tertiary Carbocation (Most Stable) D->E 1,2-Hydride Shift D->E P2 2-Bromo-2,4-dimethylpentane (Side Product) D->P2 + Br- P4 4-Bromo-2,4-dimethylpentane (Side Product) E->P4 + Br- P3 2-Bromo-2,4-dimethylpentane (Side Product)

Caption: Carbocation rearrangement pathway.

Solution: To minimize rearrangements, use a reagent that avoids the formation of a carbocation intermediate. Phosphorus tribromide (PBr₃) is an excellent choice for converting primary alcohols to alkyl bromides, as the reaction proceeds via a reliable SN2 mechanism.[5]

Q2: My reaction yielded a significant amount of an alkene, detectable by a positive bromine test or by NMR signals in the δ 4.5-6.0 ppm range. How can I prevent this?

Answer: Alkene formation is due to an elimination reaction (E1 or E2) competing with the desired substitution reaction.

Causality and Mechanism:

  • E1 Pathway: The rearranged, more stable carbocations (secondary and tertiary) can lose a proton from an adjacent carbon to form an alkene. This pathway is highly favored at elevated temperatures.

  • E2 Pathway: The bromide ion can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the protonated hydroxyl group, leading to the formation of an alkene in a concerted step.

High reaction temperatures strongly favor elimination over substitution.

Solution:

  • Control Temperature: Maintain a low reaction temperature. For reactions with HBr, this is critical.

  • Choice of Reagent: Using PBr₃ at low temperatures (e.g., 0 °C) significantly reduces the likelihood of elimination side reactions.[5]

Q3: I've isolated my product, but a high-boiling, non-polar impurity remains. What is it?

Answer: This impurity is likely a dialkyl ether, specifically bis(2,4-dimethylpentyl) ether.

Causality and Mechanism: This side product forms when an unreacted molecule of 2,4-dimethylpentan-1-ol acts as a nucleophile. It can attack either the protonated alcohol or the newly formed alkyl bromide in an SN2 reaction, displacing water or a bromide ion, respectively. This is more prevalent if the concentration of the bromide nucleophile is low or if the reaction is heated for an extended period.

Solution:

  • Ensure High Nucleophile Concentration: Use a sufficient excess of the brominating agent (e.g., concentrated HBr).

  • Purification: The ether can be separated from the desired alkyl bromide by fractional distillation, as the ether will have a significantly higher boiling point.

Frequently Asked Questions (FAQs)

FAQ 1: Why can't I synthesize this compound via free-radical bromination of 2,4-dimethylpentane?

Answer: While free-radical halogenation is a valid method for preparing some alkyl halides, it is unsuitable for synthesizing this compound due to a lack of regioselectivity for the primary carbon.[6]

The reaction proceeds by abstracting a hydrogen atom with a bromine radical to form the most stable possible alkyl radical.[7][8] The stability of alkyl radicals follows the order: tertiary > secondary > primary.[9][10]

In 2,4-dimethylpentane, there are hydrogens on primary, secondary, and tertiary carbons. The bromine radical will preferentially abstract the tertiary hydrogen at the C4 position, leading to 4-Bromo-2,4-dimethylpentane as the major product. Bromination is highly selective, making this the overwhelmingly favored outcome.[11][12]

G cluster_0 Radical Formation & Stability cluster_1 Product Distribution A 2,4-Dimethylpentane B Primary Radical (Least Stable) A->B - H• (Primary) C Secondary Radical A->C - H• (Secondary) D Tertiary Radical (Most Stable) A->D - H• (Tertiary) P1 This compound (Minor) B->P1 + Br2 P2 3-Bromo-2,4-dimethylpentane (Minor) C->P2 + Br2 P3 4-Bromo-2,4-dimethylpentane (Major) D->P3 + Br2

References

Technical Support Center: Synthesis of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-2,4-dimethylpentane. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this important alkyl halide intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary routes: the free-radical bromination of 2,4-dimethylpentane and the anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

  • Free-Radical Bromination: This method involves the reaction of 2,4-dimethylpentane with a bromine source, typically initiated by UV light or a radical initiator. While seemingly straightforward, this reaction can be prone to a lack of selectivity, leading to a mixture of brominated isomers.[1][2][3]

  • Anti-Markovnikov Hydrobromination: This approach utilizes the addition of hydrogen bromide (HBr) to 2,4-dimethyl-1-pentene in the presence of a radical initiator (e.g., peroxides) to selectively form the desired primary bromide.[4][5][6] This method generally offers higher regioselectivity for the terminal bromide.

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Free-Radical Bromination of 2,4-Dimethylpentane

Q: My free-radical bromination of 2,4-dimethylpentane is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in free-radical bromination are often due to a lack of selectivity and the formation of multiple side products. Here’s a breakdown of potential causes and solutions:

  • Formation of Isomeric Bromides: Free-radical bromination of alkanes can lead to a mixture of products, as the bromine radical can abstract a hydrogen atom from different positions on the carbon chain.[7][8] The stability of the resulting alkyl radical dictates the major product, with tertiary radicals being the most stable, followed by secondary, and then primary.[1][9] In the case of 2,4-dimethylpentane, abstraction of a hydrogen from the tertiary carbon (C-2 or C-4) is highly favored, leading to the formation of 2-bromo-2,4-dimethylpentane and 4-bromo-2,4-dimethylpentane as major byproducts.

    • Solution: While it is difficult to completely avoid the formation of more stable isomers, you can influence the product distribution to some extent by carefully controlling the reaction conditions. Using a less reactive brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide, can sometimes offer better selectivity for the primary position compared to using elemental bromine (Br₂).[10][11][12]

  • Poly-bromination: The desired product, this compound, can undergo further bromination to yield di- and tri-brominated products.[8]

    • Solution: To minimize poly-bromination, use a molar excess of the alkane (2,4-dimethylpentane) relative to the brominating agent. This ensures that the bromine radical is more likely to react with an unreacted alkane molecule rather than the mono-brominated product. A typical starting point is a 2:1 to 5:1 molar ratio of alkane to bromine source.

  • Inadequate Initiation: Insufficient initiation of the radical chain reaction will lead to an incomplete reaction.

    • Solution: Ensure your UV light source is of the appropriate wavelength and intensity if you are using photochemical initiation. If using a chemical initiator like AIBN or benzoyl peroxide, make sure it is of good quality and used at the correct temperature for its decomposition to generate radicals.[10]

  • Presence of Inhibitors: Oxygen can act as a radical inhibitor, quenching the chain reaction and reducing the yield.[13]

    • Solution: Degas your solvent and reactants before starting the reaction, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.

The following diagram illustrates the competing pathways in the free-radical bromination of 2,4-dimethylpentane:

Caption: Competing radical formation pathways.

Issue 2: Formation of the Markovnikov Product in Anti-Markovnikov Hydrobromination

Q: I am attempting the anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene, but I am observing a significant amount of the Markovnikov product (2-bromo-2,4-dimethylpentane). How can I improve the selectivity for the desired 1-bromo product?

A: The formation of the Markovnikov product in a reaction intended to be anti-Markovnikov indicates that the polar, electrophilic addition mechanism is competing with the desired free-radical mechanism.[4][5] Here’s how to favor the anti-Markovnikov pathway:

  • Ensure Radical Initiation: The "peroxide effect" is crucial for the anti-Markovnikov addition of HBr.[4] Without a radical initiator, the reaction will proceed via a carbocation intermediate, leading to the Markovnikov product.[14][15]

    • Solution: Add a suitable radical initiator, such as benzoyl peroxide or AIBN, to the reaction mixture.[16][17] The initiator should be fresh and stored correctly to ensure its activity.

  • Purity of Reactants: Traces of impurities that can inhibit radical reactions will decrease the efficiency of the anti-Markovnikov pathway.

    • Solution: Use purified 2,4-dimethyl-1-pentene. It is also important to use HBr that is free of inhibitors.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar solvents can stabilize the carbocation intermediate of the Markovnikov pathway.

    • Solution: Use a non-polar solvent, such as hexane or carbon tetrachloride, to disfavor the formation of ionic intermediates.[4]

  • Exclusion of Light and Oxygen: While UV light can initiate radical reactions, in this specific case, it's the peroxide that should be the primary initiator. Uncontrolled light sources can sometimes lead to side reactions. Oxygen can act as a radical scavenger.

    • Solution: Perform the reaction in the dark or in a flask wrapped in aluminum foil, and under an inert atmosphere.

The mechanism for both pathways is outlined below:

Hydrobromination_Mechanisms cluster_0 Anti-Markovnikov (Radical) cluster_1 Markovnikov (Polar) a0 ROOR -> 2RO• a1 RO• + HBr -> ROH + Br• a0->a1 a2 Alkene + Br• -> Primary Radical a1->a2 a3 Primary Radical + HBr -> 1-Bromo Product + Br• a2->a3 b0 Alkene + HBr -> Tertiary Carbocation + Br⁻ b1 Tertiary Carbocation + Br⁻ -> 2-Bromo Product b0->b1

References

1-Bromo-2,4-dimethylpentane stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-2,4-dimethylpentane

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for this compound (CAS: 6570-91-8).[1][2] As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the handling of this primary alkyl halide. The integrity of your starting materials is paramount to reproducible and successful experimentation. This guide moves beyond simple data sheets to explain the causality behind best practices, ensuring the stability of your compound and the validity of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter, linking them back to the stability and handling of this compound.

Question 1: My reaction yield is significantly lower than expected, and I'm observing unexpected olefinic peaks in my NMR/GC-MS analysis. What's happening?

Answer: This is a classic symptom of starting material degradation via an elimination reaction. This compound, as a primary alkyl halide, can undergo dehydrohalogenation to form an alkene, particularly when exposed to certain conditions.[3][4]

  • Causality (The "Why"): The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to reaction.[3] If your reaction conditions are even slightly basic, or if the compound was stored improperly in the presence of trace bases, an E2 elimination reaction can occur. This reaction abstracts a proton from the carbon adjacent to the C-Br bond, leading to the formation of a double bond and eliminating HBr.[4] The likely byproduct you are observing is 2,4-dimethylpent-1-ene .

  • Troubleshooting Steps:

    • Verify Purity Before Use: Always run a purity check (e.g., GC-MS or ¹H NMR) on your starting material before starting a reaction, especially if the bottle is old or has been opened multiple times.

    • Scrutinize Reaction Conditions: Ensure all reagents and solvents are free from basic impurities. If using a non-nucleophilic base, ensure it is added at the correct temperature and time to avoid side reactions with your starting material.

    • Re-purify if Necessary: If impurities are detected, consider purifying the this compound by distillation under reduced pressure before use.

Question 2: I've noticed the color of my this compound has changed from colorless to a pale yellow/brown. Is it still usable?

Answer: A color change is a strong indicator of decomposition. While the compound might still be predominantly the desired material, the presence of colored impurities signals that degradation has occurred and could compromise your experiment.

  • Causality (The "Why"): Alkyl halides can decompose upon exposure to light or air over extended periods. This process can involve radical mechanisms that generate trace amounts of elemental bromine (Br₂), which is brownish-orange and can impart color to the solution. Oxidative processes can also contribute to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Prioritize Fresh Stock: If possible, use a fresh, unopened bottle of the reagent.

    • Analytical Confirmation: If you must use the discolored material, quantify the level of impurity using an appropriate analytical method like quantitative NMR (qNMR) or GC with an internal standard.

    • Implement Preventative Storage: To prevent this issue, always store the compound in an amber or opaque bottle to protect it from light and consider flushing the headspace with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.[5]

Question 3: My analysis shows the presence of 2,4-dimethyl-1-pentanol in my stock bottle of this compound. How did this happen?

Answer: The presence of the corresponding alcohol is a clear sign of hydrolysis, which occurs when the compound reacts with water.

  • Causality (The "Why"): Alkyl halides are susceptible to nucleophilic substitution reactions.[6] Water, although a weak nucleophile, can react with primary alkyl halides like this compound in an Sₙ2 reaction to displace the bromide ion and form an alcohol. This process is often slow at room temperature but can become significant over long storage periods if moisture is present.

  • Troubleshooting Steps:

    • Ensure Anhydrous Storage: Always store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.[7] Using a container with a PTFE-lined cap is recommended for a superior seal.

    • Handle Under Inert Atmosphere: When dispensing the reagent, do so under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) if your application is highly sensitive to moisture.

    • Use Molecular Sieves with Caution: While tempting, adding molecular sieves directly to the stock bottle is not recommended as their slightly basic surface can promote the elimination side reaction discussed in Question 1.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the general storage and handling of this compound.

Q: What are the ideal storage conditions for this compound? A: Based on guidelines for similar alkyl halides, the compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][9] Refrigeration is often recommended to minimize decomposition.[8] The container must be kept tightly closed to prevent moisture ingress and evaporation.[9]

Q: What materials and chemical classes are incompatible with this compound? A: Avoid contact with strong bases (which promote elimination), strong oxidizing agents, and reactive metals.[5][8]

Q: What are the key safety precautions when handling this compound? A: Handle in a chemical fume hood to avoid inhalation of vapors.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[7][8] Avoid all contact with skin and eyes.[5]

Q: Is there a defined shelf life for this compound? A: Most suppliers do not specify a shelf life unless a retest or expiration date is provided on the Certificate of Analysis (COA). The effective shelf life is highly dependent on storage conditions. For any bottle that has been opened or stored for an extended period, it is best practice to re-analyze its purity before use.

Data & Workflow Summaries

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Slows the rate of decomposition reactions (elimination, substitution).[8]
Atmosphere Under inert gas (Argon/Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[5]
Container Tightly sealed, amber glass bottleProtects from light-induced degradation and moisture ingress.[7]
Location Cool, dry, well-ventilated areaEnsures safety and stability; prevents accumulation of flammable vapors.[9]
Incompatibles Store away from strong bases & oxidizersPrevents unwanted chemical reactions like dehydrohalogenation.[8]
Table 2: Troubleshooting at a Glance - Signs of Degradation
ObservationLikely CausePrimary ImpurityRecommended Action
Color Change (Yellow/Brown) Light/Air ExposureElemental Bromine (Br₂)Discard or re-purify; use analytical check before use.
Unexpected Alkene Peaks Elimination Reaction2,4-dimethylpent-1-eneRe-purify starting material; check reaction for basicity.
Unexpected Alcohol Peaks Hydrolysis2,4-dimethyl-1-pentanolUse anhydrous handling techniques; store in a desiccator.
Diagram 1: Troubleshooting Workflow for Purity Issues

This diagram outlines the logical steps to diagnose and resolve issues arising from the potential instability of this compound.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Diagnosis cluster_3 Resolution A Unexpected Experimental Result (e.g., low yield, side products) B Analyze Starting Material (GC-MS, NMR) A->B C Review Reaction Conditions (Reagents, Temp, Solvent) A->C D Impurities Detected? (Alkene, Alcohol) B->D E Conditions Promote Degradation? (Base, Heat, Moisture) C->E F Re-purify Starting Material (e.g., Distillation) D->F Yes H Proceed with Caution or Use Fresh Reagent D->H No G Modify Protocol & Use Fresh Reagent E->G Yes E->H No F->G

References

Technical Support Center: Navigating Substitution Reactions with 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions for a common challenge in organic synthesis: preventing unwanted elimination reactions when performing substitutions on 1-bromo-2,4-dimethylpentane. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your syntheses are both efficient and predictable.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination, even though it's a primary alkyl halide?

While primary alkyl halides generally favor SN2 reactions, this compound presents a unique challenge due to steric hindrance.[1][2] The presence of a methyl group on the carbon adjacent to the electrophilic carbon (the β-carbon) significantly obstructs the backside attack required for an SN2 mechanism.[3][4][5] This steric crowding makes it more difficult for the nucleophile to approach the carbon bearing the bromine atom, thus slowing down the rate of substitution.[4][6] Consequently, the nucleophile is more likely to act as a base, abstracting a proton from a neighboring carbon and leading to an E2 elimination reaction.

Q2: What are the primary products of elimination in this reaction?

The major elimination product is typically 2,4-dimethyl-1-pentene, with 2,4-dimethyl-2-pentene being a minor product, in accordance with Zaitsev's rule. The less substituted alkene (Hofmann product) can be favored with a sterically hindered base.

Q3: How does temperature influence the substitution-elimination competition?

Higher temperatures generally favor elimination reactions over substitution reactions.[7][8][9] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term at higher temperatures makes the overall ΔG for elimination more negative (more favorable).[10] Therefore, to maximize the yield of the substitution product, it is crucial to maintain lower reaction temperatures.[11]

Q4: Can the choice of leaving group affect the outcome?

Yes, the leaving group can play a role. Bromine is a good leaving group, which is necessary for both substitution and elimination to occur.[12] While changing to an even better leaving group like iodine might increase the overall reaction rate, it doesn't fundamentally alter the steric hindrance issue that favors elimination in this specific substrate.

Troubleshooting Guide: Minimizing Elimination

This section provides actionable strategies to steer the reaction of this compound towards the desired substitution product.

Issue 1: Significant Formation of Alkene Byproducts

Cause: The nucleophile is acting as a strong base, or the reaction conditions are too harsh.

Solution:

  • Nucleophile Selection: Opt for a nucleophile that is a weak base but a good nucleophile.[13][14] For example, cyanide (CN⁻), azide (N₃⁻), or acetate (CH₃COO⁻) are excellent choices for introducing new functional groups via substitution with minimal elimination.[14] Strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻) should be avoided as they will predominantly lead to elimination.[15]

  • Solvent Choice: The solvent plays a critical role in modulating nucleophilicity and the reaction pathway.[16][17][18] Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[12] These solvents are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive towards the electrophilic carbon.[12][17][19] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its effective steric bulk and reduces its nucleophilicity, thereby favoring elimination.[17]

  • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.[7][10][11] Running the reaction at room temperature or even lower (0 °C or below) can significantly suppress the competing elimination pathway.[9]

Experimental Protocol: Maximizing Substitution Product

This protocol is designed to favor the SN2 pathway for this compound.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Temperature control system (e.g., ice bath)

Procedure:

  • Set up a clean, dry round-bottom flask under an inert atmosphere.

  • Add anhydrous DMSO to the flask, followed by sodium cyanide. Stir the mixture until the salt is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound to the cooled solution dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench by pouring the mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as needed.

Data Summary: Conditions Favoring Substitution vs. Elimination
FactorCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Rationale
Nucleophile Weakly basic, highly nucleophilic (e.g., CN⁻, N₃⁻, RS⁻)[13]Strongly basic (e.g., OH⁻, RO⁻, t-BuO⁻)[15]Strong bases preferentially abstract a proton, leading to elimination.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Polar protic (e.g., H₂O, EtOH, MeOH)[17]Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile.
Temperature Low (≤ 25°C)[9][11]High (> 50°C)[7][8]Elimination has a higher activation energy and is favored by increased thermal energy.[10]
Visualizing the Reaction Pathways

The following diagrams illustrate the competing SN2 and E2 pathways and the decision-making process for optimizing the reaction conditions.

SN2_vs_E2 sub This compound ts_sn2 SN2 Transition State sub->ts_sn2 Backside Attack (SN2) ts_e2 E2 Transition State sub->ts_e2 Proton Abstraction (E2) nuc Nucleophile/Base nuc->ts_sn2 nuc->ts_e2 prod_sn2 Substitution Product ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 Elimination Product ts_e2->prod_e2 Alkene Formation

Caption: Competing SN2 and E2 pathways for this compound.

Decision_Tree start Goal: Maximize Substitution q1 Is the Nucleophile a Strong Base? start->q1 ans1_yes Yes q1->ans1_yes Bad ans1_no No q1->ans1_no Good q2 Is the Solvent Polar Aprotic? ans2_yes Yes q2->ans2_yes Good ans2_no No q2->ans2_no Bad q3 Is the Temperature Low? ans3_yes Yes q3->ans3_yes Good ans3_no No q3->ans3_no Bad outcome_elim High Risk of Elimination ans1_yes->outcome_elim ans1_no->q2 ans2_yes->q3 ans2_no->outcome_elim outcome_sub Substitution Favored ans3_yes->outcome_sub ans3_no->outcome_elim

Caption: Decision tree for selecting conditions to favor substitution.

References

Technical Support Center: 1-Bromo-2,4-dimethylpentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-2,4-dimethylpentane. This valuable alkyl halide is a key building block in various organic synthesis applications. Its preparation, typically via the anti-Markovnikov addition of hydrogen bromide (HBr) to 2,4-dimethyl-1-pentene, is a classic example of a free-radical chain reaction. However, achieving high yield and regioselectivity requires careful control of reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common experimental hurdles and optimize their reaction conditions.

Core Principles: The Mechanistic Dichotomy

The addition of HBr to an unsymmetrical alkene like 2,4-dimethyl-1-pentene can proceed via two distinct mechanisms, leading to two different constitutional isomers. Understanding this dichotomy is the cornerstone of troubleshooting this reaction.

  • Electrophilic (Ionic) Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule. The alkene's π-bond attacks the H of HBr, forming the most stable carbocation intermediate (a tertiary carbocation in this case). Subsequent attack by the bromide ion yields the Markovnikov product, 2-Bromo-2,4-dimethylpentane .[1][2][3]

  • Free-Radical Addition: In the presence of a radical initiator (e.g., peroxides, AIBN, or UV light), the reaction proceeds via an anti-Markovnikov pathway.[4][5][6] A bromine radical (Br•) adds to the alkene first, forming the most stable carbon radical intermediate (a secondary radical, which is more stable than the primary radical that would otherwise form). This radical then abstracts a hydrogen atom from HBr to yield the desired anti-Markovnikov product, This compound , and regenerates a bromine radical to continue the chain.[1]

G start 2,4-Dimethyl-1-pentene + HBr ionic_path Ionic Conditions (No Initiators) start->ionic_path Follows Markovnikov's Rule radical_path Radical Conditions (Peroxide/UV Light) start->radical_path Follows Anti-Markovnikov's Rule carbocation Tertiary Carbocation Intermediate ionic_path->carbocation H+ adds first carbon_radical Secondary Carbon Radical Intermediate radical_path->carbon_radical Br• adds first markovnikov PRODUCT: 2-Bromo-2,4-dimethylpentane (Markovnikov Product) carbocation->markovnikov Br- attacks anti_markovnikov PRODUCT: This compound (Anti-Markovnikov Product) carbon_radical->anti_markovnikov H abstraction from HBr

Figure 1: Competing pathways in the hydrobromination of 2,4-dimethyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: The ideal starting material is 2,4-dimethyl-1-pentene. The terminal double bond allows for clear regiochemical distinction between the Markovnikov and anti-Markovnikov products. Starting with the corresponding alkane, 2,4-dimethylpentane, and attempting free-radical bromination with Br₂ and light is generally not recommended for this specific isomer, as it tends to be less selective and favors substitution at the most substituted carbon, which would lead to other isomers.[7][8]

Q2: Why is a radical initiator necessary for the anti-Markovnikov product? A2: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is essential to generate the initial bromine radical (Br•) that starts the radical chain reaction.[4] Without an initiator, the reaction will likely default to the lower-energy ionic pathway, yielding the undesired Markovnikov product.[1][9] The initiator's role is to homolytically cleave a weak bond (e.g., the O-O bond in peroxides) to produce initial radicals, which then react with HBr to generate the crucial Br•.[5]

Q3: Can I use HCl or HI with a radical initiator to get the anti-Markovnikov product? A3: No, this is known as the "peroxide effect" and it is specific to HBr.[1] The propagation steps for HCl and HI are energetically unfavorable. The abstraction of a hydrogen atom from HCl or HI by the alkyl radical is highly endothermic and cannot effectively propagate the radical chain. Therefore, only HBr gives the anti-Markovnikov addition product under radical conditions.

Q4: My peroxide initiator is old. Can I still use it? A4: It is strongly discouraged. Peroxides degrade over time and lose their efficacy. An old or improperly stored initiator may fail to produce a sufficient concentration of radicals, leading to a stalled reaction or preferential formation of the Markovnikov product. Always use a fresh, reliable source of radical initiator.

Troubleshooting Guide

Problem 1: My major product is the wrong isomer, 2-Bromo-2,4-dimethylpentane.

  • Causality: This is a classic sign that your reaction proceeded through the electrophilic (ionic) addition pathway instead of the intended free-radical mechanism. The formation of the more stable tertiary carbocation dictated the regiochemical outcome.[1][10]

  • Solution & Validation:

    • Verify Initiator Presence and Purity: Ensure you have added a sufficient quantity of a fresh radical initiator (e.g., benzoyl peroxide, AIBN). Peroxides must be free of impurities that could inhibit radical formation.

    • Eliminate Ionic Catalysts: Ensure your glassware is clean and free of any acid residue. Trace amounts of strong acids can catalyze the ionic pathway.

    • Solvent Choice: Use a non-polar solvent like hexane or CCl₄. Polar solvents can stabilize the carbocation intermediate of the ionic pathway, making it more competitive.

    • Oxygen Exclusion: While counterintuitive since peroxides are used, atmospheric oxygen can sometimes act as a radical scavenger and interfere with the desired chain reaction. Running the reaction under an inert atmosphere (N₂ or Ar) can improve consistency.

Problem 2: The reaction yield is very low, and I have a lot of unreacted starting material.

  • Causality: This indicates that the radical chain reaction either failed to initiate properly or terminated prematurely.

  • Solution & Validation:

    • Check Initiator Efficacy: As mentioned, use a fresh initiator. If using UV light for initiation, ensure the lamp is functional and the wavelength is appropriate for cleaving the Br-Br bond or activating the initiator.

    • Increase Initiator Concentration: A slight increase in the molar percentage of the initiator can sometimes be necessary to sustain the radical chain.

    • Temperature Control: The reaction requires a specific temperature for both efficient initiation (decomposition of the initiator) and propagation. For AIBN, this is typically around 80 °C. For benzoyl peroxide, a similar range is effective. Ensure your reaction temperature is stable and appropriate for your chosen initiator.

    • Remove Inhibitors: The starting alkene must be pure. Some commercial alkenes contain inhibitors (like BHT) to prevent polymerization during storage. Passing the alkene through a short column of activated alumina can remove these inhibitors.

Problem 3: I'm observing a significant amount of a higher-boiling point side product, likely a dibromide.

  • Causality: This suggests that a competing reaction, the electrophilic addition of Br₂ across the double bond, is occurring. This can happen if a high concentration of molecular bromine (Br₂) builds up in the reaction. While the radical reaction requires Br•, this is typically generated from HBr. However, some side reactions can generate Br₂.

  • Solution & Validation:

    • Control Reagent Stoichiometry: Ensure HBr is not used in vast excess. The goal is a steady, controlled hydrobromination.

    • Consider an Alternative Bromine Source: While HBr with an initiator is standard, another method to maintain a low bromine concentration is using N-Bromosuccinimide (NBS).[11][12] While typically used for allylic bromination, under specific conditions, it can serve as a source of Br• for addition reactions, minimizing the competing Br₂ addition.[13]

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2,4-dimethyl-1-pentene (purified by passing through alumina)

  • 48% aqueous HBr

  • Benzoyl Peroxide (fresh)

  • Hexane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethyl-1-pentene (0.1 mol) and hexane (100 mL).

  • Initiation: Add benzoyl peroxide (0.005 mol) to the flask.

  • Reagent Addition: Begin stirring and gently heat the mixture to reflux (approx. 70-80 °C). Add 48% HBr (0.12 mol) dropwise over 30 minutes using an addition funnel.

  • Reaction: Maintain the reaction at reflux for 4 hours. Monitor the reaction progress by TLC or GC by observing the disappearance of the starting alkene.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Data Summary: Impact of Reaction Parameters

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected OutcomeRationale
Initiator Benzoyl Peroxide (Fresh)NoneA: High yield of Anti-Markovnikov product. B: High yield of Markovnikov product.The initiator is required for the radical pathway.[5][9]
Solvent Hexane (Non-polar)Acetic Acid (Polar, Protic)A: Favors Anti-Markovnikov. B: Increases Markovnikov side product.Polar solvents stabilize the carbocation intermediate, favoring the ionic mechanism.[14]
Inhibitors Removed from AlkenePresent in AlkeneA: Efficient reaction. B: Sluggish or no reaction.Inhibitors scavenge radicals, preventing the chain reaction from propagating.
Temperature 70-80 °C25 °C (Room Temp)A: Good reaction rate. B: Very slow or no initiation.Thermal energy is required to decompose the initiator at an effective rate.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues during the synthesis.

G start Reaction Complete. Analyze Crude Product (GC/NMR). q1 Is the major product This compound? start->q1 wrong_isomer Problem: Markovnikov Product Dominates (Ionic Mechanism Prevailed) q1->wrong_isomer No q2 Is the yield > 70%? q1->q2 Yes success Success! Proceed to Purification. fix_isomer Solution: 1. Use fresh radical initiator. 2. Use non-polar solvent. 3. Ensure no acid contamination. wrong_isomer->fix_isomer q2->success Yes low_yield Problem: Low Yield / Incomplete Reaction q2->low_yield No fix_yield Solution: 1. Check initiator activity/concentration. 2. Remove inhibitors from alkene. 3. Verify reaction temperature. low_yield->fix_yield

Figure 2: A decision tree for troubleshooting the synthesis of this compound.

References

Navigating the Challenges of Sterically Hindered Alkyl Halides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the complexities of reactions involving sterically hindered alkyl halides. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth, practical solutions to common experimental hurdles. We will explore the underlying principles governing the reactivity of these challenging substrates and provide actionable troubleshooting strategies.

Introduction: The Conundrum of Steric Hindrance

Steric hindrance presents a significant challenge in synthetic chemistry. Large, bulky groups surrounding a reactive center can physically block the approach of a nucleophile, dramatically slowing down or even preventing desired substitution reactions. This is particularly problematic for reactions that proceed via an S(N)2 mechanism, which requires a specific trajectory for the incoming nucleophile to attack the electrophilic carbon.[1] The decreased reactivity of sterically hindered alkyl halides often leads to competing side reactions, such as elimination, or necessitates harsh reaction conditions that may not be compatible with sensitive functional groups. This guide will provide a structured approach to diagnosing and overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter in your experimental work.

Issue 1: My S(_N)2 reaction with a primary or secondary alkyl halide is extremely slow or not proceeding at all.

Potential Cause: Significant steric hindrance near the reaction center is likely impeding the backside attack required for an S(_N)2 reaction.[2] Even for primary halides, branching at the β-carbon (e.g., neopentyl halides) can drastically reduce the reaction rate.[3][4]

Troubleshooting Steps:

  • Elevate the Reaction Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, helping to overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as higher temperatures can also favor elimination byproducts.[4]

  • Select a Smaller, Potent Nucleophile: A less bulky nucleophile will have an easier time accessing the sterically crowded electrophilic carbon.[5]

  • Optimize Your Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or acetone are ideal for S(_N)2 reactions.[6][7] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[7] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[8][9]

  • Consider a Halogen Exchange (Finkelstein Reaction): If your substrate is an alkyl chloride or bromide, converting it to the corresponding iodide can significantly accelerate the reaction.[10][11] The Finkelstein reaction, an S(_N)2 process itself, is often driven to completion by the precipitation of the resulting sodium chloride or bromide in acetone.[3][10][11]

    • Protocol for a Typical Finkelstein Reaction:

      • Dissolve the alkyl chloride or bromide (1.0 eq) in dry acetone.

      • Add a stoichiometric excess of sodium iodide (e.g., 1.5 - 3.0 eq).

      • Heat the reaction mixture to reflux.

      • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

      • Cool the reaction, filter off the precipitated sodium salt, and concentrate the filtrate.

      • The resulting crude alkyl iodide can often be used in the subsequent S(_N)2 reaction without further purification.

Issue 2: My reaction with a tertiary alkyl halide is yielding an alkene (elimination product) instead of the desired substitution product.

Potential Cause: Tertiary alkyl halides readily undergo elimination, particularly in the presence of a strong base.[12] The steric hindrance around the tertiary carbon makes S(N)2 substitution nearly impossible, and the stability of the resulting tertiary carbocation favors both S(_N)1 and E1 pathways.[1] If the nucleophile is also a base, the E2 pathway will dominate.[13]

Troubleshooting Steps:

  • Employ a Strong, Non-Nucleophilic Base to Favor Elimination (if desired): If elimination is the goal, use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[5][14] These bases are too bulky to act as nucleophiles but are very effective at abstracting a proton to initiate elimination.[14]

  • Favor Substitution by Promoting the S(_N)1 Pathway:

    • Use a Weakly Basic, Highly Nucleophilic Reagent: To favor the S(_N)1 pathway, use a nucleophile that is a poor base, such as water, alcohols, or halide ions in a polar protic solvent.[15][16]

    • Solvent Choice: Polar protic solvents like water, ethanol, or methanol are essential to stabilize the carbocation intermediate in an S(_N)1 reaction.[9][17]

    • Control the Temperature: Lower temperatures generally favor substitution over elimination.[4]

Issue 3: I am working with a neopentyl halide and observing extremely slow or no reaction for a planned S(_N)2 transformation.

Potential Cause: Neopentyl halides are primary halides but are exceptionally sterically hindered due to the adjacent quaternary carbon. This steric bulk severely retards the rate of S(_N)2 reactions.[3][4]

Troubleshooting Steps:

  • Re-evaluate the Synthetic Route: Direct S(_N)2 reactions on neopentyl halides are often impractical.[3][4] It is highly recommended to consider alternative synthetic strategies.

  • Consider Alternative Mechanisms: If substitution is necessary, conditions that favor an S(_N)1 reaction (high temperature, polar protic solvent) might be attempted, but be aware that this will likely lead to a rearranged product via a 1,2-methyl shift.[4]

  • Utilize Organometallic Reagents: Formation of a Grignard reagent from the neopentyl halide is a viable strategy to overcome the low reactivity towards nucleophilic substitution.[18][19] The Grignard reagent can then be reacted with a suitable electrophile.

    • Protocol for Grignard Reagent Formation:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Place magnesium turnings in a flask with a stir bar.

      • Add a small crystal of iodine to activate the magnesium surface.

      • Add a solution of the neopentyl halide in anhydrous diethyl ether or THF dropwise to the magnesium.

      • The reaction is typically initiated with gentle heating and then proceeds exothermically.

      • Once the magnesium has been consumed, the Grignard reagent is ready for use.

Issue 4: Are there modern catalytic methods to overcome the low reactivity of hindered alkyl halides?

Potential Cause: Classical S(_N)1 and S(_N)2 reactions have inherent limitations with sterically demanding substrates.[20][21]

Troubleshooting Steps:

  • Explore Transition-Metal Catalysis: Recent advances have shown that transition metals, such as nickel and palladium, can catalyze nucleophilic substitution reactions of hindered alkyl halides through radical-based pathways.[22][23] These methods can often accommodate a wider range of substrates and functional groups than traditional methods.[24][25][26]

  • Consider Photoredox Catalysis: Visible-light-induced catalysis has emerged as a powerful tool for forming bonds under mild conditions, and several methods have been developed for the coupling of hindered alkyl halides.[26]

Data Summary & Key Parameters

Factor Favors S(_N)1 Favors S(_N)2 Favors E1 Favors E2
Substrate Tertiary > SecondaryMethyl > Primary > SecondaryTertiary > SecondaryTertiary > Secondary > Primary
Nucleophile/Base Weakly basic, good nucleophileStrong, non-bulky nucleophileWeak baseStrong, sterically hindered base
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., DMSO, DMF)Polar Protic (e.g., H₂O, EtOH)Less critical, can be polar aprotic
Temperature Lower temperatures favor over E1Lower temperatures favor over E2Higher temperatures favorHigher temperatures favor

Visualizing Reaction Pathways

To better understand the decision-making process when troubleshooting, consider the following workflow:

Troubleshooting_Steric_Hindrance start Start: Low Reactivity of Hindered Alkyl Halide substrate_type What is the substrate type? start->substrate_type primary_secondary Primary or Secondary Halide substrate_type->primary_secondary 1°/2° tertiary Tertiary Halide substrate_type->tertiary neopentyl Neopentyl-type Halide substrate_type->neopentyl Hindered 1° sn2_optimization Optimize for SN2: - Higher Temp - Smaller Nucleophile - Polar Aprotic Solvent - Finkelstein Reaction primary_secondary->sn2_optimization sn1_vs_e1 SN1 vs. E1 Competition tertiary->sn1_vs_e1 alternative_route Consider Alternative Routes: - Grignard Formation - Transition-Metal Catalysis neopentyl->alternative_route elimination_check Is elimination a major byproduct? sn2_optimization->elimination_check favor_e2 Favor E2: - Strong, Hindered Base elimination_check->favor_e2 Yes favor_sn1 Favor SN1: - Weakly Basic Nucleophile - Polar Protic Solvent - Lower Temperature sn1_vs_e1->favor_sn1 Want Substitution sn1_vs_e1->favor_e2 Want Elimination

Caption: Troubleshooting workflow for hindered alkyl halides.

References

Technical Support Center: Post-Workup Drying of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, experience-driven approach to the critical post-workup step of drying 1-Bromo-2,4-dimethylpentane. Moving beyond a simple list of agents, we will explore the chemical principles, potential pitfalls, and best practices to ensure the integrity and purity of your final product. This document is intended for researchers and drug development professionals who require not just a protocol, but a deep understanding of the methodology.

Frequently Asked Questions (FAQs) - The Quick Guide

This section provides rapid answers to the most common queries encountered in the lab.

Q1: What is the best all-around drying agent for this compound? A: Anhydrous magnesium sulfate (MgSO₄) is highly recommended. It offers a good balance of high capacity, rapid action, and chemical inertness towards primary alkyl halides. Anhydrous sodium sulfate (Na₂SO₄) is a suitable, milder alternative, often used for pre-drying a very wet organic phase.

Q2: How do I know when my product is dry? A: Visually, the organic liquid should be completely clear and transparent ("bright"). Any cloudiness or haziness indicates the presence of suspended water droplets.[1] Additionally, when you swirl the flask, the drying agent should move freely like a powder or sand, not clump together or stick to the glass walls.

Q3: Can I use anhydrous calcium chloride (CaCl₂)? A: Yes, calcium chloride is a common and acceptable drying agent for alkyl halides.[2][3] It is cost-effective and efficient. However, be aware that it can form adducts with alcohols, amines, and some carbonyl compounds, so it's crucial that your workup has effectively removed any starting alcohol (e.g., 2,4-dimethylpentan-1-ol).

Q4: Are there any drying agents I should absolutely AVOID? A: Yes. Avoid highly reactive or basic drying agents.

  • Reactive Hydrides (CaH₂, LiAlH₄): These will reduce the alkyl bromide to an alkane.[4][5]

  • Alkali Metals (Sodium): These will react via Wurtz-type coupling or other reduction pathways.[5]

  • Strong Bases (KOH, CaO): These can promote elimination (E2) reactions, especially upon heating, leading to the formation of alkene impurities.

  • Phosphorus Pentoxide (P₂O₅): This is an aggressive and acidic drying agent, generally reserved for inert solvents like hydrocarbons, and is overkill for this application.

Q5: My product is still cloudy after adding the drying agent. What should I do? A: This means you have not added enough drying agent to remove all the water. Add more of the agent in small portions, swirling after each addition, until the liquid becomes clear and the newly added agent no longer clumps. If you have a large amount of suspended water (e.g., from a poor separation), it is better to separate the organic layer again and transfer it to a new, dry flask before adding fresh drying agent.

Technical Deep Dive
Section 1: The Chemistry of Drying & Potential Side Reactions

Proper drying is not merely a procedural step; it is essential for chemical stability. This compound, a primary alkyl halide, is susceptible to two primary side reactions if moisture or improper reagents are present.

  • Hydrolysis (Sₙ2/Sₙ1): Residual water can act as a nucleophile, slowly converting the product back to its corresponding alcohol (2,4-dimethylpentan-1-ol). While slow at room temperature, this process can accelerate with heat or if downstream reactions are sensitive to protic impurities.[6]

  • Elimination (E2): The presence of a strong base can abstract a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of 2,4-dimethylpent-1-ene.[7][8] This is a major concern when using basic drying agents.

Below is a diagram illustrating these undesirable pathways.

SideReactions cluster_main Drying Process for this compound cluster_side Potential Side Reactions Product This compound (Wet) Drying Add Drying Agent (e.g., MgSO₄) Product->Drying Intended Path Hydrolysis Hydrolysis Product (2,4-dimethylpentan-1-ol) Product->Hydrolysis H₂O (Residual) Sₙ reaction Elimination Elimination Product (2,4-dimethylpent-1-ene) Product->Elimination Strong Base E2 reaction DriedProduct This compound (Dry & Pure) Drying->DriedProduct

Caption: Undesirable side reactions during the drying of this compound.

Section 2: Selecting the Right Drying Agent

The choice of drying agent depends on the required level of dryness, cost, and chemical compatibility. The following flowchart and table provide a guide for making an informed decision.

DryingDecision start Is the organic phase visibly very wet? predry Pre-dry with anhydrous Na₂SO₄. (High capacity, low cost) start->predry Yes finaldry Final drying with anhydrous MgSO₄. (Fast, high efficiency) start->finaldry No predry->finaldry After decanting check Is the product completely clear? finaldry->check done Proceed to filtration/ decantation. check->done Yes addmore Add more MgSO₄ in portions. check->addmore No addmore->finaldry

Caption: Decision flowchart for drying this compound.

Table 1: Comparison of Suitable Drying Agents

Drying AgentChemical FormulaCapacitySpeedCostComments & Cautions
Magnesium SulfateMgSO₄HighFastLowExcellent general-purpose choice. Slightly acidic, but safe for alkyl halides. Fine powder provides a large surface area.
Sodium SulfateNa₂SO₄HighSlowLowNeutral and very gentle.[4] Ideal for pre-drying very wet solutions. Forms a granular hydrate that is easy to filter.
Calcium ChlorideCaCl₂MediumFastLowGood for alkyl halides.[2][3] Can form complexes with alcohols, so ensure starting material is removed.
Calcium SulfateCaSO₄ (Drierite®)LowVery FastMediumVery efficient but has low capacity. Best for nearly dry solvents or final polishing.
Section 3: Standard Operating Procedure (SOP) for Drying

This protocol details the use of anhydrous magnesium sulfate, the recommended agent.

Materials:

  • Wet this compound in an organic solvent (e.g., ether, dichloromethane).

  • Anhydrous magnesium sulfate (MgSO₄).

  • Clean, dry Erlenmeyer flask with a stopper or cap.

  • Filter funnel, fluted filter paper, and a clean, dry receiving flask.

Workflow Diagram:

SOP_Workflow A 1. Transfer wet organic layer to a dry flask. B 2. Add a small portion of MgSO₄ (1-2 spatula tips). A->B C 3. Stopper and swirl the flask gently. B->C D 4. Observe the agent. Does it clump? C->D D->B Yes E 5. Let stand for 10-15 minutes. D->E No F 6. Separate the dried liquid. E->F G Gravity filter through fluted filter paper. F->G For fine powders (MgSO₄) H Carefully decant the liquid. F->H For granular agents (CaCl₂) I 7. Collect the clear, dried product. G->I H->I

Caption: Step-by-step workflow for drying an organic solution.

Protocol Steps:

  • Transfer: After aqueous workup, ensure the organic layer is carefully separated and transferred into a clean, dry Erlenmeyer flask. The flask size should be such that the liquid does not fill it more than halfway, allowing for effective swirling.

  • Initial Addition: Add a small amount of anhydrous MgSO₄ (roughly 1/10th of the liquid volume).

  • Swirl and Observe: Stopper the flask and swirl gently. Observe the behavior of the drying agent. If it immediately clumps together into large aggregates, significant water is present.

  • Incremental Addition: Continue adding small portions of MgSO₄, swirling after each addition, until some of the powder remains free-flowing and does not clump. The solution should become clear.

  • Resting Period: Allow the flask to stand for at least 10-15 minutes to ensure complete water absorption.

  • Separation: To separate the dried product from the hydrated agent, either:

    • Decant: Carefully pour the liquid into a new flask, leaving the solid behind. This is faster but risks transferring some solid.

    • Gravity Filter: Place a fluted filter paper in a funnel and filter the solution into a clean, dry receiving flask. This is the most reliable method for removing all solid particles.[1]

  • Solvent Removal: The resulting clear solution is now ready for solvent removal via rotary evaporation or distillation.

Section 4: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low Product Yield 1. Product adsorbed onto the drying agent. 2. Incomplete transfer during decanting/filtration. 3. Side reactions (hydrolysis/elimination).1. After filtration, rinse the drying agent with a small amount of fresh, dry solvent and combine the filtrates. 2. Ensure all glassware is properly rinsed. 3. Re-evaluate the workup and drying conditions. Avoid heat and incompatible agents.
Product is Oily/Cloudy After Solvent Removal The product was not completely dry before solvent removal.Redissolve the product in a small amount of a suitable dry solvent (e.g., diethyl ether) and repeat the drying procedure (Steps 4-6).
Evidence of Alkene Impurity in NMR/GC-MS Elimination reaction occurred due to the use of a basic drying agent or excessive heat during workup/drying.Use a neutral drying agent like Na₂SO₄ or MgSO₄. Ensure all workup and drying steps are performed at or below room temperature. The alkene may be separable by column chromatography.

References

Technical Support Center: Navigating the Challenges of Grignard Reagent Formation with Branched Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of Grignard reagents from sterically hindered branched alkyl and aryl halides. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental hurdles and ensure the success of your syntheses.

The Unique Challenge of Branched Halides

The formation of Grignard reagents, while a cornerstone of organic synthesis, presents significant challenges when employing branched halides (e.g., secondary, tertiary, and neopentyl systems). The steric bulk inherent in these substrates can impede the crucial insertion of magnesium into the carbon-halogen bond, leading to sluggish or failed reactions.[1] Furthermore, competing side reactions, such as elimination and Wurtz coupling, are often more pronounced with these substrates, resulting in diminished yields of the desired organometallic reagent.[1] This guide will dissect these issues and provide field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the formation of Grignard reagents from branched halides.

Q1: My Grignard reaction with a branched alkyl halide (e.g., t-butyl chloride, isopropyl bromide) is failing to initiate. What are the primary causes and how can I get it started?

A1: Failure to initiate is the most common hurdle. The primary reason is the steric hindrance around the carbon-halogen bond, which slows down the reaction with the magnesium surface.[1] Additionally, a passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1][2]

Troubleshooting Steps:

  • Magnesium Activation: This is the most critical step. The MgO layer must be removed to expose a fresh, reactive magnesium surface.[1] Several methods can be employed, as detailed in the protocol section below. Common activators include iodine, 1,2-dibromoethane, and methyl iodide.[2][3] The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation.[3]

  • Rigorous Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[4] All glassware must be meticulously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).[5] Anhydrous solvents are essential.[4]

  • Choice of Halide: The reactivity of the carbon-halogen bond follows the trend I > Br > Cl.[1] If you are using a less reactive chloride, switching to the corresponding bromide or iodide can significantly facilitate initiation.[1]

  • Mechanical Agitation: In some cases, crushing the magnesium pieces in situ with a glass rod can help break the oxide layer and initiate the reaction.[3] Sonication is another effective mechanical method to activate the magnesium surface.[6]

Q2: The reaction initiated, but my yield of the Grignard reagent is low. What side reactions are likely occurring and how can I minimize them?

A2: Low yields with branched halides are often due to competing side reactions that consume the starting material and the formed Grignard reagent. The two primary culprits are Wurtz coupling and elimination (E2).[1]

  • Wurtz Coupling: The newly formed Grignard reagent (R-MgX) can react with the starting alkyl halide (R-X) to form a dimer (R-R).[7][8] This is particularly problematic with high local concentrations of the alkyl halide.

  • Elimination (E2): Branched Grignard reagents are strong bases and can promote the elimination of HX from the starting alkyl halide, leading to the formation of an alkene.[9]

Strategies to Improve Yield:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension.[1] This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of Wurtz coupling.[8]

  • Temperature Control: While some initial heating may be necessary for initiation, maintaining a moderate reaction temperature can favor Grignard formation over elimination.[1] The reaction is exothermic, so external cooling may be required.[8]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides due to its superior solvating ability.[1][10] However, for certain substrates like benzylic halides, THF can promote Wurtz coupling more than diethyl ether.[8]

Q3: My reaction mixture turned dark brown or black. Is this a sign of failure?

A3: While a gray, cloudy appearance is normal, a very dark brown or black color can indicate decomposition or the formation of finely divided metal from side reactions, such as Wurtz coupling.[11] Impurities in the magnesium or the organic halide can also catalyze decomposition.[11] While it doesn't always signify complete failure, it often correlates with lower yields. Improving temperature control and ensuring the purity of your reagents can help mitigate this.

Q4: Are there alternatives if Grignard formation with my highly branched halide is consistently failing?

A4: Yes, for particularly challenging substrates, alternative organometallic reagents or synthetic strategies may be more effective.

  • Organolithium Reagents: These can sometimes be prepared from alkyl halides and lithium metal under conditions where Grignard formation is difficult.[1]

  • Highly Reactive Magnesium (Rieke Magnesium): This specially prepared, highly reactive form of magnesium can be used to form Grignard reagents from unreactive halides.[12][13]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern methods, such as nickel-catalyzed cross-coupling, have proven effective for forming C-C bonds with substrates like neopentyl halides, which are notoriously difficult for traditional Grignard reactions.[14]

Data Summary: Key Parameters and Their Impact

The success of a Grignard reaction with a branched halide is highly dependent on a careful balance of reaction parameters.

ParameterRecommendation for Branched HalidesRationale
Halide I > Br > ClC-I and C-Br bonds are weaker and more easily cleaved by magnesium.[1]
Solvent THF is generally preferred over diethyl ether.THF has better solvating power, which stabilizes the Grignard reagent.[10]
Temperature Gentle heating for initiation, then maintain at a moderate temperature.Balances the need for activation energy with the suppression of side reactions like elimination.[1]
Addition Rate Slow, dropwise addition of the halide.Minimizes local concentrations of the alkyl halide, reducing Wurtz coupling.[8]
Magnesium High-purity turnings; chemical or mechanical activation is crucial.Removes the passivating MgO layer to expose the reactive metal surface.[2]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competing chemical pathways and a logical workflow for addressing common issues.

G cluster_0 Starting Materials cluster_1 Reaction Pathways R-X Branched Alkyl Halide RMgX Desired Grignard Reagent R-X->RMgX + Mg Wurtz Wurtz Coupling (R-R) R-X->Wurtz + RMgX Elimination Elimination (Alkene) R-X->Elimination + RMgX (as base) Mg Magnesium (Activated)

Caption: Competing reaction pathways in Grignard synthesis.

T Start Reaction Fails to Initiate? ActivateMg Activate Magnesium (Iodine, DIBAL-H, etc.) Start->ActivateMg Yes LowYield Low Yield Observed? Start->LowYield No CheckAnhydrous Ensure Rigorous Anhydrous Conditions ActivateMg->CheckAnhydrous SwitchHalide Consider Switching to Bromide or Iodide CheckAnhydrous->SwitchHalide SwitchHalide->LowYield SlowAddition Slow Down Halide Addition LowYield->SlowAddition Yes Success Successful Grignard Formation LowYield->Success No ControlTemp Control Reaction Temperature SlowAddition->ControlTemp OptimizeSolvent Optimize Solvent (e.g., THF) ControlTemp->OptimizeSolvent OptimizeSolvent->Success

References

Technical Support Center: Emulsion Formation During Extraction of Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsion-related challenges during the liquid-liquid extraction of alkyl halides. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion in the context of my extraction?

A1: An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution. Instead of separating into two distinct layers, one liquid becomes dispersed in the other as microscopic or submicroscopic droplets.[1][2] This often appears as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult or impossible.[3] The formation of a stable emulsion can hinder the effective extraction of your target alkyl halide and lead to lower yields and purity.[4][5]

Q2: Why do emulsions form specifically during the extraction of my alkyl halide?

A2: Emulsion formation is often triggered by the vigorous mixing or shaking of the two immiscible liquid phases during extraction.[2][6] While necessary for maximizing the surface area for extraction, this high energy input can break down the liquids into fine droplets. The stability of these emulsions is often exacerbated by the presence of naturally occurring or synthetically introduced surface-active agents (surfactants).[4] These molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, allowing them to accumulate at the interface between the aqueous and organic layers, thereby preventing the droplets from coalescing.[2][7] In biological or complex sample matrices, components like phospholipids, free fatty acids, and proteins can act as these emulsifying agents.[4]

Q3: Are there any general preventative measures I can take before I even start my extraction?

A3: Absolutely. Prevention is always preferable to treatment.[2][4] Consider these preliminary steps:

  • Gentle Mixing: Instead of vigorous shaking, opt for gentle swirling or multiple inversions of your separatory funnel. This reduces the mechanical energy that can lead to emulsion formation while still allowing for adequate interfacial contact for extraction.[4]

  • Solvent Selection: The choice of your organic solvent is crucial. Solvents that have a significant density difference from the aqueous phase and high interfacial tension are less prone to forming stable emulsions.[8]

  • Pre-emptive "Salting Out": If you anticipate working with a sample matrix known to cause emulsions (e.g., high-fat content), consider adding a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer before adding your organic solvent.[1][4][9] This increases the ionic strength of the aqueous phase, which can destabilize potential emulsions.[2][9]

Troubleshooting Guide: I've Formed an Emulsion, Now What?

Encountering a stubborn emulsion can be a significant bottleneck in your workflow. This section provides a systematic approach to breaking emulsions, starting with the least invasive methods.

Initial Troubleshooting Steps

Q4: I have a visible emulsion layer. What is the first and simplest thing I should try?

A4: The first course of action is patience. Often, allowing the separatory funnel to stand undisturbed for a period, ranging from a few minutes to an hour, can lead to the spontaneous separation of the layers.[3][10] Gentle tapping on the side of the separatory funnel or slowly stirring the emulsion with a glass rod can sometimes encourage the droplets to coalesce.[3][10][11]

Chemical Intervention Strategies

If time and gentle agitation do not resolve the emulsion, chemical additives can be employed. The principle here is to alter the properties of one of the liquid phases to destabilize the emulsion.

Q5: I've heard adding salt can break an emulsion. How does this work and what is the protocol?

A5: This technique, known as "salting out," is highly effective. The addition of an inorganic salt, most commonly a saturated solution of sodium chloride (brine), increases the ionic strength of the aqueous layer.[2][4][9] This has two primary effects: it decreases the solubility of the organic solvent in the aqueous layer and increases the density of the aqueous phase, both of which promote phase separation.[9][12] The salt ions also disrupt the stabilizing effects of any surfactant-like molecules at the interface.[2]

Protocol for Salting Out:

  • Add a small volume of saturated brine to the separatory funnel.

  • Gently swirl the funnel to mix the brine with the aqueous layer. Avoid vigorous shaking to prevent reforming the emulsion.

  • Allow the funnel to stand and observe for phase separation.

  • If necessary, add more brine portion-wise until the emulsion breaks.

Salt Typical Application Mechanism of Action
Sodium Chloride (NaCl) General-purpose, readily available.Increases ionic strength, dehydrates the organic phase.[2][3][10]
Sodium Sulfate (Na₂SO₄) Effective for drying the organic layer simultaneously.Strong dehydrating agent, also increases ionic strength.[3][10]
Potassium Pyrophosphate (K₄P₂O₇) A very effective, though less common, alternative.Significantly increases ionic strength.[3][10]

Q6: Can changing the pH of the aqueous layer help break the emulsion?

A6: Yes, adjusting the pH can be a powerful tool, especially if the emulsion is stabilized by acidic or basic compounds.[3][10][13] By changing the pH, you can alter the charge of these stabilizing molecules, reducing their surfactant properties.[3][10] For example, acidifying the aqueous solution with a dilute acid (e.g., HCl or H₂SO₄) will protonate basic emulsifiers, while adding a dilute base (e.g., NaOH) will deprotonate acidic emulsifiers, in either case making them more soluble in the aqueous phase and disrupting the emulsion.[14][15]

Protocol for pH Adjustment:

  • Carefully add a few drops of a dilute acid or base to the separatory funnel.

  • Gently swirl to mix.

  • Observe for any changes in the emulsion layer.

  • Continue to add the acid or base dropwise until the emulsion breaks. Be mindful of any potential reactions with your target alkyl halide.

Physical and Mechanical Methods

When chemical methods are undesirable or ineffective, physical methods can be employed to force the separation of the emulsified layers.

Q7: My lab has a centrifuge. Can this be used to break an emulsion?

A7: Centrifugation is often the most effective physical method for breaking a stable emulsion.[3][10][16] The application of high centrifugal force accelerates the separation of the two phases based on their density differences.[16][17][18]

Protocol for Centrifugation:

  • Transfer the emulsion to suitable centrifuge tubes.

  • Ensure the centrifuge is properly balanced.

  • Centrifuge the tubes for a period of 5-10 minutes at a moderate speed.

  • Carefully remove the tubes and observe the separation of the layers.

Q8: Are there any other physical methods I can try?

A8: Several other physical techniques can be attempted:

  • Filtration: Passing the emulsion through a bed of glass wool or Celite® can sometimes physically disrupt the droplets and promote coalescence.[2][19]

  • Heating or Cooling: Gently warming the emulsion can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, which may lead to coalescence.[13][17] Conversely, cooling or even freezing the mixture can also sometimes break the emulsion by forming ice crystals that disrupt the droplet interfaces.[20][13]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide localized energy to disrupt the emulsion without vigorous shaking.[3][10]

Advanced Strategies and Prevention

Q9: I consistently get emulsions with a particular sample type. Are there any advanced extraction techniques I can use to avoid this issue altogether?

A9: If emulsions are a persistent problem, you may want to consider alternative extraction methods that are less prone to their formation. Solid-Phase Extraction (SPE) is an excellent alternative to liquid-liquid extraction.[2] In SPE, the analytes are partitioned between a solid sorbent and a liquid phase, which eliminates the vigorous mixing of two immiscible liquids and thus the primary cause of emulsion formation.[2][4]

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for addressing emulsion formation during the extraction of alkyl halides.

Emulsion_Troubleshooting start Emulsion Formed patience Wait & Gentle Agitation (e.g., swirling, tapping) start->patience resolved1 Emulsion Broken patience->resolved1 Successful chemical Chemical Intervention patience->chemical Unsuccessful salting_out Add Saturated Brine (Salting Out) chemical->salting_out ph_adjust Adjust pH (Dilute Acid/Base) chemical->ph_adjust resolved2 Emulsion Broken salting_out->resolved2 Successful physical Physical/Mechanical Methods salting_out->physical Unsuccessful ph_adjust->resolved2 Successful ph_adjust->physical Unsuccessful centrifuge Centrifugation physical->centrifuge filter Filtration (Glass Wool/Celite) physical->filter thermal Heating/Cooling physical->thermal resolved3 Emulsion Broken centrifuge->resolved3 Successful spe Consider Alternative Method (e.g., Solid-Phase Extraction) centrifuge->spe Unsuccessful filter->resolved3 Successful filter->spe Unsuccessful thermal->resolved3 Successful thermal->spe Unsuccessful

Caption: Troubleshooting workflow for emulsion resolution.

References

Technical Support Center: Synthesis of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-bromo-2,4-dimethylpentane. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on scaling up this synthesis. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind protocol choices, troubleshoot common experimental hurdles, and answer frequently asked questions encountered in the field.

Introduction: Strategic Synthesis of a Branched Alkyl Halide

This compound (C₇H₁₅Br) is a valuable alkylating agent and intermediate in organic synthesis.[1] Its branched structure presents unique challenges and considerations during synthesis, particularly concerning reaction mechanism and potential side products. The most direct and scalable approach begins with the corresponding primary alcohol, 2,4-dimethylpentan-1-ol, to mitigate the risk of carbocation rearrangements that plague syntheses starting from other isomers.[2]

This guide will focus on the robust and widely-used method of converting 2,4-dimethylpentan-1-ol to the target bromide using a hydrobromic acid/sulfuric acid system. This method is not only effective but also relies on common, cost-effective reagents suitable for scale-up.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound in a direct question-and-answer format.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors throughout the experimental workflow.

  • Incomplete Reaction: The conversion of a primary alcohol to an alkyl bromide is an equilibrium process.[3] Insufficient heating (reflux time or temperature) can prevent the reaction from reaching completion. Ensure vigorous reflux is maintained for the recommended duration. On a larger scale, inefficient stirring can lead to poor mixing and localized temperature gradients, hindering the reaction.

  • Loss During Workup: Physical loss of product during aqueous washes and phase separations is a frequent culprit.

    • Emulsion Formation: Vigorous shaking of the separatory funnel can create emulsions, trapping the product. Use gentle, swirling inversions to mix phases. If an emulsion forms, adding a small amount of brine can help break it.

    • Incomplete Extraction: If you are using an extraction step, ensure you perform multiple extractions with the organic solvent to maximize product recovery from the aqueous phase.

  • Side Reactions: The primary competing side reaction is elimination (dehydration) of the alcohol to form 2,4-dimethyl-1-pentene, especially at excessively high temperatures.[4] Careful temperature control during the addition of sulfuric acid and subsequent reflux is critical.

Question 2: GC/MS analysis of my product shows multiple isomers. Why did this happen and how can I prevent it?

Answer: The presence of isomeric bromides is a classic sign of carbocation rearrangement. While the use of a primary alcohol like 2,4-dimethylpentan-1-ol is intended to prevent this, contamination of the starting material with isomeric secondary or tertiary alcohols could lead to this issue. The reaction of secondary or tertiary alcohols with HBr proceeds via an Sₙ1 mechanism, which involves a carbocation intermediate.[2] This intermediate can rearrange via hydride or alkyl shifts to form a more stable carbocation before being trapped by the bromide ion.[2]

  • Preventative Measures:

    • Verify Starting Material Purity: Always confirm the purity of your 2,4-dimethylpentan-1-ol starting material by GC or NMR before beginning the synthesis.

    • Alternative Reagents: If rearrangements are unavoidable due to the starting material, consider switching to a reagent system that favors an Sₙ2 pathway, which does not involve a carbocation intermediate. Phosphorus tribromide (PBr₃) is an excellent alternative for converting primary alcohols to alkyl bromides with high fidelity and no rearrangement.[5]

Question 3: The reaction mixture turned dark brown or black during reflux. Is this normal?

Answer: Significant darkening or charring is indicative of decomposition and oxidation, which is not ideal. This is typically caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at elevated temperatures.[4]

  • Probable Cause: The concentration of sulfuric acid is too high, or the local temperature became excessive during its addition or during heating.

  • Solution:

    • Add the concentrated sulfuric acid to the alcohol/HBr mixture slowly and incrementally, with efficient stirring and external cooling (e.g., an ice bath).

    • Ensure the final reflux temperature does not significantly exceed the boiling point of the reaction mixture. Use a heating mantle with a temperature controller for precise heat management.

Question 4: I am having difficulty separating my product from impurities via distillation.

Answer: This issue typically arises when the boiling points of your desired product and a significant impurity are very close.[5] For example, if an elimination side reaction occurred, the resulting 2,4-dimethyl-1-pentene has a much lower boiling point and should be easily separable. However, if a rearranged isomeric bromide was formed, its boiling point could be very close to that of this compound.

  • Solution: Fractional Distillation. A simple distillation setup may not have enough theoretical plates to separate components with close boiling points. Use a fractional distillation apparatus equipped with a high-efficiency column, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge), to achieve a better separation.[5] Monitor the head temperature closely and collect the fraction that distills at the literature boiling point of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for converting 2,4-dimethylpentan-1-ol to this compound with HBr?

A1: Because 2,4-dimethylpentan-1-ol is a primary alcohol, the reaction proceeds through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism .[2][6] The process involves two main steps:

  • Protonation of the Alcohol: The oxygen atom of the hydroxyl group is protonated by the strong acid (HBr/H₂SO₄). This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (H₂O).[2]

  • Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon atom bearing the -OH₂⁺ group from the backside. This displaces the water molecule in a single, concerted step, leading to the formation of the C-Br bond with an inversion of configuration (though this is not stereochemically relevant here as the carbon is not a chiral center).

SN2_Mechanism

Q2: What is the specific role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid serves two critical functions. First, it acts as a strong dehydrating agent. By consuming the water produced during the reaction, it shifts the equilibrium to favor the formation of the alkyl bromide product according to Le Châtelier's principle.[3] Second, if you are generating HBr in situ from a salt like sodium bromide (NaBr), sulfuric acid provides the proton needed to produce the hydrogen bromide.[4]

Q3: What are the primary safety hazards to consider when scaling up this synthesis?

A3: Scaling up introduces significant safety challenges that must be managed with rigorous protocols.

  • Corrosive Reagents: Both concentrated sulfuric acid and hydrobromic acid are extremely corrosive and can cause severe chemical burns to the skin and eyes.[7][8] Hydrogen bromide gas is also highly toxic if inhaled.[9][10]

  • Exothermic Mixing: The addition of concentrated sulfuric acid to other liquids, particularly water or alcohols, is highly exothermic and can cause boiling and splashing.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[7][11]

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[11]

  • Emergency Preparedness: An emergency eyewash and shower station must be immediately accessible. Have an appropriate neutralizer for acid spills (e.g., sodium bicarbonate) readily available.

Q4: How can I effectively monitor the reaction's progress?

A4: The most reliable methods for monitoring this reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Spot a co-spot of your starting alcohol and the reaction mixture on a silica gel plate. The alkyl bromide product is much less polar than the starting alcohol and will have a significantly higher Rf value. The disappearance of the alcohol spot indicates the reaction is nearing completion.

  • GC: Withdraw a small aliquot from the reaction, quench it in water, extract with a small amount of a solvent like diethyl ether, and inject it into a GC. This will give you a quantitative ratio of starting material to product.

Data & Protocols

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2,4-Dimethylpentan-1-ol116.20166-1680.817
This compound179.10168-1701.164
Sulfuric Acid (98%)98.083371.84
Hydrobromic Acid (48%)80.91122-1261.49

Table 2: Example Reagent Stoichiometry for Laboratory Scale-Up

ReagentMolesAmount (Lab Scale)Amount (Pilot Scale)Molar Eq.
2,4-Dimethylpentan-1-ol1.0116.2 g (142.2 mL)11.62 kg1.0
Hydrobromic Acid (48% aq.)1.2202.3 g (135.7 mL)20.23 kg1.2
Sulfuric Acid (conc.)1.2117.7 g (64.0 mL)11.77 kg1.2
Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for converting primary alcohols to alkyl bromides.[3]

Materials:

  • 2,4-dimethylpentan-1-ol

  • 48% aqueous hydrobromic acid

  • Concentrated (98%) sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, addition funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser in a chemical fume hood. Ensure the condenser has a proper water supply.

  • Reagent Charging: To the flask, add 2,4-dimethylpentan-1-ol (1.0 eq) and 48% hydrobromic acid (1.2 eq). Begin stirring and cool the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.2 eq) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 20°C during the addition to prevent excessive heat generation and side reactions.

  • Reaction: After the addition is complete, remove the ice bath. Heat the mixture to a gentle reflux using a heating mantle and continue to stir vigorously for 2-3 hours. The reaction mixture will separate into two layers.

  • Workup - Isolation: Cool the mixture to room temperature. Transfer the entire contents to a separatory funnel. The lower layer is the crude alkyl bromide. Separate the layers and retain the organic (lower) layer.

  • Workup - Washing:

    • Wash the crude product with an equal volume of cold water to remove residual acid.

    • Next, wash carefully with 5% sodium bicarbonate solution until the evolution of CO₂ ceases. This neutralizes any remaining acid.

    • Finally, wash with brine to help break any emulsions and remove excess water.

  • Drying: Transfer the washed organic layer to a clean flask and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 168-170°C.

Workflow

TroubleshootingTree

References

Validation & Comparative

A Guide to the ¹H NMR Spectrum of 1-Bromo-2,4-dimethylpentane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of organic compounds. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of NMR spectra is paramount for confirming structures and ensuring purity. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-bromo-2,4-dimethylpentane, a halogenated alkane, through a comparative lens. By juxtaposing its predicted spectral features with those of structurally related molecules, we will dissect the nuanced effects of atomic substitution and stereochemistry on proton chemical environments.

Deciphering the Structure: An Introduction to this compound

This compound (C₇H₁₅Br) is a primary alkyl halide with a branched carbon skeleton.[1][2] The presence of a bromine atom, an electronegative substituent, and a chiral center at the C2 position are key structural features that will profoundly influence its ¹H NMR spectrum. Understanding these influences is crucial for accurate spectral interpretation.

The Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

Key Structural Features and Their Predicted ¹H NMR Signatures:

  • Protons on C1 (CH₂Br): These two protons are adjacent to the electron-withdrawing bromine atom, which will cause a significant downfield shift in their resonance frequency. Protons on carbons bonded to halogens typically appear in the range of 2.5-4.0 ppm.[3][4] Furthermore, the C2 carbon is a chiral center, rendering the two C1 protons diastereotopic.[5][6][7] This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and will be split by the proton on C2. Therefore, we predict two distinct signals for these protons, each appearing as a doublet of doublets (dd).

  • Proton on C2 (CH): This methine proton is adjacent to the bromine-bearing carbon and will experience a moderate downfield shift. It is coupled to the two diastereotopic protons on C1 and the two protons on C3, leading to a complex multiplet.

  • Protons on C3 (CH₂): Similar to the C1 protons, the two protons on C3 are adjacent to a chiral center (C2) and are therefore diastereotopic. They will exhibit distinct chemical shifts and will be split by the proton on C2 and the proton on C4, resulting in complex multiplets.

  • Proton on C4 (CH): This methine proton is further from the bromine and will have a chemical shift typical for a tertiary alkyl proton, likely around 1.4-1.8 ppm.[4] It will be split by the protons on C3 and the six protons of the two methyl groups at C4, resulting in a multiplet.

  • Methyl Protons at C4 (2 x CH₃): These two methyl groups are attached to the same carbon (C4) and are chemically equivalent. They will appear as a single signal, likely a doublet due to coupling with the C4 proton.

  • Methyl Protons at C2 (CH₃): This methyl group is attached to the chiral center at C2. It will appear as a doublet due to coupling with the C2 proton.

Below is a visual representation of the structure and the different proton environments.

Structure of this compound with proton labels.

Comparative Analysis: Unveiling Substituent Effects

To better understand the predicted spectrum of this compound, it is instructive to compare it with the known spectra of its parent alkane, 2,4-dimethylpentane, and a simpler primary alkyl halide, 1-bromopentane.

2,4-Dimethylpentane: The Alkane Backbone

The ¹H NMR spectrum of 2,4-dimethylpentane is relatively simple, with all signals appearing in the upfield region (typically below 1.7 ppm), characteristic of saturated hydrocarbons.[8][9][10] The spectrum shows three distinct signals corresponding to the three different proton environments in the molecule.[8]

1-Bromopentane: The Influence of Bromine

In contrast to an alkane, the ¹H NMR spectrum of 1-bromopentane shows a significant downfield shift for the protons on the carbon directly attached to the bromine atom (C1).[11][12][13][14] This deshielding effect is a direct consequence of the electronegativity of the bromine atom.[15] The effect diminishes with increasing distance from the halogen.

Data Summary: A Comparative Table

The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data for 2,4-dimethylpentane and 1-bromopentane.

CompoundProton EnvironmentPredicted/Observed Chemical Shift (δ, ppm)Predicted/Observed Multiplicity
This compound -CH₂Br (C1) ~3.4 - 3.6Doublet of doublets (dd)
-CH- (C2) ~1.8 - 2.0Multiplet
-CH₂- (C3) ~1.2 - 1.5Multiplet
-CH- (C4) ~1.6 - 1.8Multiplet
-CH₃ (at C4) ~0.9Doublet
-CH₃ (at C2) ~1.0Doublet
2,4-Dimethylpentane -CH₃ (terminal)~0.8-0.9Doublet
-CH₂-~1.1-1.2Triplet
-CH-~1.5-1.6Multiplet
1-Bromopentane -CH₂Br~3.4Triplet
-CH₂- (adjacent to CH₂Br)~1.8-1.9Quintet
-CH₂- (other)~1.3-1.5Multiplet
-CH₃~0.9Triplet

Note: Predicted values are estimates based on established chemical shift correlations. Actual experimental values may vary.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for a compound like this compound, the following experimental workflow should be followed.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the NMR tube into the spectrometer. E Lock onto the deuterium signal of the solvent and shim the magnetic field. D->E F Set acquisition parameters (e.g., pulse sequence, number of scans, spectral width). E->F G Acquire the Free Induction Decay (FID). F->G H Apply Fourier Transform to the FID. I Phase correct the spectrum. H->I J Calibrate the chemical shift scale using the TMS signal (0 ppm). I->J K Integrate the signals. J->K

Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The predicted ¹H NMR spectrum of this compound offers a rich tapestry of structural information, showcasing the powerful diagnostic capabilities of this technique. The downfield shift induced by the bromine atom and the complex splitting patterns arising from the presence of a chiral center and diastereotopic protons provide a unique spectral fingerprint for this molecule. By comparing this predicted spectrum with those of simpler, related compounds, we gain a deeper appreciation for the subtle interplay of electronic and stereochemical effects that govern proton nuclear magnetic resonance. This guide provides a foundational framework for researchers and scientists to interpret and predict the ¹H NMR spectra of complex organic molecules, a critical skill in the pursuit of chemical discovery and innovation.

References

A Senior Scientist's Guide to 13C NMR Analysis: Deconstructing 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, mastering spectroscopic techniques is fundamental to unraveling molecular structures. Among these, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-bromo-2,4-dimethylpentane, offering a comparative approach to illustrate the subtle yet significant effects of molecular structure on spectral output.

The Foundational Principles of 13C NMR Spectroscopy

Unlike its counterpart, 1H NMR, 13C NMR spectroscopy observes the magnetic properties of the 13C isotope, which has a natural abundance of only about 1.1%.[1][2] This low abundance, coupled with the smaller gyromagnetic ratio of the 13C nucleus, results in a technique that is inherently less sensitive than 1H NMR. However, the significantly wider range of chemical shifts in 13C NMR, typically spanning 0 to 220 ppm, minimizes signal overlap and often allows for the resolution of every unique carbon atom in a molecule.[1][3]

The chemical shift of a 13C nucleus is profoundly influenced by its local electronic environment. Electronegative substituents, such as halogens, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the nucleus, shifting the signal to a lower chemical shift (upfield). The hybridization of the carbon atom (sp³, sp², sp) and steric effects also play crucial roles in determining the final chemical shift.

Analysis of this compound: A Predicted Spectrum

Due to the absence of a readily available experimental spectrum in public databases, we will utilize predictive models and comparative data from analogous structures to analyze the 13C NMR spectrum of this compound.

Molecular Structure and Symmetry:

First, let's examine the structure of this compound to determine the number of unique carbon environments.

A diagram illustrating the carbon numbering in this compound.

The molecule lacks any element of symmetry that would render any carbon atoms chemically equivalent. Therefore, we expect to see seven distinct signals in the 13C NMR spectrum, one for each carbon atom.

Predicted Chemical Shifts:

By analyzing the structural features and comparing with known data for similar compounds, we can predict the approximate chemical shifts for each carbon in this compound.

CarbonPredicted Chemical Shift (ppm)Rationale
C1~35-45Attached to the electronegative bromine atom (α-effect).
C2~35-45Branched carbon adjacent to the CH₂Br group.
C3~40-50Methylene carbon in the backbone.
C4~25-35Branched carbon with two methyl groups.
C5~20-30Methyl group attached to a branched carbon.
C2-Me~15-25Methyl group on a branched carbon.
C4-Me~20-30Two equivalent methyl groups on a branched carbon.

Comparative Analysis: The Impact of Substitution

To truly understand the spectral features of this compound, a comparison with structurally related molecules is indispensable.

1. The Parent Alkane: 2,4-Dimethylpentane

The 13C NMR spectrum of 2,4-dimethylpentane provides a baseline for the carbon skeleton. Due to its symmetry, it exhibits only three signals.[4]

Carbon in 2,4-DimethylpentaneExperimental Chemical Shift (ppm)[4]
C1, C5, and methyls on C2, C422.5
C2, C425.1
C342.6

Comparison Insights:

  • Downfield Shift of C1: The most dramatic effect of introducing the bromine atom is the significant downfield shift of C1 in this compound compared to the terminal methyls in 2,4-dimethylpentane. This is a direct consequence of the inductive effect of the electronegative bromine atom.

  • Effect on C2 (β-effect): The chemical shift of C2 is also expected to be shifted downfield compared to the corresponding carbon in the parent alkane due to the β-effect of the bromine.

  • Minimal Impact on Distant Carbons: The influence of the bromine atom diminishes with distance. The chemical shifts of C4, C5, and the methyl groups on C4 are expected to be more similar to those in 2,4-dimethylpentane.

2. Isomeric Bromoalkanes: The Position Matters

Comparing this compound with its isomers, such as 2-bromo-2,4-dimethylpentane, would highlight the importance of the substituent's position. In 2-bromo-2,4-dimethylpentane, the bromine would be attached to a tertiary carbon, leading to an even greater downfield shift for that carbon.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire a 13C NMR spectrum, the following protocol outlines the key steps.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the sample (e.g., this compound).
  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar compounds.[5]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[3][5]

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity.
  • Set the appropriate acquisition parameters, including:
  • Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay.
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative 13C NMR.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
  • Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio (via the Nuclear Overhauser Effect), broadband proton decoupling is employed. This removes the C-H coupling, resulting in a spectrum with single lines for each unique carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
  • Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not directly proportional to the number of carbons).

Visualizing the Logic: From Structure to Spectrum

The following workflow illustrates the logical process of analyzing a 13C NMR spectrum.

experimental_workflow cluster_structure Molecular Structure Analysis cluster_prediction Spectral Prediction cluster_acquisition Experimental Acquisition cluster_analysis Spectral Interpretation A Determine Molecular Formula B Identify Symmetry Elements A->B C Predict Number of Unique Carbons B->C D Analyze Inductive/Resonance Effects C->D J Assign Peaks to Carbons C->J F Predict Approximate Chemical Shifts D->F E Compare with Similar Compounds E->F F->J G Sample Preparation H NMR Data Acquisition G->H I Data Processing H->I I->J K Confirm Structure J->K

A flowchart of the 13C NMR analysis workflow.

Conclusion

The analysis of the 13C NMR spectrum of this compound, even through predictive and comparative means, underscores the power of this technique in organic structure elucidation. By understanding the fundamental principles of chemical shifts and the influence of substituents, researchers can confidently assign spectral peaks to their corresponding carbon atoms. Comparing the predicted spectrum with that of the parent alkane and other isomers provides a deeper insight into the structure-property relationships that govern NMR spectroscopy. This guide serves as a practical framework for scientists to approach the analysis of 13C NMR spectra with a logical and scientifically rigorous methodology.

References

A Senior Application Scientist's Guide to GC-MS Analysis of 1-Bromo-2,4-dimethylpentane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Objective Comparison of Substitution vs. Elimination Pathways

Introduction

In the field of organic synthesis and drug development, the precise characterization of reaction products is paramount. The reaction of alkyl halides serves as a foundational concept, often yielding a mixture of substitution and elimination products. The regiochemical and stereochemical outcome is dictated by a delicate balance of factors, including the structure of the substrate, the nature of the nucleophile or base, and the solvent system employed.

This guide focuses on 1-bromo-2,4-dimethylpentane, a primary alkyl halide with significant steric hindrance at the β-position. This unique structure presents a compelling case study for the competition between bimolecular substitution (Sₙ2) and bimolecular elimination (E2) pathways. While primary halides typically favor Sₙ2 reactions, the steric bulk in this molecule can significantly influence the reaction's course, making analytical distinction of the products essential.[1][2]

We will explore how different reaction conditions can selectively favor either substitution or elimination, and we will provide a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the definitive analysis and comparison of the resulting product mixtures.

Theoretical Framework: The Sₙ2 vs. E2 Dichotomy

The reactivity of an alkyl halide is primarily a contest between nucleophilic attack at an electrophilic carbon (substitution) and base-induced proton abstraction from a β-carbon (elimination).

  • The Sₙ2 Pathway: This is a single, concerted step where a nucleophile attacks the carbon atom bearing the leaving group (the α-carbon) from the backside. For this to occur efficiently, the nucleophile must have unobstructed access to the α-carbon.[3] Steric hindrance around this site, as seen in this compound, can dramatically slow the rate of Sₙ2 reactions.

  • The E2 Pathway: This is also a concerted, single-step reaction. However, the base abstracts a proton from a carbon adjacent to the α-carbon (a β-carbon). This initiates a cascade of electron movement, forming a double bond and ejecting the leaving group. The E2 mechanism is highly sensitive to the steric bulk of the attacking base. Large, sterically hindered bases are poor nucleophiles but effective bases, as they can more easily access a peripheral β-proton than a crowded α-carbon.[4][5]

For this compound, the choice between Sₙ2 and E2 is not straightforward. Its primary nature suggests Sₙ2, but the bulky isobutyl group adjacent to the CH₂Br moiety hinders backside attack. This makes the E2 pathway a highly competitive alternative, especially when a strong, sterically hindered base is used.[1][2]

Visualizing the Competing Reaction Pathways

The following diagram illustrates the two competing mechanisms for this compound when reacting with a species that can act as both a nucleophile and a base (Nu:/B:-).

G cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactant This compound + Base/Nucleophile (B:-) SN2_TS SN2 Transition State (Hindered Backside Attack) Reactant->SN2_TS Good Nucleophile Weakly Basic E2_TS E2 Transition State (β-Proton Abstraction) Reactant->E2_TS Strong, Sterically Hindered Base SN2_Product Substitution Product (e.g., 2,4-Dimethyl-1-pentanol) SN2_TS->SN2_Product E2_Product Elimination Product (2,4-Dimethyl-1-pentene) E2_TS->E2_Product

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Experimental Design: A Comparative Study

To objectively compare these pathways, we propose two distinct reactions designed to selectively favor one outcome over the other.

  • Reaction A: Favoring Substitution (Sₙ2)

    • Base/Nucleophile: Sodium Hydroxide (NaOH). A strong nucleophile that is not exceptionally bulky.

    • Solvent: Dimethylformamide (DMF). A polar aprotic solvent, which enhances the nucleophilicity of anions and favors Sₙ2 reactions.

    • Expected Major Product: 2,4-dimethyl-1-pentanol.

  • Reaction B: Favoring Elimination (E2)

    • Base/Nucleophile: Potassium tert-butoxide (KOt-Bu). A strong, sterically hindered base that is a poor nucleophile.[2][5]

    • Solvent: tert-Butanol. The conjugate acid of the base, which minimizes competing substitution.

    • Expected Major Product: 2,4-dimethyl-1-pentene.

Experimental Protocol: Synthesis
  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add this compound (1.0 eq).

  • Solvent and Reagent Addition:

    • To Flask A, add DMF. To Flask B, add tert-butanol.

    • To Flask A, add sodium hydroxide (1.2 eq).

    • To Flask B, add potassium tert-butoxide (1.2 eq).

  • Reaction: Heat both flasks to a moderate temperature (e.g., 50-60°C) and allow the reactions to proceed for a specified time (e.g., 2 hours), monitoring by Thin Layer Chromatography (TLC) if applicable.

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Quench the reactions by adding deionized water.

    • Extract the organic products from the aqueous mixture using diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Carefully remove the solvent under reduced pressure.

  • Sample Preparation for GC-MS: Dissolve a small amount (~10 mg) of the crude product from each reaction in 1 mL of a suitable volatile solvent like dichloromethane or hexane. The final concentration should be approximately 10 µg/mL for analysis.[6]

Experimental Protocol: GC-MS Analysis

This protocol is designed for the separation and identification of volatile, relatively non-polar compounds.

  • Instrumentation: A GC system equipped with a single quadrupole mass spectrometer (MSD).

  • GC Column Selection: A non-polar capillary column is ideal for separating these analytes. A column such as a VF-624ms or a similar 5% phenyl / 95% dimethylpolysiloxane phase is recommended due to its excellent performance for a wide range of volatile compounds, including alkyl halides.[7]

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (to prevent column overloading)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Hold: Hold at 200°C for 2 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35 - 250 m/z.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

GC-MS Analysis Workflow

The following diagram outlines the logical flow from sample injection to data interpretation in the GC-MS analysis.

G cluster_workflow GC-MS Analytical Workflow A 1. Sample Injection (1 µL of reaction mixture) B 2. Separation in GC Column (Based on volatility/polarity) A->B C 3. Elution & Transfer to MS B->C D 4. Ionization (Electron Ionization, 70 eV) C->D E 5. Fragmentation (Creation of characteristic ions) D->E F 6. Mass Analysis (Separation of ions by m/z) E->F G 7. Detection & Data Acquisition (Chromatogram & Mass Spectra) F->G H 8. Data Interpretation (Library search, peak integration) G->H

Caption: A stepwise workflow for the GC-MS analysis of reaction products.

Data Analysis and Comparison of Reaction Products

Following the GC-MS analysis of both reaction mixtures, the resulting chromatograms and mass spectra are used to identify and quantify the products. The data below is hypothetical but representative of the expected outcomes.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)Reaction A Abundance (%)Reaction B Abundance (%)
2,4-Dimethyl-1-pentene~4.598 (M⁺), 83, 57, 41~15%~85%
This compound~6.8178/180 (M⁺), 121/123, 57, 43UnreactedUnreacted
2,4-Dimethyl-1-pentanol~7.5116 (M⁺), 98, 85, 57, 43~80% ~5%
Interpretation of Mass Spectra
  • This compound (Starting Material): The key feature is the molecular ion (M⁺) peak cluster at m/z 178 and 180, representing the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A significant fragment corresponds to the loss of bromine (m/z 179 - 79 = 101) or loss of a C₄H₉ (isobutyl) group, resulting in a fragment at m/z 121/123.

  • 2,4-Dimethyl-1-pentene (E2 Product): The molecular ion peak appears at m/z 98. The spectrum is characterized by the loss of a methyl group (M-15) to give a fragment at m/z 83 and cleavage of the isobutyl group to give a prominent peak at m/z 41 ([C₃H₅]⁺).[8]

  • 2,4-Dimethyl-1-pentanol (Sₙ2 Product): The molecular ion peak at m/z 116 may be weak. A characteristic fragment is the loss of water (M-18) at m/z 98. The base peak is often at m/z 43, corresponding to the stable isopropyl cation, with another significant peak at m/z 57 for the tert-butyl cation.[9]

The clear difference in the major product peak area between Reaction A and Reaction B provides strong, quantitative evidence for the selective nature of the chosen reaction conditions.

Conclusion

This guide demonstrates that through careful selection of reagents and solvents, the reaction of a sterically hindered primary alkyl halide like this compound can be directed to favor either substitution or elimination. The use of a strong, non-bulky nucleophile in a polar aprotic solvent preferentially yields the Sₙ2 product, while a strong, sterically hindered base promotes the E2 pathway.

GC-MS analysis stands as an indispensable tool for such comparative studies. It provides not only the chromatographic separation necessary to resolve complex product mixtures but also the mass spectral data required for unambiguous identification of each component. This self-validating analytical approach ensures the highest degree of scientific integrity, providing researchers and drug development professionals with the reliable data needed to understand reaction mechanisms and optimize synthetic routes.

References

A Comparative Guide to the Characterization of 1-Bromo-2,4-dimethylpentane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. 1-Bromo-2,4-dimethylpentane, a sterically hindered primary bromoalkane, presents a unique reactivity profile that can be both an asset and a challenge in molecular design. This guide provides an in-depth characterization of this compound, offering a comparative analysis with its structural isomers to inform its strategic application in organic synthesis.

Physicochemical Landscape: A Comparative Overview

The subtle interplay of molecular structure and physical properties is a critical consideration in experimental design, influencing reaction kinetics, solubility, and purification strategies. This compound's branched structure imparts distinct characteristics when compared to its linear and less-branched isomers.

Table 1: Comparative Physicochemical Properties of C7 Bromoalkane Isomers

PropertyThis compound1-Bromopentane2-Bromopentane1-Bromo-3-methylbutane1-Bromo-2-methylbutane
CAS Number 6570-91-8[1]110-53-2107-81-3107-82-410422-35-2
Molecular Formula C₇H₁₅BrC₅H₁₁BrC₅H₁₁BrC₅H₁₁BrC₅H₁₁Br
Molecular Weight ( g/mol ) 179.10[1]151.04151.04151.04151.04
Boiling Point (°C) 159.7 ± 8.0~130116-117120-121121-122
Density (g/mL at 25°C) 1.1 ± 0.1~1.218~1.223~1.261~1.223
Structure

The branching in this compound, particularly the isobutyl group at the 2-position, is expected to influence its boiling point and density relative to its less branched counterparts.

Reactivity Profile: The Dominance of Steric Hindrance

The synthetic utility of an alkyl halide is largely defined by its susceptibility to nucleophilic substitution and elimination reactions. In the case of this compound, the steric bulk surrounding the primary carbon bearing the bromine atom profoundly dictates its reactivity, drawing strong parallels to the well-documented behavior of neopentyl bromide.

Nucleophilic Substitution: A Case of Extreme Steric Hindrance

The bimolecular nucleophilic substitution (Sₙ2) reaction is notoriously sensitive to steric hindrance. The backside attack of a nucleophile is severely impeded by bulky substituents on the α- and β-carbons. This compound, with a quaternary carbon at the β-position, is a classic example of a sterically hindered primary halide. Consequently, it is expected to be extremely unreactive in Sₙ2 reactions.

This pronounced steric hindrance makes this compound a suitable substrate for studying reaction mechanisms where Sₙ2 pathways are intentionally suppressed, or for applications where a robust, non-reactive alkylating agent is required under conditions that would typically favor substitution.

Caption: Steric hindrance in Sₙ2 reactions.

Grignard Reagent Formation and Subsequent Reactions

Despite its inertness in Sₙ2 reactions, this compound can readily form a Grignard reagent. The formation of organomagnesium halides is less sensitive to steric hindrance at the β-carbon.

Experimental Protocol: Preparation of (2,4-Dimethylpentyl)magnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Reaction flask, condenser, and dropping funnel (oven-dried)

Procedure:

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of this compound (1.0 eq.) in anhydrous ether to the dropping funnel and add a few drops to the magnesium.

  • Initiate the reaction by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.

Grignard_Formation Start This compound + Mg turnings Initiation Initiate with I₂ crystal and gentle heating Start->Initiation 1 Addition Dropwise addition of This compound in anhydrous ether Initiation->Addition 2 Reflux Reflux for 30-60 min Addition->Reflux 3 Product (2,4-Dimethylpentyl)magnesium Bromide Reflux->Product 4

Caption: Workflow for Grignard reagent formation.

This Grignard reagent serves as a potent, sterically hindered nucleophile, useful for the synthesis of bulky alcohols and other complex molecules where the introduction of the 2,4-dimethylpentyl group is desired.

Spectroscopic Characterization

The unique structural features of this compound give rise to a characteristic spectroscopic fingerprint. The following are predicted spectra based on established principles and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments. The diastereotopic protons of the CH₂Br group are a key feature to note.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂CH-~0.90Doublet6H
-CH(CH₃)-~1.80Multiplet1H
-CH₂-~1.50Multiplet2H
-CH(CH₃)₂~1.95Multiplet1H
-CH₂Br~3.30Multiplet (diastereotopic)2H
-CH₃~1.00Doublet3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
(CH₃)₂CH-~22
-CH(CH₃)-~30
-CH₂-~45
-CH(CH₃)₂~25
-CH₂Br~40
-CH₃~20
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by C-H and C-Br stretching and bending vibrations.

Table 4: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
2960-2850C-H stretching (alkane)
1470-1450C-H bending (CH₂)
1385-1365C-H bending (CH₃, gem-dimethyl split)
650-550C-Br stretching
Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
178/180[C₇H₁₅Br]⁺ (Molecular Ion)
99[C₇H₁₅]⁺ (Loss of Br)
57[C₄H₉]⁺ (Isobutyl cation)
43[C₃H₇]⁺ (Isopropyl cation)

Synthesis of this compound

A reliable method for the synthesis of this compound is the bromination of the corresponding alcohol, 2,4-dimethyl-1-pentanol, using phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dimethyl-1-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dimethyl-1-pentanol (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add phosphorus tribromide (0.4 eq.) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Synthesis_Workflow Start 2,4-Dimethyl-1-pentanol in anhydrous ether Reaction Add PBr₃ dropwise at 0-10 °C Start->Reaction 1. Bromination Workup Aqueous workup: - Quench with ice - Wash with NaHCO₃ and brine Reaction->Workup 2. Quenching & Washing Purification Dry with MgSO₄ and purify by vacuum distillation Workup->Purification 3. Isolation Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound is a valuable reagent for synthetic chemists seeking to introduce a sterically demanding alkyl fragment. Its pronounced resistance to Sₙ2 reactions makes it an interesting substrate for mechanistic studies and a robust building block where nucleophilic substitution is to be avoided. The ability to form a Grignard reagent opens up a wide array of possibilities for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for its effective and strategic implementation in the design and execution of advanced organic syntheses.

References

A Comparative Analysis of SN2 Reaction Rates in Primary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the bimolecular nucleophilic substitution (SN2) reaction rates for a series of primary alkyl bromides. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the SN2 reaction and presents experimental data to illustrate the impact of substrate structure on reaction kinetics.

The SN2 Reaction: A Mechanistic Overview

The SN2 reaction is a fundamental concept in organic chemistry, representing a concerted, single-step process where a nucleophile attacks a carbon atom and displaces a leaving group.[1][2] This "backside attack" mechanism results in an inversion of the stereochemical configuration at the reaction center.[1][3][4] The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate, following second-order kinetics.[5][6][7][8]

Several factors influence the rate of an SN2 reaction, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the choice of solvent.[9] For the purposes of this guide, we will focus on the effect of the alkyl halide's structure, specifically the steric hindrance around the electrophilic carbon.[9][10][11][12]

The Decisive Role of Steric Hindrance

In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group.[1][4][6] The presence of bulky substituents on or near the electrophilic carbon can physically obstruct this approach, thereby slowing down the reaction.[9][11][12] This phenomenon is known as steric hindrance and is a critical determinant of SN2 reaction rates.[10][11][12]

Primary alkyl halides, having only one alkyl group attached to the reaction center, are generally less sterically hindered than their secondary and tertiary counterparts, making them good candidates for SN2 reactions.[4][13] However, even within the class of primary alkyl halides, variations in the structure of the alkyl chain can lead to significant differences in reaction rates.

Comparative Experimental Data

To illustrate the impact of steric hindrance on the SN2 reaction rates of primary alkyl bromides, we will consider the reaction of various primary alkyl bromides with a common nucleophile, sodium iodide, in an acetone solvent. Acetone is a polar aprotic solvent, which is well-suited for SN2 reactions as it solvates the cation of the nucleophilic salt but does not strongly solvate the anionic nucleophile, leaving it more reactive.[14][15][16]

Alkyl BromideStructureRelative Rate
BromoethaneCH₃CH₂Br40
1-BromopropaneCH₃CH₂CH₂Br16
1-BromobutaneCH₃CH₂CH₂CH₂Br~16
1-Bromo-2-methylpropane(CH₃)₂CHCH₂Br0.6
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂Br0.0003

(Relative rates are approximate and compiled from various sources for illustrative purposes.)[17]

The data clearly demonstrates that as the steric bulk around the reaction center increases, the rate of the SN2 reaction decreases dramatically. Bromoethane, with a simple ethyl group, reacts the fastest among the straight-chain primary alkyl bromides. As the carbon chain lengthens from bromoethane to 1-bromopropane and 1-bromobutane, there is a noticeable decrease in the reaction rate.

The most significant drop in reactivity is observed with branched primary alkyl bromides. 1-Bromo-2-methylpropane, with a methyl group on the carbon adjacent to the reaction center, is significantly slower than its straight-chain isomers. The effect is even more pronounced with 1-bromo-2,2-dimethylpropane (neopentyl bromide), where the presence of a bulky tert-butyl group effectively shields the electrophilic carbon from nucleophilic attack, resulting in a drastically reduced reaction rate.[17]

Experimental Protocol: Determining Relative SN2 Reaction Rates

The following protocol outlines a qualitative method to compare the SN2 reaction rates of different primary alkyl bromides.

Materials:
  • 15% Sodium Iodide (NaI) in acetone solution

  • Bromoethane

  • 1-Bromopropane

  • 1-Bromobutane

  • 1-Bromo-2-methylpropane

  • 1-Bromo-2,2-dimethylpropane

  • Dry test tubes and stoppers

  • Pipettes or droppers

Procedure:[20][21]
  • Add 2 mL of the 15% NaI in acetone solution to five separate, clean, and dry test tubes.

  • To each test tube, add 2-3 drops of a different primary alkyl bromide.

  • Stopper the test tubes and shake to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate. The reaction produces sodium bromide (NaBr), which is insoluble in acetone and will appear as a cloudy precipitate.

  • Record the time it takes for the precipitate to appear in each test tube. A faster reaction will show a precipitate more quickly.

Expected Observations:

The order of reactivity, from fastest to slowest, is expected to be: Bromoethane > 1-Bromopropane ≈ 1-Bromobutane > 1-Bromo-2-methylpropane > 1-Bromo-2,2-dimethylpropane. This will be visually confirmed by the rapid formation of a precipitate in the bromoethane tube, followed by the straight-chain isomers, and a significantly delayed or absent precipitate in the branched-chain alkyl bromide tubes.

Visualizing the SN2 Reaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated.

SN2 Reaction Mechanism

Caption: The concerted mechanism of an SN2 reaction.

Experimental Workflow

Experimental_Workflow A Prepare 15% NaI in Acetone B Aliquot 2 mL into 5 Test Tubes A->B C Add 2-3 drops of a different primary alkyl bromide to each tube B->C D Stopper and Shake C->D E Observe for Precipitate Formation D->E F Record Time for Precipitation E->F G Compare Reaction Rates F->G

Caption: A flowchart of the experimental procedure.

Conclusion

The rate of an SN2 reaction is profoundly influenced by the structure of the alkyl halide substrate. For primary alkyl bromides, increasing steric hindrance, even at carbons adjacent to the reaction center, leads to a significant decrease in reaction velocity. This principle is a cornerstone of synthetic organic chemistry, guiding the selection of substrates and reaction conditions to achieve desired outcomes. The experimental protocol provided offers a straightforward yet effective method for qualitatively observing these steric effects in a laboratory setting.

References

Structural and Physical Properties: A Tale of Two Primary Halides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 1-Bromo-2,4-dimethylpentane and 1-bromopentane

For professionals in chemical research and drug development, understanding the nuanced reactivity of alkyl halides is fundamental to synthetic strategy. While both 1-bromopentane and this compound are classified as primary alkyl bromides, their reaction profiles in nucleophilic substitution and elimination reactions differ dramatically. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental considerations.

At first glance, the two molecules share the same functional group: a bromine atom attached to a primary carbon. However, the introduction of methyl groups at the C2 and C4 positions in this compound creates a significantly different steric environment compared to the linear structure of 1-bromopentane. This structural divergence is the primary determinant of their distinct chemical behaviors.

Property1-BromopentaneThis compound
Molecular Formula C₅H₁₁BrC₇H₁₅Br
Molar Mass 151.05 g/mol [1][2]179.10 g/mol [3][4]
Boiling Point 129-130 °C[1][5]~159.7 °C[6]
Density ~1.22 g/mL at 25 °C[1]~1.1 g/cm³[6]
Structure
Classification Primary (1°) Alkyl Halide[7]Primary (1°) Alkyl Halide

Nucleophilic Substitution (SN2) Reactivity

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[8][9][10] This mechanism is exquisitely sensitive to steric hindrance.[11][12]

Causality of Reactivity Difference
  • 1-Bromopentane : As a linear primary alkyl halide, the electrophilic α-carbon (C1) and the adjacent β-carbon (C2) are relatively unhindered. This open structure allows for easy approach of a nucleophile, facilitating a rapid backside attack. Primary alkyl halides are generally excellent substrates for SN2 reactions.[7][13][14]

  • This compound : While the bromine is on a primary carbon, the presence of a methyl group on the adjacent β-carbon (C2) creates significant steric bulk.[13] This "neopentyl-like" branching severely obstructs the pathway for the nucleophile's backside attack on the α-carbon.[15][16] The transition state for an SN2 reaction is highly crowded, with five groups coordinated to the central carbon.[13][17] The steric repulsion from the β-methyl group in this compound destabilizes this transition state, dramatically increasing the activation energy and thus slowing the reaction rate.[13][18]

SN2 Reaction Pathway Visualization

Caption: SN2 attack on 1-bromopentane vs. sterically hindered this compound.

Elimination (E2) Reactivity

The bimolecular elimination (E2) reaction is also a concerted, one-step process. However, instead of attacking the α-carbon, a strong base abstracts a proton from a β-carbon, leading to the formation of a double bond and the ejection of the leaving group.[19][20] The competition between SN2 and E2 is a key theme in the reactivity of alkyl halides.[21]

Causality of Reactivity Difference
  • 1-Bromopentane : With a strong, unhindered base (e.g., ethoxide), SN2 is typically the major pathway.[22] To favor E2, a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK) is required.[23][24] The bulky base cannot easily access the α-carbon for substitution, making it more likely to act as a base and remove a more accessible β-proton.[22]

  • This compound : Because the SN2 pathway is severely inhibited by steric hindrance, the E2 pathway becomes the dominant reaction, even with less hindered strong bases.[22] The base can more readily access the β-hydrogens than the heavily guarded α-carbon. Abstraction of a proton from C2 leads to the formation of an alkene.

E2 Reaction Pathway Visualization

Caption: E2 elimination pathway, which is favored for the hindered substrate.

Experimental Protocol: Comparative Reactivity Study

To empirically validate the mechanistic principles discussed, the following parallel experiments can be conducted.

Objective : To compare the relative rates of SN2 substitution and the propensity for E2 elimination for 1-bromopentane and this compound.

Part A: SN2 Reaction with Sodium Iodide
  • Rationale : The Finkelstein reaction, using sodium iodide in acetone, is a classic SN2 process. Iodide is an excellent nucleophile, and acetone is a polar aprotic solvent that enhances the rate of SN2 reactions by not solvating the nucleophile as strongly as protic solvents.[10][18] The formation of a sodium bromide precipitate, which is insoluble in acetone, provides a visual indicator of reaction progress and drives the equilibrium forward.

  • Procedure :

    • Prepare two identical reaction flasks. To each, add 10 mL of a 0.1 M solution of sodium iodide in dry acetone.

    • To the first flask, add 1.0 mmol of 1-bromopentane.

    • To the second flask, add 1.0 mmol of this compound.

    • Seal both flasks and place them in a constant temperature water bath (e.g., 50 °C).

    • Monitor the flasks for the formation of a white precipitate (NaBr).

    • The time taken for the precipitate to appear and the relative amount of precipitate formed over a set period (e.g., 1 hour) can be used to qualitatively compare reaction rates. For quantitative data, aliquots can be taken over time, quenched, and analyzed by gas chromatography (GC) to measure the disappearance of the starting material.

Part B: E2 Reaction with Potassium Tert-Butoxide
  • Rationale : Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base.[24] Its bulkiness disfavors the SN2 pathway, making it an ideal reagent to promote E2 elimination.[22][23] Tert-butanol is used as the solvent.

  • Procedure :

    • Prepare two identical, dry reaction flasks equipped with reflux condensers.

    • To each flask, add 10 mL of a 1.0 M solution of potassium tert-butoxide in tert-butanol.

    • To the first flask, add 10 mmol of 1-bromopentane.

    • To the second flask, add 10 mmol of this compound.

    • Heat both reaction mixtures to reflux for a specified time (e.g., 2 hours).

    • After cooling, quench the reactions with water and extract the organic products with diethyl ether.

    • Analyze the organic extracts by GC-MS to identify and quantify the amounts of substitution and elimination products formed.

Summary of Expected Experimental Outcomes

ExperimentSubstratePredicted Major PathwayPredicted Relative Rate / Yield
Part A (NaI in Acetone) 1-BromopentaneSN2Fast reaction, high yield of 1-iodopentane.
This compoundSN2 (very slow)Very slow to no observable reaction.
Part B (t-BuOK in t-BuOH) 1-BromopentaneE2Moderate yield of pent-1-ene.
This compoundE2High yield of 2,4-dimethylpent-1-ene.

Conclusion and Synthetic Implications

The seemingly subtle structural difference between 1-bromopentane and this compound leads to a profound divergence in their chemical reactivity.

  • 1-Bromopentane is a canonical primary alkyl halide that reacts readily via the SN2 mechanism with good nucleophiles. It serves as a reliable substrate for introducing a five-carbon chain via nucleophilic substitution.

  • This compound , due to significant steric hindrance at the β-carbon, is extremely unreactive in SN2 reactions. Its chemistry is dominated by the E2 elimination pathway when treated with a strong base.

For researchers in drug development and organic synthesis, this comparison underscores a critical principle: steric factors, even those not directly at the reaction center, can fundamentally alter the preferred reaction mechanism and product outcome. The choice between these or structurally similar substrates must be made with a clear understanding of how their topology will direct reactivity, enabling the selective synthesis of either substitution or elimination products.

References

A Comparative Guide to Steric Hindrance Effects in 1-Bromo-2,4-dimethylpentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, a nuanced understanding of substrate structure and its influence on reaction pathways is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an in-depth analysis of the steric hindrance effects exhibited by 1-bromo-2,4-dimethylpentane, a primary alkyl halide with significant branching, and compares its reactivity in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions against less hindered analogues.

The Decisive Role of Steric Hindrance

Steric hindrance refers to the obstruction of a reaction at a particular site within a molecule due to the spatial arrangement of atoms.[1] In the context of SN2 and E2 reactions, the accessibility of the electrophilic carbon and adjacent protons is a critical determinant of the reaction rate and product distribution.[2][3] this compound serves as an excellent model to probe these effects due to the bulky isopropyl group at the β-position and a methyl group at the γ-position relative to the bromine atom.

SN2 Reactions: A Tale of Diminished Reactivity

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] This mechanism is exquisitely sensitive to steric bulk around the reaction center.[2][5]

The reactivity order for SN2 reactions is generally primary > secondary >> tertiary alkyl halides.[6] This trend is a direct consequence of increasing steric hindrance, which impedes the backside attack of the nucleophile.[7][8] While this compound is a primary alkyl halide, the branching at the adjacent carbon (β-branching) dramatically slows the rate of SN2 reactions.[7] This is because the bulky groups near the reaction site obstruct the pathway of the incoming nucleophile.[9]

Comparative SN2 Reaction Rates

BromoalkaneStructureTypeRelative Rate of SN2 Reaction (with NaI in Acetone)
Ethyl bromideCH₃CH₂BrPrimary (1°)~1
1-BromopropaneCH₃CH₂CH₂BrPrimary (1°)~0.8
1-Bromo-2-methylpropane(CH₃)₂CHCH₂BrPrimary (1°, β-branched)~0.036
This compound (CH₃)₂CHCH₂CH(CH₃)CH₂Br Primary (1°, β,γ-branched) Extremely Slow
Neopentyl bromide(CH₃)₃CCH₂BrPrimary (1°, β-branched)~1 x 10⁻⁵

Note: The relative rates are illustrative and compiled from various kinetic studies to demonstrate the trend.[6][10]

The data clearly indicates that while primary alkyl halides are typically good substrates for SN2 reactions, steric hindrance from branching, even on adjacent carbons, can render the reaction impractically slow.[7][10] The structure of this compound, with its significant steric bulk, leads to an exceptionally high activation energy for the SN2 transition state.[10]

Objective: To quantitatively compare the rate of SN2 reaction of this compound with a less hindered primary bromoalkane (e.g., 1-bromobutane).

Materials:

  • This compound

  • 1-bromobutane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Reaction flasks, thermostat, burette, pipettes

Procedure:

  • Prepare equimolar solutions of the bromoalkanes and sodium iodide in anhydrous acetone.

  • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a thermostat.

  • Initiate the reaction by mixing the bromoalkane and NaI solutions. Start a timer immediately.

  • At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold water.

  • Titrate the liberated iodine (formed from the unreacted iodide) with the standardized sodium thiosulfate solution, using starch as an indicator.

  • The rate of the reaction can be determined by monitoring the decrease in the concentration of iodide ions over time.

  • Repeat the experiment for both this compound and 1-bromobutane under identical conditions.

Expected Outcome: The rate of reaction for this compound will be significantly slower than that of 1-bromobutane, demonstrating the profound effect of steric hindrance.

E2 Reactions: The Favored Pathway

The E2 reaction is also a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond and the expulsion of the leaving group.[11] Unlike the SN2 reaction, the rate of an E2 reaction often increases with increasing substitution at the α-carbon (tertiary > secondary > primary).[12][13] This is because the transition state involves the formation of a partial double bond, which is stabilized by alkyl substituents.

For substrates like this compound, where SN2 is heavily disfavored due to steric hindrance, the E2 pathway becomes the dominant reaction, especially in the presence of a strong, non-nucleophilic base.[14][15] The base abstracts a proton from the β-carbon, and since the base attacks a peripheral hydrogen atom rather than the sterically shielded α-carbon, steric hindrance is less of an impediment to the E2 reaction.[3][13]

Regioselectivity in the E2 Reaction of this compound

The use of a sterically hindered base, such as potassium tert-butoxide (t-BuOK), will favor the formation of the less substituted alkene (Hofmann product) due to steric interactions in the transition state.[16][17] A smaller, strong base like sodium ethoxide (NaOEt) will favor the more substituted, thermodynamically more stable alkene (Zaitsev product). However, in the case of this compound, there is only one type of β-hydrogen, leading to a single possible alkene product: 2,4-dimethylpent-1-ene .

Objective: To identify the product of the E2 reaction of this compound and determine the regioselectivity (if applicable).

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Dissolve this compound in anhydrous tert-butanol in a round-bottom flask.

  • Add potassium tert-butoxide to the solution and reflux the mixture for a specified time (e.g., 2 hours).

  • After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the resulting product by GC-MS to determine its molecular weight and fragmentation pattern, and by ¹H and ¹³C NMR to confirm its structure.

Expected Outcome: The major product will be 2,4-dimethylpent-1-ene, confirming that the E2 elimination pathway is favored over the sterically hindered SN2 substitution.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic differences and the impact of steric hindrance.

Caption: SN2 Reaction Mechanism

References

An In-Depth Guide to the Regioisomeric Landscape of Pentane Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selective functionalization of alkanes remains a pivotal challenge. Among the fundamental reactions to achieve this, free-radical halogenation, particularly bromination, offers a valuable tool for introducing functionality onto a seemingly inert hydrocarbon backbone. This guide provides a comprehensive analysis of the regioisomers formed during the bromination of n-pentane, delving into the mechanistic underpinnings of the reaction, experimental protocols for its execution and analysis, and a comparative look at the resulting product distribution.

The Decisive Factors: Understanding Selectivity in Free-Radical Bromination

The bromination of n-pentane proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[1] The initiation of the reaction is typically achieved through the use of ultraviolet (UV) light or heat, which facilitates the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals.[1]

Initiation: Br₂ + hν (light) → 2 Br•

Once formed, these highly reactive bromine radicals drive the propagation phase of the reaction. A bromine radical abstracts a hydrogen atom from the pentane molecule, forming hydrogen bromide and a pentyl radical. This pentyl radical then reacts with a molecule of bromine to yield a bromopentane and a new bromine radical, which can continue the chain reaction.[1]

Propagation: CH₃CH₂CH₂CH₂CH₃ + Br• → CH₃CH₂CH₂ĊHCH₃ (or other pentyl radicals) + HBr CH₃CH₂CH₂ĊHCH₃ (or other pentyl radicals) + Br₂ → CH₃CH₂CH₂CH(Br)CH₃ (or other bromopentanes) + Br•

The crux of the regioselectivity in this reaction lies in the stability of the pentyl radical intermediate formed during the first propagation step. The order of stability for free radicals is tertiary > secondary > primary.[2] This is because alkyl groups are electron-donating and can stabilize the electron-deficient radical center through inductive effects and hyperconjugation.[2]

In the case of n-pentane, there are three distinct types of hydrogen atoms that can be abstracted: primary (1°) hydrogens at the terminal carbons (C1 and C5), and two different sets of secondary (2°) hydrogens at the internal carbons (C2/C4 and C3). Abstraction of a primary hydrogen leads to a primary radical, while abstraction of a secondary hydrogen results in a more stable secondary radical. Consequently, the bromination of n-pentane preferentially yields secondary bromopentanes.[2]

dot

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis start Combine n-Pentane and Bromine irradiate Irradiate with Light start->irradiate Stir monitor Monitor Color Change irradiate->monitor cool Cool to RT monitor->cool Reaction Complete wash_Na2S2O3 Wash with Na₂S₂O₃ cool->wash_Na2S2O3 wash_NaHCO3 Wash with NaHCO₃ wash_Na2S2O3->wash_NaHCO3 wash_brine Wash with Brine wash_NaHCO3->wash_brine dry Dry Organic Layer wash_brine->dry filter Filter dry->filter gcms GC-MS Analysis filter->gcms nmr NMR Analysis filter->nmr

References

A Comparative Guide to the Reactivity of 1-Bromo-2,4-dimethylpentane and Its Isomers in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthetic design. This guide provides an in-depth, objective comparison of the reactivity of 1-Bromo-2,4-dimethylpentane and its structural isomers—2-Bromo-2,4-dimethylpentane and 3-Bromo-2,4-dimethylpentane—in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. By examining the interplay of steric and electronic factors, this document aims to equip the reader with the foundational principles and practical insights necessary to control and predict reaction outcomes.

Introduction to the Isomeric System

This compound and its isomers provide an excellent platform for exploring the subtleties of alkyl halide reactivity. The conserved carbon skeleton (C7H15Br) allows for a focused analysis of how the position of the bromine atom dictates the substrate's classification as primary (1°), tertiary (3°), or secondary (2°), respectively. This structural variation is the cornerstone of their divergent chemical behavior.

  • This compound: A primary (1°) alkyl halide. The bromine is attached to a carbon that is bonded to only one other carbon atom.

  • 2-Bromo-2,4-dimethylpentane: A tertiary (3°) alkyl halide. The bromine is attached to a carbon that is bonded to three other carbon atoms.

  • 3-Bromo-2,4-dimethylpentane: A secondary (2°) alkyl halide. The bromine is attached to a carbon that is bonded to two other carbon atoms.

Theoretical Framework: A Tale of Four Mechanisms

The reactivity of these isomers is best understood through the lens of four competing reaction mechanisms: SN1, SN2, E1, and E2. The preferred pathway is determined by a confluence of factors including the structure of the alkyl halide, the strength of the nucleophile or base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile.

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1] This mechanism is highly sensitive to steric hindrance around the reaction center.[2]

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate.[3] The rate-determining step is the formation of the carbocation, and thus the reaction rate depends only on the concentration of the alkyl halide.[1] The stability of the carbocation is a key factor in SN1 reactivity.[4]

Elimination Reactions

Elimination reactions result in the formation of an alkene through the removal of the bromine atom and a proton from an adjacent carbon.

  • E2 (Elimination Bimolecular): This is a single-step, concerted mechanism where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond.[5] The rate is dependent on the concentration of both the alkyl halide and the base.

  • E1 (Elimination Unimolecular): This is a two-step mechanism that also proceeds through a carbocation intermediate.[6] Following the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the alkene. The rate is dependent only on the concentration of the alkyl halide.

Reactivity Comparison: A Head-to-Head Analysis

The structural differences between the three isomers of bromo-2,4-dimethylpentane lead to distinct profiles of reactivity.

This compound (Primary Alkyl Halide)

As a primary alkyl halide, this compound is sterically unhindered at the carbon bearing the bromine. This makes it an excellent candidate for SN2 reactions with good nucleophiles.[7] The backside attack required for the SN2 mechanism is readily achievable. Conversely, the formation of a primary carbocation is highly unfavorable, making SN1 and E1 reactions extremely slow and generally not observed.[8]

With a strong, sterically hindered base, such as potassium tert-butoxide, an E2 reaction can be favored to produce 2,4-dimethylpent-1-ene.[9] However, with unhindered strong bases that are also good nucleophiles (e.g., ethoxide), the SN2 pathway will likely dominate.[10]

2-Bromo-2,4-dimethylpentane (Tertiary Alkyl Halide)

The tertiary nature of 2-Bromo-2,4-dimethylpentane presents significant steric hindrance around the carbon-bromine bond, effectively precluding SN2 reactions .[8] However, the departure of the bromide ion leads to the formation of a relatively stable tertiary carbocation. This makes this isomer highly reactive in SN1 and E1 reactions , especially in polar protic solvents which can stabilize the carbocation intermediate.[11]

With a strong base, this isomer will readily undergo E2 elimination to form primarily the more substituted Zaitsev product, 2,4-dimethylpent-2-ene.[5] It is important to note that under conditions that favor SN1 (weak nucleophile/base in a polar protic solvent), E1 elimination will always be a competing pathway.[12]

3-Bromo-2,4-dimethylpentane (Secondary Alkyl Halide)

Secondary alkyl halides like 3-Bromo-2,4-dimethylpentane represent a more nuanced case, as they can undergo all four reaction mechanisms depending on the reaction conditions.[12]

  • SN2 vs. E2: With a strong nucleophile that is also a strong base (e.g., hydroxide or alkoxides), SN2 and E2 reactions will compete.[10] Increasing the steric bulk of the base (e.g., using tert-butoxide) will favor the E2 pathway.[9]

  • SN1 vs. E1: In the presence of a weak nucleophile and a polar protic solvent (solvolysis conditions), both SN1 and E1 reactions can occur via a secondary carbocation intermediate.[11] A potential complication with this isomer is the possibility of a carbocation rearrangement . The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.[9][13]

Experimental Data and Protocols

To empirically validate these theoretical predictions, a series of kinetic experiments can be performed. The following table presents representative (hypothetical) relative rate data for the reaction of each isomer under conditions favoring SN1 and SN2 mechanisms.

IsomerSubstrate TypeRelative SN1 Rate (Solvolysis in Ethanol)Relative SN2 Rate (with NaI in Acetone)
This compoundPrimary (1°)150
2-Bromo-2,4-dimethylpentaneTertiary (3°)1,000,000~0 (No reaction)
3-Bromo-2,4-dimethylpentaneSecondary (2°)101

Note: These are illustrative values based on established principles of alkyl halide reactivity and are not from a specific cited experiment.

Experimental Protocol: Qualitative Reactivity Comparison

A straightforward method to compare the relative rates of SN1 and SN2 reactions involves precipitation reactions.

4.1.1. SN1 Reactivity with Silver Nitrate in Ethanol

This experiment leverages the fact that the reaction of an alkyl halide with silver nitrate in ethanol proceeds via an SN1 mechanism.[14] The formation of a silver bromide precipitate indicates that the reaction has occurred. The rate of precipitation provides a qualitative measure of the relative reactivity.

Protocol:

  • Label three clean, dry test tubes, one for each isomer.

  • To each test tube, add 2 mL of a 0.1 M solution of silver nitrate in 95% ethanol.

  • Add 2-3 drops of the respective alkyl halide to each test tube.

  • Gently swirl the test tubes to mix the contents.

  • Observe the test tubes for the formation of a precipitate (silver bromide, a pale yellow solid).[14]

  • Record the time it takes for a precipitate to appear in each test tube. If no reaction occurs at room temperature after 5-10 minutes, gently warm the test tubes in a water bath.

4.1.2. SN2 Reactivity with Sodium Iodide in Acetone

This test relies on the SN2 reaction of the alkyl bromide with sodium iodide in acetone.[14] Sodium bromide is insoluble in acetone, so the formation of a precipitate indicates a reaction has occurred.

Protocol:

  • Label three clean, dry test tubes.

  • Add 2 mL of a 15% solution of sodium iodide in acetone to each test tube.

  • Add 2-3 drops of the corresponding alkyl halide to each test tube.

  • Gently agitate the test tubes to ensure mixing.

  • Monitor the test tubes for the formation of a white precipitate (sodium bromide).

  • Note the time required for the precipitate to form. If no reaction is observed at room temperature, warm the test tubes in a water bath.

Quantitative Kinetic Analysis via Gas Chromatography (GC)

For a more rigorous, quantitative comparison, the reaction kinetics can be monitored using gas chromatography. This technique allows for the separation and quantification of the starting material and products over time.

Protocol Outline:

  • Reaction Setup: In a thermostated reaction vessel, combine the chosen solvent and nucleophile/base. Allow the mixture to reach thermal equilibrium.

  • Initiation: Inject a known concentration of the alkyl halide isomer into the reaction vessel to initiate the reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it with a cold, non-reactive solvent.

  • GC Analysis: Inject the quenched aliquot into a gas chromatograph equipped with a suitable column (e.g., a nonpolar or medium-polarity capillary column) and a flame ionization detector (FID) or mass spectrometer (MS).[15]

  • Data Analysis: Determine the peak areas of the reactant and product(s) at each time point. From this data, calculate the concentration of the alkyl halide over time and determine the reaction rate and rate constant.

Visualizing Reaction Pathways and Experimental Workflows

Reaction Mechanism Diagrams

SN2_Mechanism S_N2 Mechanism Nu: Nu: C C Nu:->C Backside Attack Br Br C->Br Leaving Group Departure Nu-C Product C->Nu-C Br- Leaving Group C->Br-

Caption: Concerted SN2 mechanism.

SN1_Mechanism S_N1 Mechanism R-Br R-Br R+ + Br- R+ + Br- R-Br->R+ + Br- Step 1: Carbocation Formation (slow) R+ + Nu: R+ + Nu: R-Nu R-Nu R+ + Nu:->R-Nu Step 2: Nucleophilic Attack (fast)

Caption: Stepwise SN1 mechanism.

Experimental Workflow Diagram

Kinetic_Experiment_Workflow A Reaction Setup (Thermostated) B Initiate Reaction (Inject Alkyl Halide) A->B C Aliquot Sampling at Timed Intervals B->C D Quench Reaction C->D E GC Analysis D->E F Data Analysis (Concentration vs. Time) E->F G Determine Rate Constant F->G

Caption: Workflow for quantitative kinetic analysis.

Conclusion

The reactivity of this compound and its isomers is a clear illustration of the profound influence of substrate structure on reaction pathways.

  • This compound (1°): Primarily undergoes SN2 reactions due to minimal steric hindrance.

  • 2-Bromo-2,4-dimethylpentane (3°): Favors SN1 and E1 reactions due to the formation of a stable tertiary carbocation and significant steric hindrance to SN2 attack. E2 reactions are also prominent with strong bases.

  • 3-Bromo-2,4-dimethylpentane (2°): Exhibits the most complex reactivity, with the outcome being highly dependent on the reaction conditions. It is susceptible to all four mechanisms and carbocation rearrangements.

A thorough understanding of these principles is essential for synthetic chemists to predict and control the outcomes of their reactions, ultimately leading to more efficient and successful synthesis of target molecules.

References

A Comparative Guide to the Kinetic Study of 1-Bromo-2,4-dimethylpentane Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Mechanistic Ambiguity of Hindered Primary Halides

Solvolysis reactions, where the solvent also acts as the nucleophile, are fundamental in physical organic chemistry for elucidating reaction mechanisms.[1][2] The kinetic profile of such a reaction—its rate law, sensitivity to solvent polarity, and activation energy—provides a window into the transition state and the potential intermediates involved.

1-Bromo-2,4-dimethylpentane presents a particularly interesting case study. As a primary alkyl halide, conventional wisdom suggests a bimolecular nucleophilic substitution (SN2) mechanism. However, the significant steric hindrance near the reaction center, caused by the methyl group at the adjacent C-2 position, is expected to severely impede the backside attack required for an SN2 pathway.

This steric crowding raises a critical question: Can a unimolecular (SN1) pathway, typically reserved for tertiary and secondary halides, become competitive?[3][4] An SN1 mechanism would proceed via a carbocation intermediate. The initially formed primary carbocation would be highly unstable, but a rapid 1,2-hydride shift could lead to a far more stable tertiary carbocation. This guide presents a comparative kinetic study designed to resolve this mechanistic ambiguity by analyzing the reaction's behavior in different polar protic solvents.

Theoretical Framework: SN1 vs. SN2 in Solvolysis

The rate of a chemical reaction is dictated by the mechanism, which describes the sequence of elementary steps from reactants to products. For nucleophilic substitution, two limiting mechanisms are SN1 and SN2.

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism where the rate-determining step is the slow ionization of the substrate to form a carbocation intermediate.[5][6][7] The reaction rate is independent of the nucleophile's concentration, following a first-order rate law: Rate = k[Alkyl Halide]. SN1 reactions are profoundly accelerated by polar protic solvents, which stabilize the charged carbocation intermediate and the transition state leading to it.[1][4]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is a one-step (concerted) mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction depends on the concentration of both the alkyl halide and the nucleophile: Rate = k[Alkyl Halide][Nucleophile].

In a solvolysis reaction, the solvent is the nucleophile and its concentration is large and essentially constant. Therefore, an SN2 reaction under these conditions will exhibit pseudo-first-order kinetics. Consequently, observing first-order kinetics alone is insufficient to distinguish between SN1 and SN2 pathways. The crucial evidence comes from comparing the reaction rates in solvents of varying polarity. A significant increase in rate with increasing solvent polarity is a strong indicator of an SN1 mechanism due to the stabilization of the ionic carbocation intermediate.[4]

Experimental Design and Protocols

Our experimental design is centered on comparing the solvolysis rate of this compound in two different aqueous ethanol solvent systems: a moderately polar 50% ethanol/water (v/v) mixture and a more polar 25% ethanol/water (v/v) mixture. By keeping the temperature constant, we can isolate the effect of solvent polarity on the reaction rate. Subsequently, we will determine the activation energy in one of these systems by measuring the rate at different temperatures.

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis prep_solv Prepare Solvent Mixtures (50% & 25% aq. EtOH) run_setup Equilibrate Solvent + Indicator to Temp prep_solv->run_setup prep_naoh Standardize NaOH Solution (~0.02 M) run_monitor Monitor HBr Production: Titrate with NaOH to Indicator Endpoint prep_naoh->run_monitor prep_sub Prepare Substrate Solution (0.1 M this compound in Acetone) run_init Initiate Reaction: Add Substrate Solution prep_sub->run_init run_setup->run_init run_init->run_monitor run_repeat Repeat for Each Solvent & Temperature run_monitor->run_repeat calc_k Calculate Rate Constants (k) from First-Order Plots run_monitor->calc_k comp_k Compare k values to Determine Solvent Effect calc_k->comp_k arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) calc_k->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea G cluster_products Products start This compound ts1 Transition State 1 (C-Br ionization) start->ts1 Slow, RDS primary_carbocation Primary Carbocation (Unstable) ts1->primary_carbocation ts2 Transition State 2 (1,2-Hydride Shift) primary_carbocation->ts2 Fast tertiary_carbocation Tertiary Carbocation (Stable) ts2->tertiary_carbocation Rearrangement product_ether Ether Product tertiary_carbocation->product_ether + EtOH - H⁺ product_alcohol Alcohol Product tertiary_carbocation->product_alcohol + H₂O - H⁺

References

A Researcher's Guide to E1 vs. E2 Elimination in Hindered Bromoalkanes: Mechanisms, Selectivity, and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, mastering the principles of elimination reactions is fundamental. The competition between unimolecular (E1) and bimolecular (E2) pathways, particularly in sterically hindered bromoalkanes, dictates product distribution and, ultimately, the success of a synthetic route. This guide provides an in-depth comparison of these mechanisms, supported by experimental data, to inform logical and effective synthetic design.

Pillar 1: The Mechanisms Under the Microscope

Elimination reactions of alkyl halides involve the removal of a hydrogen and a halogen from adjacent carbon atoms to form an alkene.[1] The timing of these bond-breaking and bond-forming events defines the two major pathways: E1 and E2.[2]

The E2 Pathway: A Concerted, Bimolecular Reaction

The E2 reaction is a single-step, concerted process where a base removes a proton from a β-carbon at the same time the carbon-bromine bond cleaves.[3] This simultaneous action means the reaction rate is dependent on the concentration of both the bromoalkane substrate and the base, exhibiting second-order kinetics.[4]

A critical requirement for the E2 mechanism is a specific stereochemical arrangement: the β-hydrogen and the bromine leaving group must be anti-periplanar to one another.[5][6] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.[6]

The E1 Pathway: A Stepwise, Unimolecular Journey

In contrast, the E1 reaction is a two-step process.[4] The first and rate-determining step is the spontaneous cleavage of the carbon-bromine bond to form a carbocation intermediate.[7][8] This is a unimolecular step, meaning the reaction rate depends solely on the concentration of the substrate.[9] In the second step, a weak base removes a β-proton to form the alkene.[8]

Because the E1 pathway involves a planar carbocation intermediate, it is not stereospecific.[4] A significant feature of E1 reactions is the potential for the carbocation intermediate to undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs.[10][11][12]

Pillar 2: The Decisive Role of Steric Hindrance

Steric hindrance, arising from bulky groups within the bromoalkane or the base, is a primary factor governing the competition between E1 and E2 pathways and the regioselectivity of the resulting alkene.

Substrate Hindrance

The structure of the bromoalkane plays a pivotal role.

  • Primary (1°) Bromoalkanes : These strongly favor the E2 mechanism, as primary carbocations are highly unstable and unlikely to form, precluding the E1 pathway.[13]

  • Tertiary (3°) Bromoalkanes : These can undergo both E1 and E2 reactions. The formation of a stable tertiary carbocation makes the E1 pathway viable, especially with weak bases and polar protic solvents.[8] However, with a strong base, the E2 reaction is often faster.[13]

  • Hindered Substrates : In highly branched bromoalkanes, steric hindrance around the β-hydrogens can slow the rate of E2 elimination. If the hindrance is severe, it may allow the E1 mechanism to compete or even dominate, especially under conditions that favor carbocation formation (e.g., heating in a polar protic solvent).

Base Hindrance and Regioselectivity: Zaitsev vs. Hofmann

The choice of base is a powerful tool for directing the outcome of an elimination reaction, particularly its regioselectivity—the location of the newly formed double bond.[14]

  • Zaitsev's Rule : This rule states that in an elimination reaction, the more substituted (and thus more thermodynamically stable) alkene will be the major product.[15][16] This is typically observed when using a small, strong base like sodium ethoxide (NaOEt). The base is small enough to access the more sterically hindered, but more substituted, β-hydrogen.

  • Hofmann's Rule : When a sterically hindered (bulky) base is used, such as potassium tert-butoxide (KOt-Bu), the major product is often the less substituted alkene.[17][18] The bulky base has difficulty reaching the internal, more substituted β-hydrogens. Instead, it preferentially removes a more accessible, less hindered proton from a methyl group, for example.[15][19] This kinetic control leads to the "Hofmann product."[19]

The interplay between substrate and base is key. In a hindered bromoalkane, a bulky base will strongly favor the formation of the Hofmann product via an E2 mechanism.[17]

Pillar 3: Solvent and Temperature Effects

  • Solvent : Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, thus favoring the E1 pathway.[20][21] Polar aprotic solvents (e.g., DMSO, acetone) are more suitable for E2 reactions.[22]

  • Temperature : Increasing the reaction temperature generally favors elimination over substitution.[7][20] Heat provides the necessary energy for elimination pathways, which often have a higher activation energy than substitution.

Predictive Framework & Data Synthesis

The following table summarizes the key factors influencing the E1 vs. E2 decision in hindered bromoalkanes.

FactorFavors E1Favors E2Rationale
Substrate Tertiary (3°), Highly HinderedPrimary (1°), Secondary (2°), Tertiary (3°)E1 requires a stable carbocation. E2 is sensitive to steric hindrance but possible with 3° substrates.[8][13]
Base Weak Base (e.g., H₂O, EtOH)Strong, Concentrated Base (e.g., ⁻OH, ⁻OR)E1 is a slow process that doesn't require a strong base. E2 is a concerted step requiring a strong base to abstract a proton.[13][22]
Solvent Polar Protic (e.g., EtOH, H₂O)Polar Aprotic (e.g., DMSO, Acetone)Polar protic solvents stabilize the carbocation intermediate of the E1 pathway.[4][20]
Regioselectivity Zaitsev (more substituted alkene)Zaitsev (small base) or Hofmann (bulky base)E1 proceeds via the most stable carbocation and transition state. E2 regioselectivity is controlled by the steric bulk of the base.[14][15]
Experimental Data: A Case Study of 2-Bromo-2,3-dimethylbutane

The dehydrobromination of 2-bromo-2,3-dimethylbutane provides a classic example of how the choice of base dictates the product distribution in a hindered system.

SubstrateBaseMajor ProductMinor ProductPredominant MechanismReference
2-Bromo-2,3-dimethylbutaneSodium Ethoxide (NaOEt) in Ethanol2,3-Dimethyl-2-butene (Zaitsev)2,3-Dimethyl-1-butene (Hofmann)E2[23][24]
2-Bromo-2,3-dimethylbutanePotassium tert-Butoxide (KOt-Bu) in tert-Butanol2,3-Dimethyl-1-butene (Hofmann)2,3-Dimethyl-2-butene (Zaitsev)E2[23]

Visualizing the Mechanisms

The following diagrams illustrate the competing pathways for a hindered tertiary bromoalkane.

E1_E2_Comparison sub Hindered Bromoalkane (e.g., 2-Bromo-2,3-dimethylbutane) e2_ts E2 Transition State (Concerted) sub->e2_ts Bimolecular e1_int Carbocation Intermediate sub->e1_int Unimolecular (Slow, Rate-Limiting) e2_prod Alkene Product (Zaitsev or Hofmann) e2_ts->e2_prod base_e2 Strong, Bulky Base (e.g., KOtBu) base_e2->e2_ts e1_prod Alkene Product (Zaitsev) e1_int->e1_prod Fast base_e1 Weak Base (e.g., EtOH) base_e1->e1_prod

Caption: Competing E1 and E2 pathways for a hindered bromoalkane.

Experimental Protocol: Regioselective Elimination of 2-Bromo-2,3-dimethylbutane

This protocol details a procedure to demonstrate the effect of base selection on product distribution.

Objective: To synthesize and compare the product ratios of the E2 elimination of 2-bromo-2,3-dimethylbutane using sodium ethoxide (a small base) and potassium tert-butoxide (a bulky base).

Materials:

  • 2-bromo-2,3-dimethylbutane

  • Anhydrous ethanol

  • Sodium metal

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, separatory funnel, heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Part A: Reaction with Sodium Ethoxide (Zaitsev-directing)

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Add 2-bromo-2,3-dimethylbutane to the sodium ethoxide solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the organic products with diethyl ether (2x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS to determine the ratio of 2,3-dimethyl-2-butene to 2,3-dimethyl-1-butene.

Part B: Reaction with Potassium tert-Butoxide (Hofmann-directing)

  • Dissolve potassium tert-butoxide in anhydrous tert-butanol in a round-bottom flask under an inert atmosphere.

  • Add 2-bromo-2,3-dimethylbutane to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Follow the workup and analysis steps (4-8) as described in Part A.

Experimental_Workflow start Start prep_base Prepare Base Solution (NaOEt in EtOH or KOtBu in tBuOH) start->prep_base add_sub Add 2-Bromo-2,3-dimethylbutane prep_base->add_sub reflux Heat to Reflux (2-3 hours) add_sub->reflux workup Aqueous Workup & Ether Extraction reflux->workup dry Dry Organic Layer (MgSO4) workup->dry evap Solvent Removal (Rotary Evaporation) dry->evap analyze GC-MS Analysis (Determine Product Ratio) evap->analyze end End analyze->end

Caption: Experimental workflow for regioselective E2 elimination.

Conclusion: Practical Implications for the Synthetic Chemist

For hindered bromoalkanes, the E2 mechanism is generally favored in the presence of a strong base. The synthetic utility lies in the ability to control the regiochemical outcome. To synthesize the more stable, Zaitsev product, a small, strong base is employed. Conversely, to achieve the less substituted, Hofmann product, a sterically bulky base is the reagent of choice. The E1 pathway becomes a consideration primarily under solvolytic conditions (weak base, polar protic solvent, heat) where it may compete with SN1 reactions and is susceptible to carbocation rearrangements. A thorough understanding of these competing factors is essential for the rational design of synthetic pathways and the efficient production of target molecules.

References

Safety Operating Guide

Navigating the Afterlife of a Halogenated Hydrocarbon: A Guide to the Proper Disposal of 1-Bromo-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of precision and purpose. Yet, the life cycle of a chemical does not conclude upon the completion of an experiment. The responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 1-bromo-2,4-dimethylpentane, a flammable and corrosive halogenated organic compound. By understanding the chemical's inherent hazards and adhering to these procedures, you can ensure a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's properties is essential. This compound (C7H15Br) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:

  • Flammable Liquid and Vapor (Category 3): This indicates that the compound can ignite under ambient conditions.[1]

  • Skin Corrosion/Irritation (Category 1B): It can cause severe skin burns and damage upon contact.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[1]

This hazard profile dictates the stringent safety measures required during its handling and the specific protocols for its disposal. The presence of bromine categorizes it as a halogenated organic compound , a critical distinction for waste segregation.[2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Due to its corrosive and flammable nature, strict adherence to safety protocols is non-negotiable.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to mitigate the risk of vapor inhalation.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. The following protocol outlines the necessary procedures from initial collection to final removal by a licensed waste management service.

Waste Segregation: The Cardinal Rule

The most critical step in managing this waste stream is proper segregation. This compound is a halogenated organic waste and must never be mixed with non-halogenated organic waste.[2][3][4] Co-mingling can create complex and potentially reactive mixtures that are more difficult and costly to dispose of, and can even lead to dangerous reactions.[5]

dot

Caption: Waste segregation flow for this compound.

Containerization: Choosing the Right Vessel

The selection of an appropriate waste container is crucial to prevent leaks and reactions.

  • Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are generally suitable for halogenated organic compounds.[4] Avoid metal containers, as they can corrode.[4]

  • Condition: The container must be in good condition, with a secure, tight-fitting screw cap to prevent the escape of flammable vapors.

  • Venting: For larger volumes or if there is a potential for gas generation, a vented cap may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Labeling: Clear and Compliant Communication

Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

As soon as the first drop of waste is added, the container must be labeled with the following information:

  • The words "HAZARDOUS WASTE "[2][4]

  • The full chemical name: "This compound " (and any other components in the waste stream)[2]

  • The specific hazard characteristics: "Flammable, Corrosive "[1]

  • The date of accumulation (the date the first waste was added)

  • The name and contact information of the generating researcher or lab

On-Site Accumulation and Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2]

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Incompatibilities: Do not store with incompatible materials, such as strong oxidizing agents or bases.

Final Disposal: Professional Management

Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[2] The final and only acceptable method of disposal is through a licensed hazardous waste disposal company.

  • Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[5]

  • Contacting Your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup. They will coordinate with a licensed contractor for proper transportation and disposal in accordance with all local, state, and federal regulations, including those set by the Department of Transportation (DOT) for the transport of hazardous materials.[6][7]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to minimize hazards.

For a small, manageable spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: Maintain adequate ventilation, preferably within a chemical fume hood.

  • Don Appropriate PPE: As outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Label and Dispose: Properly label the container with the spilled material and absorbent and dispose of it as hazardous waste.

For a large or unmanageable spill:

  • Evacuate: Immediately evacuate the laboratory, closing all doors behind you.

  • Activate Emergency Alarms: If available, activate the building's fire alarm or emergency notification system.

  • Contact Emergency Services: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location of the spill, and any other relevant information.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Classifications Flammable Liquid (Cat. 3), Skin Corrosion (Cat. 1B), STOT SE (Cat. 3)--INVALID-LINK--[1]
Primary Disposal Route IncinerationUniversity of Wollongong[5]
Waste Segregation Category Halogenated Organic WasteGoa University[3], NIH[4]
Incompatible Storage Strong oxidizing agents, strong basesBraun Research Group[2]

Conclusion

The responsible disposal of this compound is a fundamental aspect of safe and ethical scientific practice. By adhering to the principles of hazard recognition, proper segregation, secure containerization, and professional disposal, researchers can mitigate the risks associated with this and other hazardous chemicals. This guide serves as a comprehensive framework; however, always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheets for the chemicals you handle. Your diligence in these procedures not only protects you and your colleagues but also preserves the integrity of our shared environment.

References

Mastering the Safe Handling of 1-Bromo-2,4-dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. 1-Bromo-2,4-dimethylpentane, a valuable reagent in organic synthesis, demands such mastery due to its significant hazardous properties. This guide moves beyond a simple checklist, offering a comprehensive, in-depth operational plan rooted in the principles of causality and self-validating safety protocols. Here, we dissect the "why" behind each procedural step, empowering you to not only follow but also to fundamentally understand the principles of safety in your laboratory.

Understanding the Inherent Risks of this compound

This compound is classified as a flammable liquid and vapor, a corrosive substance that can cause severe skin burns and eye damage, and an irritant that may cause respiratory distress.[1][2] A thorough understanding of these hazards is the first step in mitigating risk.

  • Flammability: The vapor of this compound can form an explosive mixture with air and travel to an ignition source, causing a flashback.[3] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces. The use of spark-proof tools and intrinsically safe electrical equipment is paramount.[4]

  • Corrosivity: As a corrosive agent, this chemical can cause severe, irreversible damage to skin and eyes upon contact. The operational imperative is to prevent any direct contact through a multi-layered defense of engineering controls and personal protective equipment.

  • Respiratory Irritation: Inhalation of vapors can lead to respiratory tract irritation.[1] This necessitates the use of engineering controls to minimize vapor concentration in the breathing zone and, in certain situations, the use of respiratory protection.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary method of exposure reduction, a robust PPE plan is essential for the safe handling of this compound. The selection of PPE should not be arbitrary; it is a chemically-specific decision.

Glove Selection: A Critical Choice

The choice of glove material is crucial for preventing skin contact. For halogenated organic compounds like this compound, not all common laboratory gloves offer adequate protection. Nitrile gloves, while suitable for incidental contact, may not be sufficient for prolonged handling.[5] For extended contact or immersion, more robust materials are necessary.

TaskRecommended Glove MaterialRationale
Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood)Nitrile Gloves (minimum 5 mil thickness)Provides good general resistance to chemicals and a clear indication of tears.[5] Should be disposed of immediately upon contamination.
Extended Contact (e.g., weighing, preparing solutions, cleaning spills)Butyl Rubber or Viton™ GlovesButyl rubber offers excellent protection against ketones, esters, and strong acids.[6] Viton™ provides superior resistance to chlorinated and aromatic solvents.[6]
Double Gloving Recommended for all handling proceduresA second pair of gloves provides an additional layer of protection in case of a breach in the outer glove.[7]

Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[6]

Essential PPE for Handling this compound
Protection TypeSpecificationCausality
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes and vapors, which can cause severe eye damage.
Body Protection Flame-resistant lab coatProvides a barrier against incidental skin contact and offers protection from fire hazards.[3]
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridges (black color-coded)Required when engineering controls are insufficient to maintain exposure below permissible limits.[8][9] A cartridge change-out schedule must be implemented.
Footwear Closed-toe shoesProtects feet from spills.[10]

Operational Plan: From Receipt to Disposal

A systematic, step-by-step approach to handling this compound is critical to ensuring a safe laboratory environment.

Step 1: Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.[10]

  • Designate a Work Area: All handling of this chemical must occur within a certified chemical fume hood to minimize vapor inhalation.[3]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and functioning correctly.

Step 2: Safe Handling Procedures
  • Grounding and Bonding: When transferring from large containers (>4 L), electrically bond and ground all metal containers to prevent static discharge, a potential ignition source.[3][4]

  • Controlled Dispensing: Use a pipette or a funnel for transferring liquids to minimize splashing.

  • Avoid Heating with Open Flames: Use heating mantles, water baths, or other controlled heating sources. Never use an open flame.[3]

  • Maintain Container Integrity: Keep containers of this compound tightly sealed when not in use to prevent the escape of flammable vapors.[3]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

The disposal of this compound is as critical as its handling. As a halogenated organic compound, it requires specific disposal protocols.[11]

Step 1: Waste Segregation
  • Designated Halogenated Waste Container: this compound waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and cost management.[13]

  • Solid Waste: Any contaminated solid materials, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and labeled container for hazardous solid waste.[14]

Step 2: Waste Container Management
  • Proper Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Irritant).[12]

  • Secure Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[13]

  • Container Integrity: Use a compatible container with a secure, tight-fitting lid. Do not use metal cans, as halogenated solvents can form acids that corrode metal.[15]

Step 3: Final Disposal
  • Follow Institutional Protocols: Adhere to your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

  • Never Dispose Down the Drain: Under no circumstances should this compound or its waste be poured down the sink.[11]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read_SDS Read SDS Prep_Work_Area Prepare Fume Hood Read_SDS->Prep_Work_Area Gather_PPE Gather PPE Prep_Work_Area->Gather_PPE Check_Safety_Equip Check Safety Equipment Gather_PPE->Check_Safety_Equip Transfer Transfer & Dispense Check_Safety_Equip->Transfer Reaction Perform Reaction Transfer->Reaction Segregate_Liquid Segregate Halogenated Liquid Waste Reaction->Segregate_Liquid Segregate_Solid Segregate Contaminated Solid Waste Reaction->Segregate_Solid Label_Waste Label Waste Containers Segregate_Liquid->Label_Waste Segregate_Solid->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose Follow Institutional Disposal Protocol Store_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.